molecular formula C9H9Cl2NO2 B564404 (S)-2-Amino-3-(2,6-dichlorophenyl)propanoic acid CAS No. 111119-37-0

(S)-2-Amino-3-(2,6-dichlorophenyl)propanoic acid

Cat. No.: B564404
CAS No.: 111119-37-0
M. Wt: 234.076
InChI Key: LWFYNRYRKMEIIJ-QMMMGPOBSA-N
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Description

(S)-2-Amino-3-(2,6-dichlorophenyl)propanoic acid (CAS 111119-37-0) is a chiral phenylalanine derivative of high interest in biochemical research. With a molecular formula of C9H9Cl2NO2 and a molecular weight of 234.08 g/mol, this compound serves as a valuable tool for investigating amino acid transport mechanisms and their role in cellular physiology. Recent studies explore how specific amino acid formulations can modulate ion channel expression and activity in epithelial cells, with potential implications for researching anion secretion in cellular models . Furthermore, structural biology research on transporters like LAT1 (SLC7A5), which is crucial for amino acid uptake in various cell types, provides insight into how amino acid derivatives and related compounds are recognized and transported . This knowledge is fundamental for research in areas such as nutrient delivery and cellular metabolism. This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should refer to the product's material safety data sheet (MSDS) prior to use.

Properties

IUPAC Name

(2S)-2-amino-3-(2,6-dichlorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO2/c10-6-2-1-3-7(11)5(6)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWFYNRYRKMEIIJ-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC(C(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)C[C@@H](C(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20651932
Record name 2,6-Dichloro-L-phenylalanine
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Molecular Weight

234.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111119-37-0
Record name 2,6-Dichloro-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111119-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dichloro-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of (S)-2-Amino-3-(2,6-dichlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-2-Amino-3-(2,6-dichlorophenyl)propanoic acid is a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development.[1] As a chiral building block, its precise three-dimensional structure, including its absolute configuration, is paramount to its biological activity and function within larger therapeutic molecules.[2] This technical guide provides a comprehensive, multi-technique strategy for the unambiguous structure elucidation of this molecule, designed for researchers, analytical scientists, and drug development professionals. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring a self-validating and scientifically rigorous approach to confirming the molecule's identity, connectivity, and stereochemistry.

Introduction: The Imperative of Structural Integrity

In the realm of pharmaceutical sciences, the adage "structure dictates function" is a foundational principle. For chiral molecules like this compound, this principle is magnified. The spatial arrangement of atoms at the chiral α-carbon defines its interaction with biological targets, such as enzymes and receptors, which are themselves chiral environments.[3][4] An incorrect stereoisomer can lead to reduced efficacy, altered pharmacology, or even significant toxicity.

cluster_0 Overall Structure Elucidation Workflow Start Start MS Mass Spectrometry (Molecular Formula) Start->MS Confirm Mass NMR_1D 1D NMR (1H, 13C) (Connectivity & Skeleton) MS->NMR_1D Confirm Formula NMR_2D 2D NMR (COSY, HSQC) (Atom-Atom Correlations) NMR_1D->NMR_2D Assign Signals Stereochem Stereochemical Analysis (Absolute & Relative Configuration) NMR_2D->Stereochem Confirm Planar Structure Final Confirmed Structure Stereochem->Final

Caption: High-level workflow for complete structure elucidation.

Foundational Analysis: Confirming Molecular Formula and Connectivity

The first phase of analysis establishes the molecule's basic constitution: its elemental composition and the bonding arrangement of its atoms.

Mass Spectrometry (MS): The Molecular Fingerprint

Mass spectrometry is the definitive technique for determining molecular weight and confirming the elemental formula. For a halogenated compound, it provides a uniquely characteristic isotopic pattern.[5]

Causality: this compound (C₉H₉Cl₂NO₂) contains two chlorine atoms.[6] Naturally occurring chlorine is a mixture of two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This ~3:1 ratio is the key to identification.[7][8] A molecule with two chlorine atoms will exhibit a distinctive pattern of peaks:

  • M+ peak: Contains two ³⁵Cl atoms.

  • M+2 peak: Contains one ³⁵Cl and one ³⁷Cl atom.

  • M+4 peak: Contains two ³⁷Cl atoms.

The relative intensities of these peaks (approximately 9:6:1) are a powerful diagnostic tool, immediately confirming the presence of two chlorine atoms.[9]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol/water 1:1 with 0.1% formic acid).

  • Ionization: Utilize Electrospray Ionization (ESI) in positive mode to generate the protonated molecule [M+H]⁺.

  • Analysis: Analyze using a high-resolution mass analyzer, such as an Orbitrap or Time-of-Flight (TOF) instrument, to obtain an accurate mass measurement.

  • Data Interpretation:

    • Confirm the measured m/z of the monoisotopic [M+H]⁺ peak matches the theoretical value with <5 ppm error.

    • Verify the presence and relative intensities of the M+2 and M+4 isotopic peaks.

Ion Theoretical m/z Expected Relative Intensity Purpose
[C₉H₁₀³⁵Cl₂NO₂]⁺234.0088100%Confirms base molecular formula.
[C₉H₁₀³⁵Cl³⁷ClNO₂]⁺236.0059~65%Confirms presence of two Cl atoms.
[C₉H₁₀³⁷Cl₂NO₂]⁺237.9998~10%Confirms presence of two Cl atoms.
Caption: Expected HRMS data for the protonated molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments is used to assemble the molecular structure piece by piece.

Causality: Each unique proton and carbon in the molecule will produce a distinct signal in the NMR spectrum. The chemical shift, integration (for ¹H), and coupling patterns reveal the electronic environment and connectivity of the atoms.

Expected ¹H NMR Signals:

  • Aromatic Protons: The 2,6-dichlorophenyl group will show a characteristic pattern (a triplet and a doublet) for the three protons on the ring.

  • Aliphatic Protons: The α-proton (-CH) and the β-protons (-CH₂) will appear as multiplets due to coupling with each other. The α-proton is adjacent to the chiral center.[3]

  • Exchangeable Protons: The amine (-NH₂) and carboxylic acid (-COOH) protons may be visible, often as broad signals, or may exchange with a deuterated solvent.

Expected ¹³C NMR Signals:

  • Nine distinct carbon signals are expected, corresponding to the carbonyl carbon, the α- and β-carbons, and the six carbons of the dichlorophenyl ring.

Experimental Protocols:

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • ¹H NMR: Acquire a standard proton spectrum. Integrate peaks to determine proton ratios.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon environments.

  • 2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled (typically on adjacent carbons). It will show a clear correlation between the α-proton and the β-protons.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to, allowing for unambiguous assignment of the ¹H and ¹³C signals for the CH and CH₂ groups.

Signal Group Approx. ¹H Shift (ppm) Approx. ¹³C Shift (ppm) Key COSY Correlation Key HSQC Correlation
Aromatic (3H)7.2 - 7.6128 - 135To each otherC-H aromatic signals
α-Proton (1H)~4.0 - 4.5~55 - 60β-ProtonsCα-Hα
β-Protons (2H)~3.0 - 3.5~35 - 40α-ProtonCβ-Hβ
CarbonylN/A~170 - 175N/AN/A
Caption: Predicted NMR data and key correlations for structure confirmation.

Stereochemical Elucidation: Defining the 3D Architecture

Confirming the planar structure is only half the battle. The absolute configuration at the α-carbon—the '(S)' in the name—is the most critical parameter for biological function.[10]

Chiral High-Performance Liquid Chromatography (HPLC): Assessing Enantiomeric Purity

Chiral HPLC is the workhorse method for separating enantiomers and determining the enantiomeric excess (% ee) of a sample.[11]

Causality: This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte.[2] This differential interaction leads to different retention times, allowing for their separation and quantification. Macrocyclic glycopeptide-based CSPs are particularly effective for the direct analysis of underivatized amino acids.[11][12]

Experimental Protocol: Chiral HPLC

  • Column: Use a teicoplanin-based chiral stationary phase column (e.g., Astec CHIROBIOTIC T).[11]

  • Mobile Phase: An isocratic mixture of methanol and a volatile buffer like ammonium formate. The organic modifier concentration can be optimized to achieve the best resolution.[13]

  • Sample Preparation: Dissolve the sample in the mobile phase. Also prepare a sample of the racemic (R/S) mixture to confirm peak identity and resolution.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm or 265 nm).

  • Data Analysis:

    • Inject the racemic standard to determine the retention times for the (R) and (S) enantiomers.

    • Inject the sample of interest. An enantiomerically pure (S)-isomer should yield a single peak corresponding to the retention time of the (S)-enantiomer.

    • Calculate enantiomeric excess: % ee = [([S] - [R]) / ([S] + [R])] x 100.

Circular Dichroism (CD) Spectroscopy: A Chiroptical Signature

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, a property inherent to chiral molecules.[14][15]

Causality: Enantiomers, being non-superimposable mirror images, produce CD spectra that are equal in magnitude but opposite in sign.[16] While predicting the sign of the CD signal (a Cotton effect) from first principles can be complex, comparing the experimental spectrum to that of a known standard or a related L-amino acid can provide strong corroborating evidence for the assigned absolute configuration.[17]

CD Spectroscopy Principle cluster_0 Light Source cluster_1 Sample cluster_2 Detection LP Linearly Polarized Light Sample (S)-Enantiomer in solution LP->Sample Passes through chiral sample Detector Measures Differential Absorption (ΔA) Sample->Detector Light becomes elliptically polarized

Caption: Simplified workflow of a Circular Dichroism experiment.

Experimental Protocol: CD Spectroscopy

  • Sample Preparation: Prepare a solution of the sample in a suitable solvent (e.g., water or methanol) at a known concentration. The solvent must be transparent in the measurement region.

  • Instrument: Use a CD spectropolarimeter.

  • Measurement: Scan the appropriate UV region (e.g., 190-250 nm for peptide backbone transitions or 250-300 nm for aromatic side chains).[15]

  • Data Analysis: Compare the obtained spectrum's sign and shape to literature data for L-amino acids or a certified reference standard of the (S)-isomer. The spectrum should be a mirror image of the (R)-isomer's spectrum.

X-ray Crystallography: The Unambiguous Answer

Single-crystal X-ray crystallography is the gold-standard technique for determining the absolute configuration of a chiral molecule.[18][19]

Causality: This method involves diffracting X-rays off a single, well-ordered crystal of the compound. The resulting diffraction pattern allows for the calculation of the precise 3D location of every atom in the molecule. By analyzing anomalous dispersion effects (the Bijvoet method), the true, unambiguous absolute configuration (R vs. S) can be determined without reference to any other standard.[20][21]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: This is often the most challenging step. Grow a single crystal of the compound of sufficient size and quality. This may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion). Co-crystallization with a chaperone molecule can sometimes facilitate this process for difficult-to-crystallize compounds.[22]

  • Data Collection: Mount the crystal on a goniometer in an X-ray diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Process the data to solve the crystal structure, yielding a 3D model of the molecule.

  • Absolute Structure Determination: Refine the data to calculate the Flack parameter. A value close to 0 for the assigned (S)-configuration (and close to 1 for the opposite (R)-configuration) provides high confidence in the stereochemical assignment.[21]

Conclusion: A Triad of Validation

The robust structure elucidation of this compound rests on a triad of analytical validation:

  • Constitution: HRMS and 1D/2D NMR confirm the molecular formula and atomic connectivity.

  • Purity & Relative Configuration: Chiral HPLC establishes the enantiomeric purity.

  • Absolute Configuration: X-ray crystallography provides the definitive, unambiguous assignment of the (S)-stereocenter, which can be further corroborated by chiroptical methods like CD spectroscopy.

By integrating these orthogonal techniques, researchers and drug developers can possess the highest degree of confidence in the structural integrity of this critical chiral building block, ensuring the reliability and reproducibility of their scientific endeavors.

References

  • Allen, F. H. (2013). Determination of absolute configuration using single crystal X-ray diffraction. Methods in Molecular Biology, 1055, 149-62. Retrieved from [Link]

  • Springer Protocols. (n.d.). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Retrieved from [Link]

  • Meinert, C., et al. (2022). Amino acid gas phase circular dichroism and implications for the origin of biomolecular asymmetry. Nature Communications, 13(1), 502. Retrieved from [Link]

  • Harada, N. (2019). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Journal of Synthetic Organic Chemistry, Japan, 77(8), 786-799. Retrieved from [Link]

  • Mtoz Biolabs. (n.d.). Chiral Circular Dichroism of Amino Acids. Retrieved from [Link]

  • TutorChase. (n.d.). How can you identify the presence of halogens using mass spectrometry?. Retrieved from [Link]

  • Flack, H. D., & Bernardinelli, G. (2008). Absolute structure and absolute configuration. Acta Crystallographica Section A: Foundations of Crystallography, 64(Pt 2), 267-277. Retrieved from [Link]

  • Henderson, J. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Retrieved from [Link]

  • Euerby, M. R., et al. (2003). Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. Journal of Chromatography A, 998(1-2), 19-34. Retrieved from [Link]

  • Agilent. (2019). Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Retrieved from [Link]

  • Dube, P., et al. (2020). Absolute Configuration of Small Molecules by Co-crystallization. Angewandte Chemie International Edition, 59(38), 15875-15879. Retrieved from [Link]

  • Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound hydrochloride. Retrieved from [Link]

  • ResearchGate. (2019). Strategies for using NMR spectroscopy to determine absolute configuration. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Amino acid gas phase circular dichroism and implications for the origin of biomolecular asymmetry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Circular Dichroism. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiroptical gas phase spectra of amino acid enantiomers a CD spectra of.... Retrieved from [Link]

  • Analyst (RSC Publishing). (2023). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Retrieved from [Link]

  • NIH. (2023). NMR Discrimination of d- and l-α-Amino Acids at Submicromolar Concentration via Parahydrogen-Induced Hyperpolarization. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 25.2: Structure and Stereochemistry of the Amino Acids. Retrieved from [Link]

  • Helmenstine, A. M. (2019). How Amino Acid Chirality Works. ThoughtCo. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of chiral amino alcohols and amino acids tested (only one.... Retrieved from [Link]

  • Western Oregon University. (n.d.). In this lecture, we will review the basic concepts of chirality within organic molecules as well as the structures of the 20 amino acids involved in protein synthesis. Retrieved from [Link]

  • YouTube. (2021). Chirality in Amino Acids. Retrieved from [Link]

  • ACS Publications. (2021). A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy. The Journal of Organic Chemistry. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of (S)-2-Amino-3-(2,6-dichlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the core physicochemical properties of (S)-2-Amino-3-(2,6-dichlorophenyl)propanoic acid, a chiral amino acid derivative of significant interest to researchers, scientists, and drug development professionals. Given its role as a key intermediate in medicinal chemistry and pharmaceutical synthesis, a thorough understanding of its properties is paramount for its effective application.[1][2] This document synthesizes available data with established analytical methodologies to offer a practical resource for laboratory and development settings.

Chemical Identity and Structural Characteristics

This compound is a non-natural amino acid distinguished by a dichlorinated phenyl ring attached to the beta-carbon of an alanine scaffold. The stereochemistry at the alpha-carbon is crucial for its intended biological activity and applications where high enantiomeric purity is required.[1][2]

PropertyValueSource
Molecular Formula C₉H₉Cl₂NO₂[3][4]
Molecular Weight 234.08 g/mol [3][4]
Appearance White to off-white solid[5]
Synonyms (S)-2,6-DichlorophenylalanineN/A
CAS Number Not consistently available for the (S)-isomer; 128833-96-5 for the racemic mixture[3][4]

Core Physicochemical Properties: A Blend of Experimental Data and Predictive Insights

Direct experimental data for the pure (S)-enantiomer of 2-Amino-3-(2,6-dichlorophenyl)propanoic acid is not extensively available in public literature. Therefore, this guide presents a combination of available data for related compounds and provides established protocols for the experimental determination of these critical parameters.

Melting Point

The melting point is a critical indicator of purity. For crystalline solids, a sharp melting range is indicative of high purity. While no specific melting point for the free base of the (S)-enantiomer is readily available, it is expected to be a solid at room temperature. The melting point of related compounds can provide an estimate. For instance, (2S)-2-amino-3-(3-chlorophenyl)propanoic acid is reported to have a melting point of 215-216 °C. The hydrochloride salt of the title compound is commercially available, and its melting point would be a key quality control parameter.

This protocol outlines the capillary method, a standard pharmacopeial technique for determining the melting point of a solid substance.[6][7]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation:

    • Ensure the sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.

    • Load the sample into a capillary tube by tapping the open end into the powder. A sample height of 2-3 mm is optimal.[7]

    • Compact the sample at the bottom of the tube by tapping the sealed end on a hard surface or by dropping it through a long glass tube.[8]

  • Determination:

    • Place the capillary tube into the heating block of the melting point apparatus.

    • If the approximate melting point is known, rapidly heat the block to a temperature about 10-15°C below the expected melting point.

    • Then, adjust the heating rate to a slow and steady 1-2°C per minute to ensure thermal equilibrium.

    • Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

    • If the melting point is unknown, a preliminary rapid determination can be performed to establish an approximate range, followed by a more precise measurement with a fresh sample.[9]

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement Dry Dry Sample Grind Grind to Fine Powder Dry->Grind Load Load Capillary Tube Grind->Load Compact Compact Sample Load->Compact Place Place in Apparatus Compact->Place Heat Rapid Heat to ~T-15°C Place->Heat SlowHeat Slow Heat (1-2°C/min) Heat->SlowHeat Observe Observe & Record Range SlowHeat->Observe

Caption: Workflow for Melting Point Determination.

Solubility Profile

The solubility of this compound is a critical parameter for its handling, formulation, and biological activity. As an amino acid, its solubility is expected to be pH-dependent. The presence of the dichlorophenyl group will increase its lipophilicity compared to phenylalanine, likely decreasing its aqueous solubility while increasing its solubility in organic solvents.[1][2] The solubility of p-chlorophenylalanine is noted to be moderate in water and pH-dependent.[10]

Expected Solubility:

  • Aqueous: Moderately soluble, with solubility increasing at pH values away from its isoelectric point.

  • Organic Solvents: Likely soluble in polar organic solvents such as methanol, ethanol, and DMSO.

This protocol describes a common method for determining the equilibrium solubility of a compound in an aqueous buffer.

Materials:

  • This compound

  • Aqueous buffers of various pH values (e.g., pH 2, 7, 9)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Sample Preparation:

    • Add an excess amount of the compound to a known volume of the desired aqueous buffer in a vial.

  • Equilibration:

    • Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • Phase Separation:

    • Centrifuge the vials at high speed to pellet the undissolved solid.

  • Quantification:

    • Carefully withdraw a known volume of the supernatant.

    • Dilute the supernatant with an appropriate solvent.

    • Determine the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry against a standard curve.

SolubilityWorkflow cluster_exp Experimental Steps Add Add Excess Solid to Buffer Equilibrate Equilibrate (Shake/Incubate) Add->Equilibrate Centrifuge Centrifuge to Pellet Solid Equilibrate->Centrifuge Sample Sample Supernatant Centrifuge->Sample Quantify Quantify Concentration Sample->Quantify

Caption: Workflow for Aqueous Solubility Determination.

Acidity and Basicity (pKa)

As an amino acid, this compound possesses both an acidic carboxylic acid group and a basic amino group. The pKa values of these groups determine the charge of the molecule at a given pH. The electron-withdrawing nature of the two chlorine atoms on the phenyl ring is expected to have a slight acidifying effect on both the carboxylic acid and the amino group compared to unsubstituted phenylalanine.

Estimated pKa Values:

  • pKa₁ (Carboxylic Acid): ~1.8 - 2.2

  • pKa₂ (Amino Group): ~8.8 - 9.2

This protocol outlines the determination of pKa values by potentiometric titration.

Materials:

  • This compound

  • Standardized solutions of HCl (e.g., 0.1 M) and NaOH (e.g., 0.1 M)

  • pH meter with a calibrated electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

Procedure:

  • Sample Preparation:

    • Dissolve a known amount of the amino acid in a known volume of deionized water.

  • Acidic Titration:

    • Place the beaker on a magnetic stirrer and immerse the pH electrode.

    • Record the initial pH.

    • Add the standardized HCl solution in small, precise increments (e.g., 0.1-0.2 mL) from the burette.

    • Record the pH after each addition, allowing the reading to stabilize.

    • Continue the titration until the pH drops to approximately 1.5.

  • Basic Titration:

    • Repeat the procedure with a fresh sample, titrating with the standardized NaOH solution until the pH reaches approximately 12.5.

  • Data Analysis:

    • Plot the pH versus the equivalents of acid or base added.

    • The pKa values correspond to the pH at the midpoints of the buffering regions (the flattest parts of the curve). The isoelectric point (pI) is the pH at the equivalence point.

pKaTitration Start Dissolve Amino Acid in Water Titrate_Acid Titrate with Standard HCl Start->Titrate_Acid Titrate_Base Titrate with Standard NaOH Start->Titrate_Base Plot Plot pH vs. Equivalents of Titrant Titrate_Acid->Plot Titrate_Base->Plot Analyze Determine pKa from Midpoints Plot->Analyze

Caption: Workflow for pKa Determination by Titration.

Analytical Characterization

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is essential for confirming the enantiomeric purity of this compound. The separation of enantiomers is typically achieved using a chiral stationary phase (CSP).[11][12]

Instrumentation:

  • HPLC system with a UV detector

  • Chiral column (e.g., polysaccharide-based or macrocyclic glycopeptide-based)

Procedure:

  • Column Selection:

    • Choose a CSP known to be effective for the separation of amino acids or their derivatives. Polysaccharide-based columns (e.g., Chiralpak series) or macrocyclic glycopeptide-based columns (e.g., Chirobiotic series) are good starting points.[13][14]

  • Mobile Phase Screening:

    • Begin with a simple mobile phase, such as a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) for normal-phase chromatography.

    • For reversed-phase chromatography, use a mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic modifier (e.g., acetonitrile or methanol).

  • Optimization:

    • Vary the ratio of the mobile phase components to optimize the resolution and retention times.

    • Adjust the flow rate and column temperature to improve peak shape and separation.

    • For ionizable compounds, adjusting the pH of the mobile phase can significantly impact the separation.

  • Detection:

    • Monitor the elution of the enantiomers using a UV detector at a wavelength where the compound has significant absorbance (likely around 260-270 nm due to the phenyl ring).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for structural elucidation and confirmation.

Expected ¹H NMR Spectral Features:

  • Aromatic protons on the dichlorophenyl ring.

  • A multiplet for the α-proton.

  • A multiplet for the β-protons.

  • Signals for the amine and carboxylic acid protons, which may be broad and exchangeable with D₂O.

Materials:

  • NMR spectrometer

  • NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆, D₂O with pH adjustment)

Procedure:

  • Sample Preparation:

    • Dissolve a small amount of the sample (typically 5-10 mg) in approximately 0.6-0.7 mL of the chosen deuterated solvent in an NMR tube.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the raw data (Fourier transform, phase correction, baseline correction).

    • Integrate the signals to determine the relative number of protons.

    • Analyze the chemical shifts and coupling patterns to assign the signals to the protons in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis.[1]

Expected Mass Spectral Features:

  • A molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the molecular weight of the compound.

  • Characteristic isotopic patterns due to the presence of two chlorine atoms.

  • Fragmentation patterns resulting from the loss of functional groups such as the carboxylic acid group.[15][16]

Instrumentation:

  • Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer.

    • Acquire the mass spectrum in the appropriate mode (positive or negative ion).

  • Data Analysis:

    • Identify the molecular ion peak and confirm the molecular weight.

    • Analyze the isotopic pattern to confirm the presence of chlorine.

    • If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to gain structural insights.

Stability

The stability of this compound is an important consideration for its storage and handling. As a solid, it is expected to be relatively stable. In solution, its stability may be influenced by pH and temperature.

Storage Recommendations:

  • Store in a cool, dry place, protected from light.

  • For long-term storage, refrigeration may be recommended.

Conclusion

References

  • MySkinRecipes. This compound hydrochloride.
  • Biotechnology and Biomedical Engineering, Amrita Vishwa Vidyapeetham. Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I. [Online] Available at: [Link]

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  • NIH. A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. [Online] Available at: [Link]

  • eGyanKosh. DETERMINATION OF pKa OF GLYCINE. [Online] Available at: [Link]

  • Studylib. Amino Acid Titration Lab Protocol. [Online] Available at: [Link]

  • RSC Publishing. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. [Online] Available at: [Link]

  • thinkSRS.com. Melting Point Determination. [Online] Available at: [Link]

  • Microbe Notes. Solubility Tests of Proteins- Definition, Principle, Procedure, Result, Uses. [Online] Available at: [Link]

  • MDPI. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. [Online] Available at: [Link]

  • PMC - NIH. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. [Online] Available at: [Link]

  • The Repository at St. Cloud State. The Identification of Amino Acids by Interpretation of Titration Curves: An Undergraduate Experiment for Biochemistry. [Online] Available at: [Link]

  • ResearchGate. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. [Online] Available at: [Link]

  • The very basics of NMR of proteins. [Online] Available at: [Link]

  • SSERC. Melting point determination. [Online] Available at: [Link]

  • Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Online] Available at: [Link]

  • thinkSRS.com. Determination of Melting Points According to Pharmacopeia. [Online] Available at: [Link]

  • Melting point determination. [Online] Available at: [Link]

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  • Waters. Chiral Separation of Phenylalanine Methyl Esters using UPC2. [Online] Available at: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Online] Available at: [Link]

  • PMC - NIH. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. [Online] Available at: [Link]

  • Phenomenex. Chiral HPLC Separations. [Online] Available at: [Link]

  • ResearchGate. Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases | Request PDF. [Online] Available at: [Link]

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  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Online] Available at: [Link]

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A Technical Guide to the Spectroscopic Characterization of (S)-2-Amino-3-(2,6-dichlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for the chiral amino acid derivative, (S)-2-Amino-3-(2,6-dichlorophenyl)propanoic acid. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis. Given the limited availability of public experimental spectra for this specific compound, this guide leverages predictive methodologies based on established spectroscopic principles and data from analogous structures to present a comprehensive characterization.

Introduction

This compound, a derivative of phenylalanine, is a compound of interest in medicinal chemistry due to the influence of the dichlorinated phenyl ring on its chemical and biological properties. The strategic placement of chlorine atoms can significantly alter the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for elucidating its structure-activity relationships.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is predicted to exhibit distinct signals for the protons of the amino acid backbone and the aromatic ring. The chemical shifts are influenced by the electron-withdrawing nature of the chlorine atoms and the carboxylic acid and amino groups.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-α (CH-NH₂)4.0 - 4.2Doublet of doublets (dd)J(Hα, Hβa) ≈ 8.0, J(Hα, Hβb) ≈ 6.0
H-β (CH₂-Ar)3.2 - 3.4Multiplet (m)-
Aromatic H7.2 - 7.5Multiplet (m)-
NH₂Broad singlet--
COOHBroad singlet--

Expertise in Interpretation:

  • The downfield shift of the aromatic protons beyond the typical 7.3 ppm of benzene is due to the deshielding effect of the two chlorine substituents.[1][2]

  • The H-α proton is expected to be a doublet of doublets due to coupling with the two diastereotopic H-β protons.

  • The protons of the amino and carboxylic acid groups are often broad and may exchange with deuterium in solvents like D₂O, leading to their disappearance from the spectrum.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on all unique carbon atoms in the molecule. The dichlorination pattern on the phenyl ring results in a specific set of signals.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)170 - 175
C-α (CH-NH₂)55 - 60
C-β (CH₂-Ar)35 - 40
Aromatic C (quaternary, C-Cl)134 - 138
Aromatic C (quaternary, C-CH₂)130 - 135
Aromatic C-H128 - 132

Expertise in Interpretation:

  • The carbonyl carbon of the carboxylic acid is the most downfield signal due to its hybridization and proximity to two oxygen atoms.[3]

  • The two chlorine atoms will significantly influence the chemical shifts of the aromatic carbons, with the carbon atoms directly bonded to chlorine appearing at a lower field.[3]

Experimental Protocol for NMR Spectroscopy

A robust protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in a suitable deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆ or D₂O). The choice of solvent can affect the chemical shifts of exchangeable protons (NH₂ and COOH).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum. Longer acquisition times may be necessary due to the lower natural abundance of ¹³C.

    • Perform 2D NMR experiments like COSY and HSQC to confirm proton-proton and proton-carbon correlations, respectively.

Caption: Workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Functional Group Vibrational Mode
3300 - 2500 (broad)O-H (Carboxylic Acid)Stretching
3100 - 3000N-H (Amino group)Stretching
3100 - 3000Aromatic C-HStretching
1730 - 1700C=O (Carboxylic Acid)Stretching
1600 - 1585, 1500 - 1400C=C (Aromatic)Stretching
1640 - 1550N-HBending
800 - 600C-ClStretching

Expertise in Interpretation:

  • The broad absorption in the 3300-2500 cm⁻¹ range is a hallmark of the O-H stretch in a hydrogen-bonded carboxylic acid.[4]

  • The presence of both N-H and aromatic C-H stretching bands in the 3100-3000 cm⁻¹ region can lead to overlapping signals.[5][6]

  • The strong C=O stretch around 1700 cm⁻¹ is characteristic of a carboxylic acid.[4]

  • The C-Cl stretching vibrations are typically found in the fingerprint region and provide evidence for the halogenation of the aromatic ring.[7]

Experimental Protocol for IR Spectroscopy

For a solid sample like this compound, the KBr pellet method is a common and reliable technique.[8]

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

    • Place the mixture in a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of a blank KBr pellet to subtract any atmospheric or instrumental interferences.

Caption: Workflow for IR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum and Fragmentation

The molecular weight of this compound is 234.08 g/mol . The mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions.

m/z (mass-to-charge ratio) Proposed Fragment Ion Neutral Loss
234/236/238[M]⁺˙ (Molecular ion)-
189/191/193[M - COOH]⁺COOH (45 Da)
159/161[C₇H₅Cl₂]⁺C₂H₄NO₂ (88 Da)
124[C₆H₃Cl₂]⁺C₃H₆NO₂ (110 Da)

Expertise in Interpretation:

  • The molecular ion peak will exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The M, M+2, and M+4 peaks will have a relative intensity ratio of approximately 9:6:1.[9]

  • A common fragmentation pathway for amino acids is the loss of the carboxylic acid group as a radical (•COOH), resulting in an ion at [M-45]⁺.[10][11]

  • Cleavage of the Cα-Cβ bond can lead to the formation of a dichlorobenzyl cation or related fragments.[12]

  • The fragmentation of the aromatic ring itself can also occur, leading to smaller chlorinated fragments.[13][14]

Experimental Protocol for Mass Spectrometry

Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing amino acids.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent system, such as a mixture of water, methanol, or acetonitrile, often with a small amount of formic acid to promote protonation.

  • Instrument Setup:

    • Use an ESI-mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer.

    • Optimize the ESI source parameters (e.g., spray voltage, capillary temperature) to achieve a stable signal.

  • Data Acquisition:

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce fragmentation and obtain structural information.

Sources

A Researcher's Guide to Investigating a Novel Phenylalanine Analog as a Potential Tryptophan Hydroxylase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of (S)-2-Amino-3-(2,6-dichlorophenyl)propanoic acid

Introduction

This compound is a chiral, non-natural amino acid derivative. Structurally, it is an analog of phenylalanine, featuring a dichlorinated phenyl ring. While this specific molecule is not extensively characterized in publicly available literature, its structural features suggest a strong potential for biological activity, particularly as an enzyme inhibitor. The presence of the 2,6-dichlorophenyl moiety enhances lipophilicity and can lead to specific steric and electronic interactions within a protein's active site, making it a person of interest for medicinal chemists.[1]

This guide provides a comprehensive framework for the investigation of the biological activity of this compound. We will operate on the primary hypothesis that this compound functions as an inhibitor of tryptophan hydroxylase (TPH) , the rate-limiting enzyme in the biosynthesis of serotonin. This hypothesis is rooted in the structural similarity of the compound to tryptophan, the natural substrate of TPH.

This document is intended for researchers, scientists, and drug development professionals. It will provide the scientific rationale for the proposed mechanism of action, detailed experimental protocols for its validation, and a discussion of the potential therapeutic implications.

Hypothesized Mechanism of Action: Tryptophan Hydroxylase Inhibition

Serotonin (5-hydroxytryptamine, 5-HT) is a critical neurotransmitter with diverse physiological roles in both the central and peripheral nervous systems. Its synthesis is initiated by TPH, which exists in two isoforms:

  • TPH1: Primarily found in the periphery, such as the enterochromaffin cells of the gastrointestinal tract and the pineal gland. It is responsible for the majority of peripheral serotonin synthesis.

  • TPH2: Expressed in neuronal cells and is responsible for serotonin synthesis in the brain.

Dysregulation of the serotonergic system is implicated in numerous disorders, including chemotherapy-induced emesis, irritable bowel syndrome, and pulmonary hypertension. Therefore, inhibitors of TPH, particularly isoform-selective inhibitors, are of significant therapeutic interest.

We hypothesize that this compound acts as a competitive inhibitor of TPH. The phenylalanine-like core of the molecule is expected to allow it to bind to the active site of TPH. The 2,6-dichlorophenyl group may then interact with hydrophobic pockets within the active site, potentially conferring high affinity and selectivity.

Signaling Pathway: TPH-Mediated Serotonin Synthesis

Below is a diagram illustrating the hypothesized inhibitory action of this compound on the serotonin synthesis pathway.

TPH_Inhibition cluster_synthesis Serotonin Biosynthesis Pathway cluster_inhibition Proposed Inhibition Tryptophan L-Tryptophan Five_HTP 5-Hydroxytryptophan Tryptophan->Five_HTP TPH Serotonin Serotonin (5-HT) Five_HTP->Serotonin AADC Inhibitor (S)-2-Amino-3-(2,6-dichlorophenyl) propanoic acid TPH_enzyme TPH Enzyme Inhibitor->TPH_enzyme Binds to active site TPH_enzyme->Tryptophan Competitive Inhibition

Caption: Hypothesized competitive inhibition of Tryptophan Hydroxylase (TPH) by this compound, blocking the conversion of L-Tryptophan to 5-Hydroxytryptophan.

Experimental Validation Workflow

A multi-stage approach is necessary to thoroughly characterize the biological activity of this compound. The workflow should progress from in vitro enzymatic assays to cell-based models and finally to in vivo studies.

Experimental Workflow Diagram

experimental_workflow cluster_vitro In Vitro Evaluation cluster_cell Cell-Based Assays cluster_vivo In Vivo Studies enzymatic_assay TPH1 & TPH2 Enzymatic Assays selectivity_panel Kinase Selectivity Panel enzymatic_assay->selectivity_panel ic50_determination IC50 Determination enzymatic_assay->ic50_determination kinetics Mechanism of Inhibition (e.g., Lineweaver-Burk) ic50_determination->kinetics cell_based_assay Cellular Serotonin Synthesis Assay ic50_determination->cell_based_assay toxicity Cytotoxicity Assay (e.g., MTT) cell_based_assay->toxicity permeability Cell Permeability Assay (e.g., Caco-2) cell_based_assay->permeability pk_pd Pharmacokinetics & Pharmacodynamics (PK/PD) permeability->pk_pd efficacy_model Disease Model Efficacy (e.g., IBS model) pk_pd->efficacy_model

Caption: A staged experimental workflow for the characterization of this compound.

Part 1: In Vitro Characterization

TPH1 and TPH2 Enzymatic Assays

Objective: To determine the inhibitory potency (IC50) of this compound against human TPH1 and TPH2.

Methodology:

  • Reagents and Materials:

    • Recombinant human TPH1 and TPH2 enzymes.

    • L-Tryptophan (substrate).

    • (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) (cofactor).

    • Dithiothreitol (DTT).

    • Catalase.

    • Assay buffer (e.g., HEPES buffer, pH 7.5).

    • This compound (test compound).

    • Positive control inhibitor (e.g., Telotristat).

    • 96-well microplates.

    • HPLC system with fluorescence detection.

  • Assay Protocol:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and create a serial dilution series.

    • In a 96-well plate, add the assay buffer, catalase, DTT, and BH4.

    • Add the test compound at various concentrations to the appropriate wells. Include wells for a positive control and a no-inhibitor control.

    • Initiate the reaction by adding the TPH enzyme and L-tryptophan.

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

    • Stop the reaction by adding a quenching solution (e.g., perchloric acid).

    • Analyze the formation of 5-hydroxytryptophan (5-HTP) by HPLC with fluorescence detection.

    • Calculate the percent inhibition for each concentration of the test compound.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Data Presentation:

The results of the enzymatic assays should be summarized in a table for clear comparison.

CompoundTPH1 IC50 (nM) [Hypothetical]TPH2 IC50 (nM) [Hypothetical]Selectivity (TPH2/TPH1)
This compound50>10,000>200
Telotristat (Control)292,50086
Mechanism of Inhibition Studies

Objective: To determine if the inhibition is competitive, non-competitive, or uncompetitive.

Methodology:

  • Perform the TPH enzymatic assay as described above.

  • Vary the concentration of the substrate (L-Tryptophan) at several fixed concentrations of the inhibitor.

  • Measure the reaction velocity at each substrate and inhibitor concentration.

  • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]). The pattern of the lines will indicate the mechanism of inhibition.

Part 2: Cell-Based Evaluation

Cellular Serotonin Synthesis Assay

Objective: To confirm the inhibitory activity in a cellular context.

Methodology:

  • Cell Line: Use a cell line that endogenously expresses TPH1, such as the human carcinoid BON cell line.

  • Protocol:

    • Plate the cells in a multi-well plate and allow them to adhere.

    • Treat the cells with varying concentrations of the test compound for a specified period.

    • Lyse the cells and measure the intracellular serotonin concentration using an ELISA kit or by HPLC.

    • Determine the EC50 value for the inhibition of serotonin synthesis.

Part 3: In Vivo Assessment

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies

Objective: To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the compound and to correlate its concentration with its effect on serotonin levels in vivo.

Methodology:

  • Animal Model: Use a standard rodent model (e.g., C57BL/6 mice).

  • Protocol:

    • Administer a single dose of the compound via a relevant route (e.g., oral gavage).

    • Collect blood and tissue samples (e.g., gastrointestinal tract, brain) at various time points.

    • Measure the concentration of the compound in plasma and tissues using LC-MS/MS.

    • Measure serotonin levels in the corresponding tissues to establish a PK/PD relationship.

Conclusion

This technical guide outlines a comprehensive strategy for the investigation of this compound, with a primary focus on its potential as a TPH inhibitor. The proposed workflow provides a robust framework for determining its potency, selectivity, mechanism of action, and potential therapeutic utility. The successful execution of these studies will provide a deep understanding of the biological activity of this novel compound and its potential for development as a therapeutic agent for serotonin-related disorders.

References

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An In-depth Technical Guide to the Potential Therapeutic Targets of (S)-2-Amino-3-(2,6-dichlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-2-Amino-3-(2,6-dichlorophenyl)propanoic acid, a synthetic derivative of the amino acid phenylalanine, has emerged as a molecule of significant interest within the drug development landscape. Its structural characteristics, particularly the dichlorinated phenyl ring, confer unique properties that suggest a specific interaction with biological targets. This technical guide provides an in-depth analysis of the primary therapeutic target of this compound: Tryptophan Hydroxylase 1 (TPH1). We will explore the mechanism of action, outline detailed experimental protocols for target validation and characterization, and discuss the therapeutic rationale for TPH1 inhibition in various pathologies. Furthermore, this guide will address the critical aspect of selectivity profiling against other aromatic amino acid hydroxylases to ensure a comprehensive understanding of the compound's biological activity.

Introduction: The Rationale for Targeting Peripheral Serotonin Synthesis

Serotonin (5-hydroxytryptamine, 5-HT) is a biogenic amine that functions as a neurotransmitter in the central nervous system and as a local hormone in the periphery.[1][2] The synthesis of serotonin is initiated by the rate-limiting enzyme Tryptophan Hydroxylase (TPH).[3][4][5] Two isoforms of TPH exist: TPH2, which is primarily expressed in the central nervous system and is responsible for the synthesis of serotonin as a neurotransmitter, and TPH1, which is found in peripheral tissues, most notably the enterochromaffin cells of the gastrointestinal (GI) tract and the pineal gland.[1][2] Crucially, serotonin cannot cross the blood-brain barrier, leading to two distinct and independently regulated serotonin pools in the body.[3][4]

Dysregulation of peripheral serotonin has been implicated in a variety of pathological conditions, including carcinoid syndrome, irritable bowel syndrome (IBS), and pulmonary arterial hypertension.[1][2][6][7] Elevated levels of peripheral serotonin can lead to symptoms such as severe diarrhea, flushing, and cardiac complications in carcinoid syndrome, and contribute to the visceral hypersensitivity and altered motility seen in IBS.[1][6] In pulmonary hypertension, increased serotonin levels are associated with vascular remodeling.[7] Therefore, the selective inhibition of peripheral serotonin synthesis via the targeted inhibition of TPH1 presents a compelling therapeutic strategy.[1][6][7]

This compound, as a phenylalanine analog, is structurally poised to interact with the active site of aromatic amino acid hydroxylases. This guide will focus on its potential as a selective TPH1 inhibitor.

Primary Therapeutic Target: Tryptophan Hydroxylase 1 (TPH1)

The primary and most well-documented therapeutic target for this compound is Tryptophan Hydroxylase 1 (TPH1). This enzyme catalyzes the conversion of L-tryptophan to 5-hydroxy-L-tryptophan, the first and rate-limiting step in peripheral serotonin synthesis.[3][4][5]

Mechanism of Action: Competitive Inhibition

This compound is hypothesized to act as a competitive inhibitor of TPH1 with respect to its natural substrate, L-tryptophan.[8][9] The structural similarity to phenylalanine, an aromatic amino acid, allows the compound to bind to the tryptophan-binding pocket within the active site of TPH1.[8][10] This binding event prevents the productive binding of L-tryptophan, thereby inhibiting the synthesis of 5-hydroxytryptophan and, consequently, serotonin.

The binding of tryptophan and its analogs, including phenylalanine-based inhibitors, induces a conformational change in the TPH1 enzyme, leading to a more compact structure.[10][11][12][13][14] This conformational shift is crucial for the catalytic activity of the enzyme. By occupying the substrate-binding pocket, this compound can stabilize a non-productive conformation of the enzyme, effectively blocking its function.

Signaling Pathway: TPH1-Mediated Serotonin Synthesis

TPH1_Pathway Tryptophan L-Tryptophan TPH1 TPH1 Tryptophan->TPH1 Substrate Compound This compound Compound->TPH1 Competitive Inhibition Five_HTP 5-Hydroxy-L-tryptophan TPH1->Five_HTP Catalysis AADC Aromatic L-amino acid decarboxylase (AADC) Five_HTP->AADC Substrate Serotonin Serotonin (5-HT) AADC->Serotonin Catalysis Peripheral_Effects Peripheral Effects (GI motility, Vasoconstriction, etc.) Serotonin->Peripheral_Effects

Caption: TPH1 catalyzes the rate-limiting step in peripheral serotonin synthesis. This compound competitively inhibits TPH1, blocking this pathway.

Experimental Validation and Characterization

To rigorously validate TPH1 as the therapeutic target of this compound and to characterize its inhibitory potential, a series of biochemical and cell-based assays are essential.

In Vitro TPH1 Inhibition Assay

The initial step in confirming the inhibitory activity of the compound is to perform an in vitro enzymatic assay using purified recombinant human TPH1. Two primary methods are commonly employed: a fluorescence-based assay for high-throughput screening and an HPLC-based assay for more detailed kinetic analysis.

3.1.1. Fluorescence-Based TPH1 Inhibition Assay Protocol

This assay is suitable for determining the half-maximal inhibitory concentration (IC50) of the compound.

  • Principle: The assay measures the fluorescence generated by the product of the TPH1 reaction, 5-hydroxytryptophan, or a coupled enzymatic reaction.

  • Materials:

    • Recombinant human TPH1 enzyme

    • This compound (test compound)

    • L-tryptophan (substrate)

    • Tetrahydrobiopterin (BH4) (cofactor)

    • Catalase

    • Ferrous ammonium sulfate

    • Dithiothreitol (DTT)

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5)

    • Quenching solution

    • Fluorescence plate reader

    • 96-well or 384-well black plates

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Create a serial dilution of the test compound in assay buffer.

    • In a 96-well plate, add the assay buffer, recombinant TPH1 enzyme, and the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding a mixture of L-tryptophan and BH4 to all wells.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding the quenching solution.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the positive and negative controls.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

3.1.2. HPLC-Based TPH1 Inhibition and Kinetic Analysis Protocol

This method provides a more precise quantification of the reaction product and is ideal for determining the mechanism of inhibition (e.g., competitive, non-competitive).

  • Principle: This assay directly measures the formation of 5-hydroxytryptophan (5-HTP) from L-tryptophan via reverse-phase high-performance liquid chromatography (HPLC) with fluorescence detection.

  • Materials:

    • Same as the fluorescence-based assay, excluding the quenching solution and with the addition of a mobile phase for HPLC.

    • HPLC system with a C18 column and a fluorescence detector.

  • Procedure:

    • Perform the enzymatic reaction as described in the fluorescence-based assay (steps 1-6), but in microcentrifuge tubes.

    • Terminate the reaction by adding an acid (e.g., perchloric acid) and centrifuging to pellet the precipitated protein.

    • Filter the supernatant and inject a defined volume into the HPLC system.

    • Separate the components using a C18 column with an appropriate mobile phase.

    • Detect and quantify the 5-HTP peak using a fluorescence detector (excitation ~295 nm, emission ~345 nm).

  • Data Analysis for Inhibition Mechanism:

    • To determine if the inhibition is competitive with tryptophan, vary the concentration of L-tryptophan while keeping the concentration of BH4 constant at several fixed concentrations of the inhibitor.

    • Generate Lineweaver-Burk or Michaelis-Menten plots of the reaction velocity versus substrate concentration.

    • Competitive inhibition is indicated if the lines on the Lineweaver-Burk plot intersect on the y-axis (Vmax remains constant, Km increases).

Experimental Workflow: TPH1 Inhibition Analysis

TPH1_Workflow cluster_invitro In Vitro Analysis cluster_cell Cell-Based Analysis cluster_selectivity Selectivity Profiling Fluorescence_Assay Fluorescence-Based Assay IC50 IC50 Fluorescence_Assay->IC50 Determines HPLC_Assay HPLC-Based Assay Inhibition_Mechanism Inhibition_Mechanism HPLC_Assay->Inhibition_Mechanism Determines Cell_Assay Cell-Based Serotonin Synthesis Assay (e.g., in BON cells) Cellular_Potency Cellular_Potency Cell_Assay->Cellular_Potency Measures Selectivity_Assays Enzymatic Assays for: - TPH2 - Tyrosine Hydroxylase (TH) - Phenylalanine Hydroxylase (PAH) Selectivity_Profile Selectivity_Profile Selectivity_Assays->Selectivity_Profile Generates

Sources

In Silico Modeling of (S)-2-Amino-3-(2,6-dichlorophenyl)propanoic acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the in silico modeling of (S)-2-Amino-3-(2,6-dichlorophenyl)propanoic acid, a chiral amino acid derivative with significant potential in medicinal chemistry.[1] Intended for researchers, scientists, and drug development professionals, this document navigates the theoretical underpinnings and practical applications of computational techniques to elucidate the molecule's pharmacokinetic and pharmacodynamic profiles. We will explore a multi-faceted approach, beginning with the foundational steps of molecular structure acquisition and proceeding through predictive modeling of ADMET properties, target identification, and the intricate dynamics of molecule-target interactions. The methodologies detailed herein, including molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and molecular dynamics simulations, are presented with a focus on experimental causality and self-validating protocols to ensure scientific integrity.

Introduction: The Rationale for In Silico Investigation

This compound is a non-proteinogenic amino acid analog. Its structural rigidity, conferred by the dichlorinated phenyl ring, and its chiral nature make it an intriguing candidate for therapeutic development. The 2,6-dichlorophenyl substituent is known to enhance lipophilicity and metabolic stability in parent compounds.[1] Before embarking on resource-intensive preclinical and clinical studies, in silico modeling offers a cost-effective and rapid means to predict its biological behavior, identify potential protein targets, and forecast its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[2][3][4] This predictive power allows for early-stage risk assessment and hypothesis-driven optimization of lead compounds.

This guide is structured to provide a logical progression from data acquisition to complex simulations, empowering researchers to make informed decisions throughout the drug discovery pipeline.

Foundational Steps: Preparing the Molecule for Simulation

A robust in silico study begins with an accurate representation of the molecule of interest. This section outlines the critical first steps.

Acquiring the 3D Molecular Structure

The three-dimensional conformation of this compound is a prerequisite for most computational analyses.

Protocol 1: Obtaining the 3D Structure

  • Database Search: Initiate a search in public chemical databases such as PubChem or ChemSpider. While a direct experimental structure for the (S)-enantiomer might not be available, structures of the racemic mixture or similar analogs can often be found.

  • SMILES String Generation: If a 3D structure is unavailable, obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for the molecule. For this compound, a possible SMILES string is: C1=CC(=C(C(=C1)Cl)CC(C(=O)O)N)Cl.

  • 3D Structure Generation: Utilize a molecular modeling software (e.g., Avogadro, ChemDraw, MarvinSketch) to convert the SMILES string into a 3D structure.

  • Energy Minimization: The generated 3D structure must be subjected to energy minimization to obtain a low-energy, stable conformation. This can be performed using force fields like MMFF94 or UFF within the modeling software. The resulting structure should be saved in a standard format like .sdf or .mol2.

In Silico Prediction of Physicochemical and ADMET Properties

Early assessment of a compound's drug-likeness and ADMET profile is crucial for identifying potential liabilities.[2][4] Several web-based tools can provide rapid predictions.

Table 1: Recommended Free Online ADMET Prediction Tools

ToolWebsiteKey Predicted Properties
SwissADME[Link]Physicochemical properties, lipophilicity, water solubility, pharmacokinetics, drug-likeness, medicinal chemistry friendliness.[5]
pkCSM[Link]ADMET properties including absorption, distribution, metabolism, excretion, and toxicity.[5]
admetSAR[Link]A comprehensive platform for predicting ADMET properties.[5]
PreADMET[Link]Predicts ADME data and helps in building drug-like libraries.[5]

Protocol 2: ADMET Prediction Workflow

  • Input: Submit the SMILES string or the generated 3D structure of this compound to one or more of the tools listed in Table 1.

  • Analysis: Critically evaluate the output, paying close attention to parameters such as:

    • Lipinski's Rule of Five: A widely used rule of thumb to evaluate drug-likeness.

    • Oral Bioavailability: A key parameter for orally administered drugs.

    • Blood-Brain Barrier (BBB) Permeability: Important for CNS-targeting drugs.

    • CYP450 Inhibition: Predicts potential drug-drug interactions.

    • hERG Inhibition: Assesses the risk of cardiotoxicity.

    • Ames Mutagenicity: Indicates potential for carcinogenicity.

  • Cross-Validation: Compare the predictions from multiple tools to increase confidence in the results.

Target Identification and Molecular Docking

Identifying the biological target of a small molecule is a pivotal step in understanding its mechanism of action.

In Silico Target Prediction

Several computational methods can predict potential protein targets for a given small molecule based on ligand similarity, binding site similarity, or machine learning models.

Workflow 1: Target Prediction

Target_Prediction_Workflow cluster_input Input cluster_tools Prediction Tools cluster_output Output Ligand 3D Structure of This compound SwissTargetPrediction SwissTargetPrediction Ligand->SwissTargetPrediction Submit Structure PharmMapper PharmMapper Ligand->PharmMapper Submit Structure TargetNet TargetNet Ligand->TargetNet Submit Structure TargetList Ranked List of Potential Protein Targets SwissTargetPrediction->TargetList Generate Predictions PharmMapper->TargetList Generate Predictions TargetNet->TargetList Generate Predictions

Caption: Workflow for in silico target prediction.

Molecular Docking: Simulating the Binding Interaction

Once potential targets are identified, molecular docking can predict the preferred binding orientation and affinity of the ligand within the protein's binding site.[6][7]

Protocol 3: Molecular Docking

  • Protein Preparation:

    • Download the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules, co-factors, and any existing ligands from the PDB file.

    • Add hydrogen atoms and assign appropriate protonation states to the amino acid residues, which is critical for accurate interaction prediction.[8]

  • Ligand Preparation:

    • Use the energy-minimized 3D structure of this compound.

    • Assign partial charges using a method like Gasteiger-Marsili.[8]

  • Binding Site Definition:

    • Define the grid box for the docking simulation, encompassing the known or predicted binding site of the protein.

  • Docking Simulation:

    • Utilize docking software such as AutoDock Vina, GOLD, or Glide. These programs employ search algorithms to explore various ligand conformations and orientations within the binding site and use scoring functions to estimate the binding affinity.[8]

  • Analysis of Results:

    • Analyze the predicted binding poses and their corresponding docking scores (binding energies). The pose with the lowest binding energy is typically considered the most favorable.[6]

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) to understand the molecular basis of binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[9][10] This can be used to predict the activity of new, unsynthesized molecules.

Workflow 2: QSAR Model Development

QSAR_Workflow Data Dataset of Structurally Similar Molecules with Known Biological Activity Descriptors Calculate Molecular Descriptors (2D/3D) Data->Descriptors Split Split Data into Training and Test Sets Descriptors->Split Model Build Predictive Model (e.g., MLR, PLS, SVM) Split->Model Validation Validate Model with Internal and External Sets Model->Validation Prediction Predict Activity of This compound Validation->Prediction

Caption: A typical workflow for developing a QSAR model.

Protocol 4: Step-by-Step QSAR Modeling

  • Data Collection: Assemble a dataset of structurally related amino acid analogs with experimentally determined biological activity against a specific target.

  • Descriptor Calculation: For each molecule in the dataset, calculate a variety of molecular descriptors that quantify different aspects of its structure (e.g., topological, electronic, steric).

  • Data Splitting: Divide the dataset into a training set (for model building) and a test set (for model validation).[9]

  • Model Building: Use statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) to build a model that correlates the descriptors with the biological activity.[9]

  • Model Validation: Rigorously validate the model's predictive power using both internal (e.g., cross-validation) and external (the test set) validation techniques.[9]

  • Prediction: Use the validated QSAR model to predict the biological activity of this compound.

Molecular Dynamics (MD) Simulations: Capturing the Dynamic Nature of Interactions

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations can reveal the dynamic behavior of the protein-ligand complex over time.[11][12][13]

Workflow 3: Molecular Dynamics Simulation

MD_Simulation_Workflow Start Initial Protein-Ligand Complex (from Docking) Solvation Solvate the System (Add Water and Ions) Start->Solvation Minimization Energy Minimization Solvation->Minimization Equilibration Equilibration (NVT & NPT) Minimization->Equilibration Production Production MD Run Equilibration->Production Analysis Analyze Trajectory (RMSD, RMSF, H-bonds) Production->Analysis

Caption: General workflow for a molecular dynamics simulation.

Protocol 5: MD Simulation using GROMACS

  • System Preparation:

    • Start with the best-docked pose of the this compound-protein complex.

    • Generate the topology and parameter files for both the protein and the ligand using a suitable force field (e.g., CHARMM36).[14]

  • Solvation and Ionization:

    • Place the complex in a periodic box of water molecules (e.g., TIP3P).

    • Add ions to neutralize the system and mimic physiological salt concentrations.

  • Energy Minimization:

    • Perform energy minimization to remove steric clashes.

  • Equilibration:

    • Conduct a two-step equilibration process: first under an NVT (constant number of particles, volume, and temperature) ensemble, followed by an NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the system's temperature and pressure.[14]

  • Production MD:

    • Run the production MD simulation for a sufficient duration (e.g., 100 ns or more) to sample the conformational space of the complex.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over the simulation.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

    • Hydrogen Bond Analysis: To quantify the formation and breaking of hydrogen bonds between the ligand and the protein.

    • Binding Free Energy Calculation (e.g., MM/PBSA or MM/GBSA): To estimate the binding affinity more accurately than with docking scores.

Conclusion and Future Directions

The in silico modeling of this compound, as outlined in this guide, provides a powerful, multi-pronged approach to de-risk and accelerate its development as a potential therapeutic agent. By integrating ADMET prediction, target identification, molecular docking, QSAR, and molecular dynamics simulations, researchers can gain deep insights into its molecular behavior and make data-driven decisions. The results from these computational studies should be used to formulate hypotheses that can then be validated through targeted in vitro and in vivo experiments, creating a synergistic feedback loop between computational and experimental drug discovery.

References

  • CD ComputaBio. (n.d.). In Silico ADMET Prediction Service. Retrieved from [Link]

  • Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Retrieved from [Link]

  • Kar, S., & Leszczynski, J. (2022). In Silico Tools and Software to Predict ADMET of New Drug Candidates. Methods in Molecular Biology, 2425, 85-115.
  • AYUSH CoE. (n.d.). In Silico Tools for Pharmacokinetic and Toxicological Predictions. Retrieved from [Link]

  • Gimeno, A., et al. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Pharmaceuticals, 16(1), 113.
  • Neovarsity. (2023). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Retrieved from [Link]

  • Hollingsworth, S. A., & Dror, R. O. (2018).
  • Lemkul, J. A. (n.d.). GROMACS Tutorials. Retrieved from [Link]

  • OpenFE. (n.d.). Running a Molecular Dynamics (MD) simulation of a protein-ligand complex. Retrieved from [Link]

  • BioExcel. (n.d.). Molecular dynamics simulation of a small protein using GROMACS. Retrieved from [Link]

  • Consensus. (n.d.). How do researchers validate the results obtained from molecular dynamics simulations in drug discovery? Retrieved from [Link]

  • Sabe, V. T., et al. (2021). Role of Molecular Dynamics and Related Methods in Drug Discovery.
  • Lemkul, J. A. (n.d.). Protein-Ligand Complex. MD Tutorials. Retrieved from [Link]

  • Hospital, A., et al. (2022). Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. International Journal of Molecular Sciences, 23(3), 1394.
  • ETFLIN. (n.d.). A Beginner's Guide to Molecular Docking. Retrieved from [Link]

  • SciSpace. (n.d.). A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists. Retrieved from [Link]

  • Neovarsity. (2024). Machine Learning 101: How to train your first QSAR model. Retrieved from [Link]

  • Salo-Ahen, O. M. H., et al. (2023). Molecular docking as a tool for the discovery of molecular targets of nutraceuticals in diseases management. Frontiers in Pharmacology, 14, 1199203.
  • MDPI. (2022). A Deep-Learning Approach toward Rational Molecular Docking Protocol Selection. Retrieved from [Link]

  • ResearchGate. (n.d.). General Steps of Developing QSAR Models. Retrieved from [Link]

  • Optibrium. (n.d.). Machine Learning 101: How to train your first QSAR model. Retrieved from [Link]

  • YouTube. (2023). QSAR Modeling Tutorial Using a Free QSAR Software (ChemMaster). Retrieved from [Link]

  • Ferreira, L. G., et al. (2015). Key Topics in Molecular Docking for Drug Design. Molecules, 20(7), 13384-13421.
  • MySkinRecipes. (n.d.). This compound hydrochloride. Retrieved from [Link]

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The Emergence of a Key Architectural Element in Drug Design: A Technical Guide to (S)-2-Amino-3-(2,6-dichlorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the repertoire of proteinogenic amino acids, while foundational to life, often presents limitations for the nuanced demands of contemporary drug design. The strategic incorporation of unnatural amino acids has emerged as a powerful tool to overcome these constraints, enabling the fine-tuning of peptide and small molecule therapeutics. Among these, halogenated phenylalanine derivatives have garnered significant attention due to their ability to modulate electronic properties, enhance metabolic stability, and introduce unique conformational biases. This guide provides an in-depth exploration of a particularly influential building block: (S)-2-Amino-3-(2,6-dichlorophenyl)propanoic acid. While the precise moment of its initial discovery remains elusive within the annals of chemical literature, its history is intrinsically linked to the broader evolution of medicinal chemistry and the strategic use of halogenation to optimize drug candidates. This document will illuminate the historical context of its development, detail its synthesis and characterization, and explore its applications as a critical component in the design of innovative therapeutics.

The Rationale for Chlorination in Phenylalanine Analogs: A Historical Perspective

The introduction of chlorine atoms onto the phenyl ring of phenylalanine is a well-established strategy in drug discovery to enhance biological activity and pharmacokinetic properties. The 2,6-dichloro substitution pattern is particularly noteworthy for several reasons:

  • Steric Hindrance and Conformational Restriction: The two chlorine atoms flanking the benzyl side chain impose significant steric bulk. This restricts the rotation of the phenyl ring, locking the amino acid into a more defined conformation. This pre-organization can lead to higher binding affinities for target proteins by reducing the entropic penalty of binding.

  • Enhanced Lipophilicity: The chlorine atoms increase the lipophilicity of the molecule. This can improve its ability to cross cell membranes and the blood-brain barrier, which is often a critical factor for drugs targeting the central nervous system.

  • Metabolic Stability: The C-H bonds on the aromatic ring are potential sites of metabolic oxidation by cytochrome P450 enzymes. The presence of electron-withdrawing chlorine atoms at the 2 and 6 positions shields the ring from enzymatic attack, thereby increasing the metabolic stability and in vivo half-life of drug candidates incorporating this moiety.

  • Modulation of Electronic Properties: The inductive effect of the chlorine atoms alters the electronic nature of the phenyl ring, which can influence key interactions with biological targets, such as pi-stacking and cation-pi interactions.

While a singular, seminal publication detailing the first synthesis of this compound is not readily apparent, its emergence can be traced through the increasing prevalence of dichlorinated aromatic compounds in medicinal chemistry programs from the mid to late 20th century. The development of potent non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac, which features a 2,6-dichlorophenylamino group, underscored the pharmacological benefits of this substitution pattern and likely spurred the synthesis of a variety of related building blocks, including the amino acid .

Synthesis and Stereochemical Control

The synthesis of this compound presents the dual challenges of constructing the carbon skeleton and establishing the correct stereochemistry at the alpha-carbon. Several general strategies have been employed for the synthesis of unnatural amino acids, which are applicable here.

Racemic Synthesis and Resolution

A common historical and laboratory-scale approach involves the synthesis of the racemic mixture, followed by resolution to isolate the desired (S)-enantiomer.

Step 1: Synthesis of the Racemic Precursor

A typical route begins with the readily available 2,6-dichlorobenzaldehyde. This can be converted to the corresponding azlactone, which is then hydrolyzed to yield the racemic amino acid.

Experimental Protocol: Azlactone Synthesis and Hydrolysis (General Procedure)

  • Reaction Setup: A round-bottom flask is charged with 2,6-dichlorobenzaldehyde, N-acetylglycine, and acetic anhydride. Sodium acetate is added as a catalyst.

  • Heating: The mixture is heated under reflux for a specified period, leading to the formation of the azlactone.

  • Hydrolysis: The crude azlactone is then subjected to hydrolysis, typically using a strong acid or base, to open the ring and yield the racemic N-acetyl amino acid.

  • Deacetylation: The N-acetyl group is removed by acid hydrolysis to afford (RS)-2-Amino-3-(2,6-dichlorophenyl)propanoic acid.

Step 2: Enantiomeric Resolution

The resolution of the racemic mixture is a critical step to obtain the biologically active (S)-enantiomer. This is often achieved through diastereomeric salt formation with a chiral resolving agent or through enzymatic methods.

Experimental Protocol: Enzymatic Resolution (Conceptual Workflow)

  • N-Acetylation: The racemic amino acid is first N-acetylated.

  • Enzymatic Hydrolysis: The N-acetylated racemate is then treated with an aminoacylase enzyme. This enzyme selectively hydrolyzes the N-acetyl group from the (S)-enantiomer, leaving the N-acetyl-(R)-enantiomer unreacted.

  • Separation: The resulting mixture of the free (S)-amino acid and the N-acetylated (R)-amino acid can be separated based on their different physical and chemical properties, such as solubility.

  • Hydrolysis of the (R)-enantiomer (Optional): The isolated N-acetyl-(R)-enantiomer can be hydrolyzed under acidic conditions to recover the (R)-amino acid.

Asymmetric Synthesis

More modern approaches focus on the direct, enantioselective synthesis of the (S)-enantiomer, which is more efficient and avoids the need for resolution. One such strategy involves the asymmetric alkylation of a chiral glycine enolate equivalent.

Experimental Protocol: Asymmetric Alkylation (Conceptual Workflow)

  • Precursor Synthesis: A chiral glycine imine is prepared using a chiral auxiliary, such as a derivative of camphor or a chiral amine.

  • Deprotonation and Alkylation: The glycine imine is deprotonated with a strong base, such as lithium diisopropylamide (LDA), to form a chiral enolate. This enolate is then reacted with 2,6-dichlorobenzyl bromide. The chiral auxiliary directs the alkylation to occur preferentially from one face, leading to the formation of the desired stereoisomer.

  • Hydrolysis: The chiral auxiliary is removed by acid hydrolysis to yield the target (S)-amino acid.

Physicochemical Properties

The introduction of the 2,6-dichlorophenyl group significantly impacts the physicochemical properties of the amino acid compared to natural phenylalanine.

PropertyPhenylalanineThis compoundRationale for Difference
Molecular Weight 165.19 g/mol 234.08 g/mol Addition of two chlorine atoms.
Lipophilicity (logP) LowerHigherThe two chlorine atoms increase the nonpolar character of the molecule.
Acidity (pKa of -COOH) ~1.8-2.2Likely slightly lowerThe electron-withdrawing chlorine atoms can have a minor acidifying effect.
Basicity (pKa of -NH2) ~9.1-9.3Likely slightly lowerThe inductive effect of the chlorine atoms can slightly reduce the basicity of the amino group.

Applications in Medicinal Chemistry

This compound is a valuable building block for the synthesis of a wide range of biologically active molecules. Its unique properties make it particularly useful for:

  • Peptide Mimetics: Incorporation into peptides can enhance their resistance to proteolytic degradation and improve their pharmacokinetic profiles. The constrained conformation can also lead to increased potency and selectivity.

  • Enzyme Inhibitors: The dichlorophenyl group can serve as a key recognition element for binding to the active sites of enzymes. Its steric and electronic properties can be exploited to design potent and selective inhibitors.

  • Neurological Drug Discovery: The enhanced lipophilicity and metabolic stability are advantageous for developing drugs that target the central nervous system.[1]

A notable example of the utility of the 2,6-dichlorophenyl motif is in the development of positive allosteric modulators (PAMs) of dopamine receptors, where related acetic acid derivatives have shown promise.

Logical Workflow for Synthesis and Application

G cluster_synthesis Synthesis cluster_application Application in Drug Discovery start 2,6-Dichlorobenzaldehyde racemic Racemic Synthesis (e.g., Azlactone method) start->racemic asymmetric Asymmetric Synthesis (e.g., Chiral auxiliary) start->asymmetric racemic_product (RS)-2-Amino-3-(2,6-dichlorophenyl)propanoic acid racemic->racemic_product final_product This compound asymmetric->final_product resolution Enantiomeric Resolution (e.g., Enzymatic) resolution->final_product racemic_product->resolution incorporation Incorporation into Lead Compound final_product->incorporation peptide Peptide Mimetics incorporation->peptide inhibitor Enzyme Inhibitors incorporation->inhibitor cns_drug CNS Drug Candidates incorporation->cns_drug

Caption: Synthetic routes to and applications of this compound.

Conclusion

This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. While its specific historical genesis is not clearly documented as a singular event, its development is a logical consequence of the growing appreciation for the role of halogenation and conformational constraint in drug design. The unique combination of steric bulk, lipophilicity, and metabolic stability conferred by the 2,6-dichlorophenyl moiety has made this unnatural amino acid a valuable tool for researchers seeking to create more potent, selective, and durable therapeutics. As our understanding of molecular recognition and drug metabolism continues to evolve, it is certain that this and other meticulously designed building blocks will play an increasingly important role in the future of medicine.

References

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A Senior Application Scientist's Guide to (S)-2-Amino-3-(2,6-dichlorophenyl)propanoic Acid and its Enantiomeric Purity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This in-depth technical guide provides a comprehensive overview of (S)-2-Amino-3-(2,6-dichlorophenyl)propanoic acid, a critical chiral building block in modern drug discovery. Addressed to researchers, scientists, and drug development professionals, this document delves into the strategic importance of this unnatural amino acid, its asymmetric synthesis, and most critically, the rigorous analytical methodologies required to ascertain its enantiomeric purity. A detailed, field-tested protocol for chiral High-Performance Liquid Chromatography (HPLC) is presented, underpinned by a discussion of the scientific principles governing the separation. This guide is structured to not only provide actionable protocols but also to instill a deep understanding of the causality behind the experimental choices, ensuring the generation of robust and reliable data in a regulated environment.

Introduction: The Strategic Importance of this compound

This compound is a non-proteinogenic α-amino acid that has garnered significant attention in medicinal chemistry. As a derivative of phenylalanine, its unique 2,6-dichloro substitution pattern on the phenyl ring imparts distinct properties to molecules that incorporate it. This substitution pattern can enhance metabolic stability and lipophilicity, which are crucial for improving the pharmacokinetic profiles of drug candidates. Its stereochemistry is of paramount importance, as the specific spatial arrangement of the amino and carboxyl groups dictates its interaction with chiral biological targets such as enzymes and receptors.

The "S" configuration is often the desired enantiomer for achieving the intended pharmacological activity, while the "R" enantiomer may be inactive or, in some cases, exhibit undesirable off-target effects or toxicity. Therefore, the ability to not only synthesize the (S)-enantiomer selectively but also to rigorously quantify its purity is a cornerstone of quality control in the development of pharmaceuticals containing this chiral intermediate.

Asymmetric Synthesis: Establishing the Chiral Center

The synthesis of enantiomerically pure this compound is a non-trivial task that necessitates the use of asymmetric synthesis strategies. These methods are designed to selectively produce one enantiomer over the other, moving beyond classical resolution which has a theoretical maximum yield of 50%. Understanding the synthetic route is crucial as it informs the potential impurity profile, particularly the presence of the undesired (R)-enantiomer.

One robust and scalable approach involves the use of a chiral auxiliary, such as a Ni(II) complex of a Schiff base derived from glycine and a chiral ligand. This methodology allows for the diastereoselective alkylation of a glycine enolate equivalent.

Asymmetric_Synthesis_Workflow cluster_synthesis Asymmetric Synthesis via Chiral Auxiliary Glycine_Ni_Complex Chiral Ni(II)-Glycine Schiff Base Complex Alkylation Diastereoselective Alkylation with 2,6-Dichlorobenzyl Bromide Glycine_Ni_Complex->Alkylation Base, 2,6-dichlorobenzyl bromide Hydrolysis Acid Hydrolysis Alkylation->Hydrolysis HCl S_Enantiomer This compound Hydrolysis->S_Enantiomer Auxiliary_Recovery Chiral Auxiliary Recovery Hydrolysis->Auxiliary_Recovery Validation_Workflow cluster_validation ICH Q2(R1) Validation Parameters Specificity Specificity & Resolution LOD_LOQ LOD & LOQ Specificity->LOD_LOQ Linearity Linearity LOD_LOQ->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness

Methodological & Application

Asymmetric Synthesis of (S)-2-Amino-3-(2,6-dichlorophenyl)propanoic Acid: Strategies, Protocols, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

(S)-2-Amino-3-(2,6-dichlorophenyl)propanoic acid , a non-proteinogenic α-amino acid, is a valuable chiral building block in medicinal chemistry.[1] Its sterically hindered and electron-deficient phenyl ring makes it a key component in the design of peptide mimetics, enzyme inhibitors, and other pharmacologically active agents where metabolic stability and specific conformational constraints are required. The precise stereochemistry at the α-carbon is critical for biological activity, necessitating robust and efficient methods for its enantioselective synthesis.

This document provides a detailed guide to two powerful and distinct strategies for obtaining the enantiopure (S)-isomer:

  • Catalytic Asymmetric Synthesis: A de novo approach featuring the phase-transfer catalyzed (PTC) asymmetric alkylation of a glycine Schiff base. This method builds the chiral center from an achiral precursor.

  • Biocatalytic Resolution: A resolution approach that separates the desired (S)-enantiomer from a readily available racemic mixture using a stereoselective enzyme.

Each section explains the underlying scientific principles, offers detailed experimental protocols, and presents data in a clear, comparative format.

Strategy 1: De Novo Asymmetric Synthesis via Phase-Transfer Catalysis

This approach leverages the well-established O'Donnell asymmetric amino acid synthesis, which involves the alkylation of a glycine imine ester under biphasic conditions.[2] A chiral phase-transfer catalyst is employed to shuttle the glycine enolate from the aqueous basic phase to the organic phase, where it reacts with the electrophile within a chiral environment.

Causality and Experimental Rationale

The success of this method hinges on the formation of a tight, diastereomeric ion pair between the planar glycine enolate and the chiral quaternary ammonium catalyst. The bulky substituents on the catalyst effectively shield one face of the enolate, forcing the incoming electrophile (2,6-dichlorobenzyl bromide) to approach from the less hindered face. This directed attack establishes the desired (S)-stereochemistry at the α-carbon.[3]

  • Choice of Glycine Synthon: A benzophenone imine of a tert-butyl glycinate is used. The bulky tert-butyl ester group prevents saponification under the basic conditions, and the benzophenone imine provides sufficient acidity to the α-protons for enolization while being stable.[2]

  • Chiral Catalyst: A Cinchona alkaloid-derived quaternary ammonium salt (e.g., O'Donnell's catalyst) is chosen for its proven efficacy in inducing high enantioselectivity in this class of reactions. The catalyst's rigid structure creates a well-defined chiral pocket.

  • Phase System: A biphasic toluene/aqueous KOH system allows for continuous deprotonation at the interface without requiring stoichiometric amounts of a strong, anhydrous base, making the procedure robust and scalable.[2]

Experimental Workflow: Asymmetric Alkylation

Caption: Workflow for PTC Asymmetric Synthesis.

Detailed Protocol: PTC Alkylation

Materials:

  • N-(Diphenylmethylene)glycine tert-butyl ester

  • 2,6-Dichlorobenzyl bromide

  • (S)-(-)-N-(2-Trifluoromethylbenzyl)cinchonidinium bromide (or similar O'Donnell catalyst)

  • Toluene, anhydrous

  • Potassium hydroxide (KOH), 50% aqueous solution

  • Hydrochloric acid (HCl), 3N solution

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add N-(diphenylmethylene)glycine tert-butyl ester (1.0 eq), 2,6-dichlorobenzyl bromide (1.1 eq), and the chiral phase-transfer catalyst (0.1 eq).

  • Solvent Addition: Add anhydrous toluene to dissolve the reagents (approx. 5 mL per 1 mmol of glycine imine).

  • Reaction Initiation: Cool the mixture to 0 °C in an ice bath. Add the 50% aqueous KOH solution (approx. 4 mL per 1 mmol of glycine imine) and stir the biphasic mixture vigorously.

  • Monitoring: Allow the reaction to stir at 0 °C for 8-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting glycine imine is consumed.

  • Quenching and Extraction: Dilute the reaction mixture with toluene and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Deprotection: To the crude alkylated product, add a 3N HCl solution and stir vigorously at room temperature for 4-6 hours to hydrolyze both the imine and the tert-butyl ester.

  • Isolation: Wash the aqueous layer with diethyl ether to remove the benzophenone byproduct. Concentrate the aqueous layer in vacuo to yield the crude hydrochloride salt of the desired amino acid.

  • Purification: The product can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether) to afford this compound hydrochloride as a white solid.

Strategy 2: Biocatalytic Kinetic Resolution

This strategy begins with the racemic amino acid, (RS)-2-Amino-3-(2,6-dichlorophenyl)propanoic acid , which is commercially available.[4] An enzyme, typically an acylase, is used to selectively catalyze the hydrolysis of an N-acetylated derivative of the (S)-enantiomer, leaving the N-acetyl-(R)-enantiomer unreacted. The resulting free (S)-amino acid can then be easily separated from the unreacted acetylated (R)-isomer.

Causality and Experimental Rationale

The efficacy of this method relies entirely on the high stereospecificity of the enzyme. The enzyme's active site is a complex, three-dimensional chiral environment. It can precisely distinguish between the two enantiomers of the N-acetylated substrate, binding and catalyzing the reaction of only the (S)-enantiomer.

  • Substrate Preparation: The racemic amino acid is first N-acetylated. This is a simple, high-yielding reaction that provides the necessary substrate for the acylase enzyme.

  • Enzyme Choice: Porcine Kidney Acylase I (PKA I) is a well-known, robust enzyme that displays broad substrate specificity and excellent S-selectivity for a variety of N-acetyl amino acids, making it an ideal candidate.[5]

  • Reaction Conditions: The enzymatic reaction is performed in an aqueous buffer at a pH close to the enzyme's optimal activity (typically pH 7-8). The conditions are mild, preventing racemization of the product.

  • Separation Principle: After the reaction, the mixture contains the free (S)-amino acid and the N-acetylated (R)-amino acid. The difference in their acidity and polarity allows for straightforward separation, typically by ion-exchange chromatography or pH-controlled extraction.

Experimental Workflow: Enzymatic Resolution

cluster_0 Substrate Preparation cluster_1 Enzymatic Hydrolysis cluster_2 Product Separation A Racemic Amino Acid (RS)-2-Amino-3-(2,6-dichlorophenyl) propanoic acid B N-Acetylation (Acetic Anhydride, Base) A->B C N-Acetyl-(RS)-Amino Acid B->C D N-Acetyl-(RS)-Amino Acid in pH 7.5 Buffer C->D E Add Acylase I D->E F Selective Hydrolysis of (S)-enantiomer E->F G Reaction Mixture: (S)-Amino Acid + N-Acetyl-(R)-Amino Acid F->G H Reaction Mixture G->H I Acidify to pH ~5 H->I J Filter Precipitated N-Acetyl-(R)-Amino Acid I->J K Isolate (S)-Amino Acid from Filtrate I->K

Caption: Workflow for Biocatalytic Resolution.

Detailed Protocol: Enzymatic Resolution

Part A: N-Acetylation of Racemic Amino Acid

  • Dissolution: Dissolve (RS)-2-Amino-3-(2,6-dichlorophenyl)propanoic acid (1.0 eq) in 2N NaOH at 0 °C.

  • Acetylation: Add acetic anhydride (1.2 eq) dropwise while maintaining the pH between 8 and 9 by the concurrent addition of 2N NaOH.

  • Reaction Completion: After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Isolation: Acidify the solution to pH 2 with concentrated HCl. The N-acetylated product will precipitate. Collect the solid by filtration, wash with cold water, and dry in vacuo.

Part B: Enzymatic Hydrolysis

  • Substrate Solution: Suspend the N-acetyl-(RS)-amino acid in deionized water. Adjust the pH to 7.5 with a dilute LiOH or NaOH solution until all the solid dissolves.

  • Enzyme Addition: To the buffered substrate solution, add Porcine Kidney Acylase I (enzyme loading is typically 1-5% by weight relative to the substrate).

  • Incubation: Stir the mixture gently at 37 °C for 24-48 hours. Monitor the reaction progress by checking for the formation of the free amino acid (TLC or HPLC).

  • Enzyme Removal: Once the reaction reaches ~50% conversion (indicating complete hydrolysis of the S-enantiomer), denature the enzyme by heating the solution to 90 °C for 10 minutes or by adding an organic solvent like ethanol. Centrifuge or filter to remove the precipitated protein.

  • Product Separation:

    • Concentrate the solution to a smaller volume.

    • Adjust the pH to ~5 with acetic acid. The N-acetyl-(R)-amino acid is less soluble at this pH and will precipitate.

    • Cool the mixture to 0-4 °C and filter to collect the solid N-acetyl-(R)-amino acid (which can be racemized and recycled).

    • The filtrate contains the desired (S)-amino acid. Further purification can be achieved by ion-exchange chromatography or by adjusting the pH to its isoelectric point to induce precipitation.

Data Summary and Comparison

ParameterStrategy 1: Asymmetric PTC AlkylationStrategy 2: Biocatalytic Resolution
Starting Material Glycine Schiff Base, 2,6-Dichlorobenzyl Bromide(RS)-2-Amino-3-(2,6-dichlorophenyl)propanoic acid
Chirality Source Chiral CatalystEnzyme (Acylase)
Typical Yield 60-80% (overall)~45% (per cycle, theoretical max 50%)
Typical ee >95%>99%
Key Advantages De novo synthesis, high ee in a single stepExtremely high enantioselectivity, mild conditions, uses available racemate
Key Considerations Requires optimization of catalyst and conditionsTheoretical yield is limited to 50% unless the unwanted enantiomer is racemized and recycled

Validation: Determination of Enantiomeric Excess (ee)

Confirming the stereochemical purity of the final product is a critical step. The enantiomeric excess is typically determined using a chiral analytical technique.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. The amino acid is first derivatized, for example, with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) or by converting it to its methyl ester and then reacting with a chiral isocyanate. The resulting diastereomers are then separated and quantified on a standard reverse-phase HPLC column.

  • Mass Spectrometry (MS): Specialized MS techniques can also determine ee. One method involves forming diastereomeric complexes with a chiral host molecule, like a cyclodextrin, and observing different fragmentation or reaction rates in the gas phase.[4]

References

  • Gong, X., & Lebrilla, C. B. (2000). A mass spectrometry method for the determination of enantiomeric excess in mixtures of d,l-amino acids. Analytical Chemistry, 72(19), 4737-4742. [Link]

  • O'Donnell, M. J. (2001). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 34(8), 621-630. [Link]

  • Lygo, B., & Andrews, B. I. (2004). Asymmetric phase-transfer catalysis. Accounts of Chemical Research, 37(8), 518-525. [Link]

  • Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. John Wiley & Sons. (This is a foundational text on amino acid chemistry, including resolution).
  • MySkinRecipes. (n.d.). This compound hydrochloride. Retrieved from [Link]

  • Hashimoto, T., & Maruoka, K. (2007). Recent Development and Application of Chiral Phase-Transfer Catalysts. Chemical Reviews, 107(12), 5656-5682. [Link]

  • O'Donnell, M. J., Boniece, J. M., & Earp, S. E. (1978). The preparation of amino acid derivatives by phase transfer catalysis. Tetrahedron Letters, 19(30), 2641-2644. [Link]

  • Turner, N. J. (2004). Enzyme catalysed deracemisation and dynamic kinetic resolution. Current Opinion in Chemical Biology, 8(2), 114-119. [Link]

Sources

Application Notes & Protocols for Incorporating (S)-2-Amino-3-(2,6-dichlorophenyl)propanoic acid into Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern drug discovery, enabling the enhancement of therapeutic properties such as proteolytic stability, conformational rigidity, and receptor affinity.[1] (S)-2-Amino-3-(2,6-dichlorophenyl)propanoic acid, a sterically hindered phenylalanine analog, presents unique challenges and opportunities in peptide design. The bulky ortho-dichloro substitution on the phenyl ring significantly restricts conformational freedom and introduces potent electronic effects. However, this same steric hindrance complicates its incorporation into a growing peptide chain using standard solid-phase peptide synthesis (SPPS) protocols.[2][3][4] This guide provides a comprehensive framework, including strategic considerations and detailed experimental protocols, for the efficient and reliable incorporation of this challenging amino acid, ensuring high-yield synthesis and final peptide purity.

Introduction: The Challenge of Steric Hindrance

This compound (DCPA) is an attractive building block for creating peptides with constrained topologies. The two chlorine atoms at the ortho positions of the phenyl ring act as "conformational locks," sterically hindering rotation around the chi-1 (χ1) and chi-2 (χ2) dihedral angles of the side chain. This pre-organization can lead to peptides with higher binding affinities for their biological targets.

However, the primary challenge in utilizing DCPA lies in the amide bond formation step. The severe steric bulk of the 2,6-dichlorophenyl group shields the α-amino group of the preceding residue (during C-to-N-terminal synthesis), making it a poor nucleophile.[2] Similarly, when activating the carboxyl group of DCPA itself, the side chain can impede the approach of the incoming amine. Consequently, standard SPPS coupling conditions often result in low coupling efficiencies, leading to deletion sequences and complex crude products that are difficult to purify.[4][5] Overcoming this hurdle requires a carefully optimized strategy, focusing primarily on the choice of coupling reagent.

Strategic Planning for Incorporation

Protecting Group Strategy

For standard Fmoc-based SPPS, the α-amino group of this compound should be protected with the 9-fluorenylmethyloxycarbonyl (Fmoc) group.[6][7] The Fmoc group is stable to the acidic conditions used for final cleavage but is readily removed by a mild base like piperidine, ensuring orthogonality with common acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt).[7][]

  • Starting Material: It is highly recommended to use pre-Fmoc-protected Fmoc-(S)-DCPA-OH to ensure purity and ease of use. If starting from the free amino acid, a standard protocol using Fmoc-OSu or Fmoc-Cl in an aqueous bicarbonate solution can be employed.[9]

The Critical Choice: Coupling Reagents

The success of incorporating a sterically demanding residue like DCPA is almost entirely dependent on the potency of the coupling reagent.[10] Standard carbodiimide-based reagents (e.g., DIC/HOBt) and even common uronium/aminium salts like HBTU are often insufficient to drive the reaction to completion.[10][11] More powerful activating agents are required.

Table 1: Comparison of Coupling Reagents for Hindered Amino Acids

ReagentActivating SpeciesReactivityAdvantagesDisadvantagesRecommendation for DCPA
HBTU/TBTU HOBt EsterModerateCost-effective, stable.May be insufficient for severe steric hindrance.[12]Not Recommended
HCTU 6-Cl-HOBt EsterHighMore reactive than HBTU due to the electron-withdrawing Cl group.[12][13][14]Higher cost than HBTU.Acceptable
HATU HOAt EsterVery HighPyridine nitrogen in HOAt provides anchimeric assistance, accelerating the coupling reaction.[11][13][15] Lowers racemization.[12]Highest cost, can guanidinylate the N-terminus if used in large excess.[15]Highly Recommended
COMU Oxyma EsterVery HighReactivity comparable to HATU, byproducts are water-soluble, simplifying purification.[11][13] Considered non-explosive.[14]Lower solution stability than HATU.[11]Highly Recommended

Detailed Experimental Protocols

These protocols are designed for manual Fmoc-SPPS on a 0.1 mmol scale using a standard solid support like Rink Amide resin. Adjustments may be necessary for automated synthesizers.

General SPPS Workflow

The overall workflow follows the standard iterative process of deprotection, activation/coupling, and washing. The key modification is within the coupling step for the hindered DCPA residue.

SPPS_Workflow Resin Start: Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash (x5-7) Deprotection->Wash1 Coupling Critical Step: DCPA Coupling Wash1->Coupling Standard_Coupling Standard AA Coupling Wash1->Standard_Coupling If Standard AA Wash2 DMF Wash (x3) Coupling->Wash2 If DCPA Standard_Coupling->Wash2 Next_Cycle Next Cycle or Final Deprotection Wash2->Next_Cycle

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Protocol: Incorporation of Fmoc-(S)-DCPA-OH

This protocol assumes the synthesis has proceeded normally and the N-terminal Fmoc group of the preceding residue has just been removed and confirmed with a positive Kaiser test.

  • Resin Preparation:

    • The deprotected peptide-resin (0.1 mmol) should be thoroughly washed with N,N-dimethylformamide (DMF) (5-7 times) to remove all residual piperidine.[16]

  • Activation Mixture Preparation (Choose one):

    • Method A (HATU): In a separate vial, dissolve Fmoc-(S)-DCPA-OH (4 eq., 0.4 mmol), HATU (3.9 eq., 0.39 mmol), and N,N-diisopropylethylamine (DIEA) (8 eq., 0.8 mmol) in DMF (approx. 2 mL).[4] Allow to pre-activate for 1-2 minutes.

    • Method B (COMU): In a separate vial, dissolve Fmoc-(S)-DCPA-OH (4 eq., 0.4 mmol), COMU (3.9 eq., 0.39 mmol), and DIEA (8 eq., 0.8 mmol) in DMF (approx. 2 mL). Use immediately.

  • Coupling Reaction:

    • Add the activated amino acid solution to the peptide-resin.

    • Agitate the reaction vessel at room temperature for a minimum of 2 hours. For particularly difficult sequences, extend the coupling time to 4 hours or perform the reaction at a slightly elevated temperature (e.g., 35-40°C).

  • Monitoring the Coupling:

    • After the initial coupling time, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a qualitative ninhydrin (Kaiser) test.[4]

    • If the test is negative (beads are colorless/yellow): The coupling is complete. Proceed to the washing step.

    • If the test is positive (beads are blue/purple): The coupling is incomplete. Drain the reaction vessel and repeat the coupling step with a freshly prepared activation mixture ("double coupling").

  • Washing:

    • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to prepare for the next cycle.

Activation_Mechanism cluster_reactants Reactants cluster_products Intermediates & Products AA Fmoc-DCPA-COOH ActiveEster Active Ester Fmoc-DCPA-OAt AA->ActiveEster + HATU / DIEA HATU HATU Base DIEA CoupledPeptide Coupled Peptide ActiveEster->CoupledPeptide + Peptide-NH2 Peptide Peptide-NH2 Peptide->CoupledPeptide

Caption: Simplified activation of DCPA with HATU to form a reactive ester.

Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide must be cleaved from the resin, and all side-chain protecting groups must be removed. The dichlorophenyl side chain of DCPA is stable to standard trifluoroacetic acid (TFA) cleavage conditions.

  • Cleavage Cocktail Selection: A standard cleavage cocktail is typically sufficient. The choice of scavengers depends on the other amino acids present in the sequence.[17][18]

    • Standard Cocktail (Reagent B): 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane (TIS). This is a good general-purpose cocktail.[17]

    • For Trp, Met, or Cys-containing peptides (Reagent K): 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-ethanedithiol (EDT).[16][19]

  • Protocol:

    • Wash the final peptide-resin with DCM (3x) and dry under vacuum for at least 1 hour.[16]

    • Add the freshly prepared cleavage cocktail to the resin (approx. 10 mL per 0.1 mmol scale).

    • Stir or agitate the mixture at room temperature for 2-4 hours.[4]

    • Filter the resin and collect the TFA filtrate into a cold centrifuge tube containing diethyl ether (approx. 10x the volume of the filtrate).[19]

    • A white precipitate (the crude peptide) should form. Centrifuge to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether (2x) and dry under vacuum.

Quality Control: Validation of Incorporation

It is essential to verify the successful incorporation and integrity of the final peptide.

  • Mass Spectrometry (LC-MS): This is the primary method for confirming the correct mass of the synthesized peptide.[20] The observed molecular weight should match the calculated theoretical mass, accounting for the addition of the DCPA residue (C9H7Cl2NO).

  • Reversed-Phase HPLC (RP-HPLC): RP-HPLC is used to assess the purity of the crude peptide and to purify it.[21][22] The incorporation of the hydrophobic DCPA residue will typically increase the retention time of the peptide compared to a similar sequence without it. A single major peak in the chromatogram is indicative of a successful synthesis.[20]

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C9H9Cl2NO2
Molecular Weight 234.08 g/mol [23]
Monoisotopic Mass of Residue C9H7Cl2NO = 215.00 g/mol

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Major peak in LC-MS corresponds to deletion sequence (-DCPA) Incomplete coupling of DCPA.Use a more potent coupling reagent (HATU/COMU).[12][13] Increase coupling time to 4 hours. Perform a double coupling.[4]
Broad or multiple peaks in HPLC Aggregation during synthesis; side reactions.Ensure thorough washing after deprotection. Use recommended coupling reagents to minimize side reactions. Optimize HPLC purification gradient.[22]
Low final yield Inefficient coupling at multiple steps; poor precipitation.Re-evaluate overall synthesis strategy. Ensure complete precipitation by using sufficient cold ether and allowing adequate time at -20°C.

References

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (2009). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Scienmag. (2025). Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis. Retrieved from [Link]

  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]

  • Springer. (2004). HCTU and TCTU. New coupling reagents: Development and industrial aspects. Retrieved from [Link]

  • ACS Publications. (1995). Fmoc Amino Acid Fluorides: Convenient Reagents for the Solid-PhaseAssembly of Peptides Incorporating Sterically Hindered Residues. The Journal of Organic Chemistry. Retrieved from [Link]

  • Luxembourg Bio Technologies. (n.d.). Developments in peptide and amide synthesis. Retrieved from [Link]

  • PubMed. (2004). The synthesis of peptides and proteins containing non-natural amino acids. Chem Soc Rev. Retrieved from [Link]

  • CDN. (n.d.). Cleavage Cocktail Selection. Retrieved from [Link]

  • PubMed Central. (2018). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. Retrieved from [Link]

  • Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]

  • MDPI. (2023). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. Retrieved from [Link]

  • National Institutes of Health. (2023). Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. Retrieved from [Link]

  • WUR eDepot. (2023). A novel screening method for free non-standard amino acids in human plasma samples using AccQ$Tag reagents and LC-MS. Retrieved from [Link]

  • PubMed Central. (2012). HPLC Analysis and Purification of Peptides. Retrieved from [Link]

  • MDPI. (2023). Comparison of In Vitro Multiple Physiological Activities of Cys–Tyr–Gly–Ser–Arg (CYGSR) Linear and Cyclic Peptides and Analysis Based on Molecular Docking. Retrieved from [Link]

  • Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. Retrieved from [Link]

  • Reddit. (2024). Peptide synthesis troubleshooting using unnatural amino acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]

  • The Royal Society of Chemistry. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Retrieved from [Link]

  • PubMed Central. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Retrieved from [Link]

  • IRIS. (2025). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-D-phenylalanine. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis of Novel Peptides Using Unusual Amino Acids. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-L-phenylalanine. Retrieved from [Link]

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Application Notes & Protocols: Leveraging (S)-2-Amino-3-(2,6-dichlorophenyl)propanoic Acid in Contemporary Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The deliberate incorporation of unnatural amino acids (UAAs) into drug candidates represents a paradigm shift in medicinal chemistry, offering pathways to overcome the inherent limitations of therapeutics derived solely from the canonical 20 amino acids.[1] (S)-2-Amino-3-(2,6-dichlorophenyl)propanoic acid, a phenylalanine derivative, has emerged as a particularly valuable building block. Its defining feature, the 2,6-dichlorophenyl side chain, imparts increased lipophilicity and metabolic stability to parent molecules, making it a strategic choice for enhancing pharmacokinetic profiles.[2] This guide provides an in-depth exploration of the applications of this compound in drug design, complete with detailed protocols for its incorporation into a peptide scaffold and subsequent bioevaluation.

Introduction: The Strategic Advantage of this compound

The introduction of UAAs into peptides and other small molecules allows for the fine-tuning of their pharmacological properties.[3] Natural peptides, for instance, often suffer from poor metabolic stability due to enzymatic degradation, limiting their therapeutic potential.[4] The unique structural attributes of this compound, particularly the sterically hindered and electron-withdrawing dichlorinated phenyl ring, offer several advantages in drug design:

  • Enhanced Metabolic Stability: The chloro-substituted phenyl ring can shield the peptide backbone from proteolytic enzymes, prolonging the molecule's half-life in vivo.[5]

  • Increased Lipophilicity: The hydrophobic nature of the dichlorophenyl group can improve membrane permeability and overall bioavailability of the drug candidate.[2]

  • Conformational Rigidity: The bulky side chain can introduce conformational constraints, locking the peptide into a bioactive conformation and potentially increasing target affinity and selectivity.

  • Novel Pharmacophoric Interactions: The unique electronic and steric properties of the dichlorophenyl group can facilitate novel interactions with the target protein that are not possible with natural amino acids.

These attributes make this compound a compelling building block for the development of enzyme inhibitors, particularly in therapeutic areas such as oncology and inflammatory diseases.[2][6]

Core Application: Design of a Potent and Selective Enzyme Inhibitor

To illustrate the practical application of this compound, this guide will outline the design, synthesis, and evaluation of a hypothetical peptide-based inhibitor of Cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer.

Design Rationale

A short peptide sequence will be designed to mimic a substrate-binding loop of a known COX-2 interacting protein. This compound will be incorporated to occupy a hydrophobic pocket within the enzyme's active site, aiming to enhance both potency and selectivity over the constitutively expressed COX-1 isoform.

Hypothetical Inhibitor: Pep-DCP-1

  • Sequence: Ac-Tyr-Val-Xaa-Ser-NH2

  • Xaa: this compound

  • N-terminus: Acetylated to mimic a natural protein and improve stability.

  • C-terminus: Amidated to remove the negative charge and enhance membrane permeability.

Protocols for Synthesis and Purification

The synthesis of Pep-DCP-1 will be performed using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Materials and Reagents
  • Fmoc-Rink Amide resin

  • N-α-Fmoc protected amino acids (including Fmoc-(S)-2-Amino-3-(2,6-dichlorophenyl)propanoic acid)

  • Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H2O

  • Solvents: DMF, DCM (Dichloromethane), Acetonitrile, Diethyl ether

Step-by-Step Synthesis Protocol
  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate the first Fmoc-protected amino acid (Fmoc-Ser(tBu)-OH) by dissolving it with HBTU, HOBt, and DIPEA in DMF.

    • Add the activated amino acid solution to the deprotected resin and shake for 2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents.

  • Repeat Deprotection and Coupling: Repeat steps 2-4 for each subsequent amino acid in the sequence, including Fmoc-(S)-2-Amino-3-(2,6-dichlorophenyl)propanoic acid.

  • N-terminal Acetylation: After the final coupling, treat the resin with a solution of acetic anhydride and DIPEA in DMF to acetylate the N-terminus.

  • Cleavage and Deprotection: Wash the resin and dry it under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.

G cluster_synthesis Peptide Synthesis Workflow Start Start Resin_Swelling Resin Swelling Fmoc_Deprotection Fmoc Deprotection Amino_Acid_Coupling Amino Acid Coupling Washing Washing Acetylation N-terminal Acetylation Cleavage Cleavage & Deprotection Purification RP-HPLC Purification Characterization Mass Spec & HPLC Analysis End End

Protocols for Biological Evaluation

Once Pep-DCP-1 is synthesized and purified, its biological activity can be assessed through a series of in vitro assays.

COX-1 and COX-2 Enzyme Inhibition Assay

This assay will determine the potency and selectivity of Pep-DCP-1.

  • Principle: A colorimetric or fluorometric assay kit can be used to measure the peroxidase activity of COX enzymes. The inhibition of this activity in the presence of the test compound is quantified.

  • Protocol:

    • Prepare a series of dilutions of Pep-DCP-1 in assay buffer.

    • In a 96-well plate, add the COX-1 or COX-2 enzyme, heme, and the assay buffer.

    • Add the Pep-DCP-1 dilutions to the appropriate wells. Include a known COX-2 inhibitor (e.g., celecoxib) as a positive control and a vehicle control (e.g., DMSO).

    • Initiate the reaction by adding arachidonic acid.

    • Incubate at 37°C for a specified time (e.g., 10 minutes).

    • Stop the reaction and measure the absorbance or fluorescence according to the kit manufacturer's instructions.

    • Calculate the percent inhibition for each concentration of Pep-DCP-1.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Pep-DCP-1 (Hypothetical) >1000.5>200
Celecoxib (Control) 150.04375
Cell-Based Assay for Anti-Inflammatory Activity

This assay will assess the ability of Pep-DCP-1 to inhibit prostaglandin E2 (PGE2) production in a cellular context.

  • Principle: Lipopolysaccharide (LPS) is used to induce an inflammatory response in cells (e.g., RAW 264.7 macrophages), leading to the upregulation of COX-2 and the production of PGE2. The ability of the test compound to reduce PGE2 levels is measured by ELISA.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of Pep-DCP-1 for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce inflammation.

    • Collect the cell culture supernatant.

    • Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit.

    • Determine the effect of Pep-DCP-1 on PGE2 production and calculate its EC50 value.

G cluster_bioevaluation Biological Evaluation Workflow Start Start Enzyme_Assay COX-1/COX-2 Inhibition Assay Cell_Assay Cell-Based PGE2 Assay Cytotoxicity_Assay MTT Cytotoxicity Assay Data_Analysis Data Analysis (IC50, EC50) End End

Cytotoxicity Assay

It is crucial to assess whether the observed anti-inflammatory effects are due to specific enzyme inhibition rather than general cellular toxicity.

  • Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan product.

  • Protocol:

    • Seed cells in a 96-well plate.

    • Treat the cells with the same concentrations of Pep-DCP-1 used in the anti-inflammatory assay for the same duration.

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to the untreated control.

Conclusion

This compound is a powerful tool in the arsenal of the medicinal chemist. Its strategic incorporation into drug candidates can significantly enhance their pharmacokinetic and pharmacodynamic properties. The protocols outlined in this guide provide a comprehensive framework for the synthesis and evaluation of novel therapeutics leveraging this unique unnatural amino acid. By understanding the principles behind its application and meticulously executing the described experimental workflows, researchers can accelerate the development of more effective and safer medicines.

References

  • Sharma, K., et al. (2022). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry, 65(3), 1963-1996. [Link]

  • ACS Publications. (2022). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound hydrochloride. Retrieved from [Link]

  • Grigoryan, S. H., et al. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Pharmaceutical Chemistry Journal, 53(7), 620-623. [Link]

  • IJPPR. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. Retrieved from [Link]

Sources

(S)-2-Amino-3-(2,6-dichlorophenyl)propanoic Acid: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of (S)-2-Amino-3-(2,6-dichlorophenyl)propanoic Acid in Modern Drug Discovery

This compound, a non-proteinogenic α-amino acid, has emerged as a pivotal chiral building block in medicinal chemistry and pharmaceutical development. Its unique structural features, namely the stereochemically defined α-amino acid core and the sterically demanding 2,6-dichlorophenyl side chain, impart valuable properties to molecules that incorporate this moiety. The dichlorinated phenyl ring enhances lipophilicity and can significantly influence the conformational preferences of peptides and small molecules, often leading to improved metabolic stability and target-binding affinity.[1] The precise (S)-configuration at the α-carbon is crucial for stereospecific interactions with biological targets, making this compound an invaluable tool for designing potent and selective enzyme inhibitors, peptide mimetics, and other bioactive compounds.[1] This guide provides an in-depth overview of the synthesis, properties, and applications of this compound, complete with detailed protocols to facilitate its use in the laboratory.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of any chemical building block.

Physicochemical Data

The key physicochemical properties of this compound and its commonly used hydrochloride salt are summarized in the table below.

PropertyValueSource
IUPAC Name (2S)-2-Amino-3-(2,6-dichlorophenyl)propanoic acid-
Synonyms (S)-2,6-Dichloro-phenylalanine[2]
CAS Number 128833-96-5 (for the racemic mixture)[2]
Molecular Formula C₉H₉Cl₂NO₂[2]
Molecular Weight 234.08 g/mol [2]
Appearance White to off-white solid-
Melting Point Not readily available-
Solubility Sparingly soluble in water, soluble in aqueous acid and base.-
Optical Rotation Specific rotation value is dependent on the solvent and concentration.-
Safety and Handling

As a fine chemical intended for research use, this compound and its derivatives should be handled with appropriate care in a laboratory setting.

Hazard Identification:

  • May cause skin and eye irritation.[3]

  • May cause respiratory tract irritation.[3]

  • Harmful if swallowed or inhaled.

Recommended Precautions:

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[3]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[3]

  • Handling: Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[3]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]

First Aid Measures:

  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[3]

  • In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[3]

  • If inhaled: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Synthesis of this compound: Strategies and Protocols

The enantiomerically pure form of 2-Amino-3-(2,6-dichlorophenyl)propanoic acid is most commonly obtained through asymmetric synthesis or chiral resolution of the racemic mixture.

Asymmetric Synthesis via Phase-Transfer Catalyzed Alkylation

One of the most powerful methods for the asymmetric synthesis of α-amino acids is the alkylation of a glycine-derived Schiff base under phase-transfer catalysis (PTC) conditions. This approach allows for the direct introduction of the desired side chain with high stereocontrol.

Conceptual Workflow for Asymmetric Synthesis:

G cluster_0 Phase-Transfer Catalysis Cycle Glycine Schiff Base Glycine Schiff Base Enolate Formation Enolate Formation Glycine Schiff Base->Enolate Formation Deprotonation Base Base Base->Enolate Formation Chiral Ion Pair Chiral Ion Pair Enolate Formation->Chiral Ion Pair Chiral PTC Chiral PTC Chiral PTC->Chiral Ion Pair Alkylation Alkylation Chiral Ion Pair->Alkylation Electrophile 2,6-Dichlorobenzyl Bromide Electrophile->Alkylation Alkylated Product Alkylated Product Alkylation->Alkylated Product Hydrolysis Hydrolysis Alkylated Product->Hydrolysis Final Product This compound Hydrolysis->Final Product

Figure 1: Asymmetric synthesis workflow using phase-transfer catalysis.

Protocol 1: Asymmetric Synthesis of this compound via Phase-Transfer Catalyzed Alkylation

This protocol is a representative procedure based on established methodologies for the asymmetric alkylation of glycine imines.[4][5][6]

Materials:

  • N-(Diphenylmethylene)glycine tert-butyl ester

  • 2,6-Dichlorobenzyl bromide

  • (S)-N-(9-Anthracenylmethyl)-O-allylcinchonidinium bromide (or a similar chiral phase-transfer catalyst)

  • Potassium hydroxide (solid)

  • Toluene

  • Dichloromethane (DCM)

  • Hydrochloric acid (3 M)

  • Sodium bicarbonate (saturated aqueous solution)

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a stirred solution of N-(diphenylmethylene)glycine tert-butyl ester (1.0 eq) and 2,6-dichlorobenzyl bromide (1.2 eq) in a 1:1 mixture of toluene and DCM (10 mL per mmol of glycine derivative) at 0 °C, add the chiral phase-transfer catalyst (0.05 eq).

  • Addition of Base: Add powdered potassium hydroxide (5.0 eq) in one portion.

  • Reaction: Stir the reaction mixture vigorously at 0 °C for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification of the Intermediate: Purify the crude product by silica gel column chromatography to obtain the protected this compound tert-butyl ester.

  • Deprotection: Dissolve the purified intermediate in DCM and add an excess of 3 M hydrochloric acid. Stir the mixture at room temperature for 12-24 hours.

  • Isolation of the Final Product: Concentrate the reaction mixture under reduced pressure. Wash the resulting solid with diethyl ether to remove non-polar impurities. The product can be further purified by recrystallization to yield this compound hydrochloride.

Chiral Resolution of Racemic 2-Amino-3-(2,6-dichlorophenyl)propanoic Acid

Chiral resolution remains a viable strategy for obtaining enantiomerically pure amino acids. This can be achieved through various techniques, including diastereomeric salt formation, enzymatic resolution, and chiral chromatography.

Protocol 2: Chiral Resolution using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general approach for the analytical to semi-preparative scale resolution of racemic 2-amino-3-(2,6-dichlorophenyl)propanoic acid using chiral HPLC. The specific conditions will need to be optimized for the chosen chiral stationary phase (CSP).[7][8]

Materials:

  • Racemic 2-amino-3-(2,6-dichlorophenyl)propanoic acid

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol, methanol, water)

  • Acidic or basic mobile phase additives (e.g., trifluoroacetic acid, diethylamine)

  • Chiral HPLC column (e.g., polysaccharide-based, crown ether-based, or Pirkle-type)

Procedure:

  • Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for the resolution of amino acid derivatives.

  • Method Development (Screening):

    • Prepare a stock solution of the racemic amino acid in a suitable solvent (e.g., methanol or ethanol).

    • Perform initial screening runs using a variety of mobile phases, such as mixtures of hexane/isopropanol for normal phase or acetonitrile/water or methanol/water with an appropriate buffer or additive for reversed-phase or polar organic mode.

    • Monitor the separation by UV detection at a suitable wavelength (e.g., 210-220 nm).

  • Method Optimization:

    • Once partial separation is observed, optimize the mobile phase composition, flow rate, column temperature, and additives to achieve baseline resolution (Rs > 1.5).

  • Preparative Separation (if required):

    • Scale up the optimized analytical method to a semi-preparative or preparative column.

    • Inject larger quantities of the racemic mixture and collect the separated enantiomer fractions.

    • Combine the fractions containing the desired (S)-enantiomer and remove the solvent under reduced pressure.

Workflow for Chiral HPLC Resolution:

G Racemic Mixture Racemic Mixture Chiral HPLC System Chiral HPLC System Racemic Mixture->Chiral HPLC System Injection Fraction Collection Fraction Collection Chiral HPLC System->Fraction Collection Separation Solvent Evaporation Solvent Evaporation Fraction Collection->Solvent Evaporation Desired Fraction Enantiomerically Pure (R)-Isomer Enantiomerically Pure (R)-Isomer Fraction Collection->Enantiomerically Pure (R)-Isomer Enantiomerically Pure (S)-Isomer Enantiomerically Pure (S)-Isomer Solvent Evaporation->Enantiomerically Pure (S)-Isomer

Figure 2: General workflow for chiral HPLC resolution.

Application in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into peptides can be challenging due to the steric hindrance of the 2,6-dichlorophenyl group. However, with optimized protocols, its inclusion can lead to peptides with enhanced biological activity and stability.

Fmoc Protection

Prior to its use in Fmoc-based SPPS, the α-amino group of this compound must be protected with the fluorenylmethyloxycarbonyl (Fmoc) group.

Protocol 3: Fmoc Protection of this compound

This is a standard procedure for the Fmoc protection of amino acids.

Materials:

  • This compound

  • 9-Fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

  • Sodium bicarbonate

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Hydrochloric acid (1 M)

  • Magnesium sulfate (anhydrous)

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in a 10% aqueous solution of sodium bicarbonate (10 mL per mmol of amino acid). To this, add a solution of Fmoc-OSu (1.1 eq) in 1,4-dioxane.

  • Reaction: Stir the mixture at room temperature overnight.

  • Workup: Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu. Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extraction: Extract the product with ethyl acetate (3 x 20 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield Fmoc-(S)-2-amino-3-(2,6-dichlorophenyl)propanoic acid as a white solid.

Coupling in SPPS

The steric bulk of the 2,6-dichlorophenyl group can slow down the coupling reaction in SPPS. Therefore, more potent coupling reagents and extended reaction times are often necessary.[9][10]

Protocol 4: Incorporation of Fmoc-(S)-2-Amino-3-(2,6-dichlorophenyl)propanoic Acid into a Peptide Sequence

This protocol provides guidelines for the efficient coupling of this sterically hindered amino acid in a standard Fmoc-SPPS workflow.

Materials:

  • Fmoc-protected resin-bound peptide with a free N-terminal amine

  • Fmoc-(S)-2-amino-3-(2,6-dichlorophenyl)propanoic acid

  • Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Solvent: N,N-Dimethylformamide (DMF)

  • Deprotection solution: 20% piperidine in DMF

  • Washing solvents: DMF, Dichloromethane (DCM)

Procedure:

  • Fmoc Deprotection: Swell the resin-bound peptide in DMF. Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF.

  • Activation of the Amino Acid: In a separate vessel, dissolve Fmoc-(S)-2-amino-3-(2,6-dichlorophenyl)propanoic acid (3-5 eq relative to resin loading) and HATU or HCTU (3-5 eq) in DMF. Add DIPEA or collidine (6-10 eq). Allow the mixture to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture for an extended period, typically 2-4 hours, at room temperature. For particularly difficult couplings, the reaction can be gently heated (e.g., to 40-50 °C) or allowed to proceed overnight.

  • Monitoring the Coupling: After the coupling time, take a small sample of the resin and perform a Kaiser test to check for the presence of free primary amines. A negative Kaiser test (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), a second coupling may be necessary.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Continuation of Synthesis: Proceed with the deprotection and coupling of the next amino acid in the sequence.

Workflow for SPPS Cycle with a Hindered Amino Acid:

G Resin-Bound Peptide Resin-Bound Peptide Fmoc Deprotection (20% Piperidine/DMF) Fmoc Deprotection (20% Piperidine/DMF) Resin-Bound Peptide->Fmoc Deprotection (20% Piperidine/DMF) Washing (DMF) Washing (DMF) Fmoc Deprotection (20% Piperidine/DMF)->Washing (DMF) Coupling (Hindered Fmoc-AA, HATU/DIPEA) Coupling (Hindered Fmoc-AA, HATU/DIPEA) Washing (DMF)->Coupling (Hindered Fmoc-AA, HATU/DIPEA) Kaiser Test Kaiser Test Coupling (Hindered Fmoc-AA, HATU/DIPEA)->Kaiser Test Extended Coupling Time / Double Coupling Extended Coupling Time / Double Coupling Extended Coupling Time / Double Coupling->Coupling (Hindered Fmoc-AA, HATU/DIPEA) Kaiser Test->Extended Coupling Time / Double Coupling Positive Washing (DMF, DCM) Washing (DMF, DCM) Kaiser Test->Washing (DMF, DCM) Negative Next Cycle Next Cycle Washing (DMF, DCM)->Next Cycle

Figure 3: SPPS cycle highlighting considerations for hindered amino acids.

Conclusion and Future Perspectives

This compound is a valuable and versatile chiral building block for the synthesis of complex molecular architectures with potential therapeutic applications. The steric hindrance imparted by the 2,6-dichlorophenyl moiety, while presenting synthetic challenges, is also a key feature that can be exploited to modulate the pharmacological properties of lead compounds. The protocols and guidelines presented in this application note are intended to provide researchers with a solid foundation for the successful synthesis and application of this important amino acid derivative. As the demand for more sophisticated and effective therapeutics continues to grow, the strategic use of unique building blocks like this compound will undoubtedly play an increasingly important role in the future of drug discovery.

References

  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794-801. [Link]

  • Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 2-16. [Link]

  • Fields, G. B. (2002). In situ generation of Fmoc amino acid chlorides for extremely difficult couplings to sterically hindered secondary amines in solid-phase peptide synthesis. Letters in Peptide Science, 9(4-5), 235-239.
  • Martin, V., et al. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Advances, 10(70), 42951-42966. [Link]

  • Kim, J., & Chung, Y. K. (2008). Chiral Resolution of β-dl-Phenylalanine Using Chiral Macrocyclic Nickel(II) Complexes. Bulletin of the Korean Chemical Society, 29(10), 1935-1938.
  • MySkinRecipes. (this compound hydrochloride). [Link]

  • Maruoka, K., & Ooi, T. (2003). Enantioselective alkylation of glycine derivatives under phase-transfer conditions. Chemical Reviews, 103(8), 3013-3028.
  • Lygo, B., & Andrews, B. I. (2004). Asymmetric phase-transfer catalysis utilizing chiral quaternary ammonium salts. Accounts of Chemical Research, 37(8), 518-525.
  • O'Donnell, M. J. (2004). The enantioselective synthesis of α-amino acids by phase-transfer catalysis with chiral catalysts. Accounts of Chemical Research, 37(8), 506-517.
  • Najera, C., & Yus, M. (2001). Pyrazinone- and Oxazinone-Based Auxiliaries in Asymmetric Synthesis. Tetrahedron: Asymmetry, 12(7), 1029-1061.
  • Wikipedia. (Peptide synthesis). [Link]

  • Phenomenex. (Chiral HPLC Separations). [Link]

  • Kotha, S., & Khedkar, P. (2012). Synthesis of Thiophenylalanine-Containing Peptides via Cu(I)-mediated Cross-Coupling. Organic Letters, 14(1), 238-241. [Link]

  • Grigoryan, S. H., et al. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Pharmaceutical Chemistry Journal, 53(7), 620-623.
  • Evans, D. A. (1982). Chapter 1: Enolate Alkylations. In Asymmetric Synthesis (Vol. 3, pp. 1-110). Academic Press.
  • Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]

  • Wang, F., et al. (2018). Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. Molecules, 23(6), 1435. [Link]

  • Albericio, F., & Giraud, M. (2012). Solid-phase synthesis of phenylalanine containing peptides using a traceless triazene linker. Organic & Biomolecular Chemistry, 10(45), 9014-9021.
  • Han, J., et al. (2015). A Resolution Approach of Racemic Phenylalanine With Aqueous Two-Phase Systems of Chiral Tropine Ionic Liquids. Journal of Chromatography A, 1422, 117-124. [Link]

  • Rojas, C. M. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube. [Link]

  • CN101497559A - Method for preparing D-phenylalanine by asymmetric conversion method - Google P
  • Lomenova, A., et al. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Food Analytical Methods, 11(12), 3356-3365.
  • Miao, L., et al. (2019). Chiral Separation in Preparative Scale: A Brief Overview of Membranes as Tools for Enantiomeric Separation. Membranes, 9(11), 143. [Link]

  • Eeltink, S., & Lindner, W. (2009). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases.
  • Taylor & Francis. (Transamination – Knowledge and References). [Link]

  • Höhne, M., & Bornscheuer, U. T. (2012). Transaminases for the synthesis of enantiopure beta-amino acids. Applied Microbiology and Biotechnology, 93(2), 541-551. [Link]

  • Hroboňová, K., et al. (2020). Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement. Journal of Separation Science, 43(15), 3025-3034. [Link]

  • Contente, M. L., & Paradisi, F. (2021). Advances in Enzymatic Synthesis of D-Amino Acids. International Journal of Molecular Sciences, 22(16), 8899. [Link]

  • Gajda, A., et al. (2021). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Molecules, 26(11), 3326. [Link]

  • Doc Brown's Chemistry. (low/high resolution 1H proton nmr spectrum of propanoic acid). [Link]

  • ResearchGate. (Synthesis of D,L-2-Amino-3-(3,4-dihydroxyphenyl)propanoic Acid). [Link]

  • EP0135846B1 - Production of l-amino acids by transamination - Google P
  • Imai, K., et al. (2021). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 26(16), 4983. [Link]

  • Gzyl-Jaremko, B., et al. (2023). Exploring Alkyl Ester Salts of L-Amino Acid Derivatives of Ibuprofen: Physicochemical Characterization and Transdermal Potential. Pharmaceutics, 15(11), 2603. [Link]

Sources

Application Note: A Scalable, Asymmetric Synthesis of (S)-2-Amino-3-(2,6-dichlorophenyl)propanoic Acid via Phase-Transfer Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-2-Amino-3-(2,6-dichlorophenyl)propanoic acid, a non-proteinogenic α-amino acid, is a critical chiral building block in contemporary drug discovery and development. Its unique structural motif, featuring a sterically hindered 2,6-dichlorophenyl group, imparts valuable properties to parent molecules, including enhanced metabolic stability and potency. This amino acid serves as a key intermediate in the synthesis of various pharmaceutically active compounds. The growing demand for enantiomerically pure forms of this intermediate necessitates the development of robust, scalable, and cost-effective synthetic routes.

This application note provides a detailed, field-proven protocol for the large-scale synthesis of this compound. The featured methodology is centered around the asymmetric alkylation of a glycine Schiff base derivative using a chiral phase-transfer catalyst. This approach is renowned for its operational simplicity, mild reaction conditions, and high enantioselectivity, making it particularly amenable to industrial-scale production.

Synthetic Strategy: Asymmetric Phase-Transfer Catalysis

The cornerstone of this synthetic approach is the alkylation of the prochiral enolate of N-(diphenylmethylene)glycine tert-butyl ester with 2,6-dichlorobenzyl bromide. The stereochemical outcome of this reaction is controlled by a chiral phase-transfer catalyst derived from cinchonidine. Phase-transfer catalysis (PTC) is an exceptionally powerful technique for large-scale synthesis as it facilitates the reaction between reactants in different phases (typically solid-liquid or liquid-liquid), often leading to higher yields, reduced reaction times, and the elimination of hazardous solvents.[1]

The causality behind this choice of strategy lies in its inherent efficiency and scalability. The glycine Schiff base provides a readily accessible and easily deprotonated precursor to a stable enolate. The chiral quaternary ammonium salt, derived from a naturally abundant cinchona alkaloid, effectively transports the enolate from the solid or aqueous phase to the organic phase where it reacts with the alkylating agent. The chiral environment created by the catalyst directs the approach of the electrophile, leading to the preferential formation of the (S)-enantiomer.[2]

Synthesis_Workflow cluster_step1 Step 1: Asymmetric Alkylation cluster_step2 Step 2: Deprotection Glycine_Schiff_Base N-(Diphenylmethylene)glycine tert-butyl ester Alkylation_Product Protected (S)-2-Amino-3- (2,6-dichlorophenyl)propanoic acid tert-butyl ester Glycine_Schiff_Base->Alkylation_Product Base (e.g., K2CO3) Chiral PTC (Cinchonidine-derived) Toluene, rt Dichlorobenzyl_Bromide 2,6-Dichlorobenzyl bromide Dichlorobenzyl_Bromide->Alkylation_Product Final_Product (S)-2-Amino-3-(2,6-dichlorophenyl) propanoic acid Alkylation_Product->Final_Product Aqueous HCl Reflux

Caption: Overall synthetic workflow for this compound.

Detailed Protocol: Large-Scale Synthesis

This protocol is designed for a multi-hundred gram to kilogram scale production. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity (for 1 mol scale)Purity
N-(Diphenylmethylene)glycine tert-butyl ester81477-94-5295.38295.4 g (1.0 mol)>98%
2,6-Dichlorobenzyl bromide20443-98-5239.92263.9 g (1.1 mol)>98%
O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide144964-73-8633.626.34 g (0.01 mol)>95%
Potassium Carbonate (anhydrous, powdered)584-08-7138.21276.4 g (2.0 mol)>99%
Toluene108-88-392.143.0 LAnhydrous
Hydrochloric Acid (6 M aqueous)7647-01-036.462.0 L-
Ethyl Acetate141-78-688.11For extractionReagent Grade
Brine (saturated NaCl solution)--For washing-
Sodium Sulfate (anhydrous)7757-82-6142.04For drying-

Step 1: Asymmetric Alkylation

  • Reactor Setup: To a 10 L jacketed glass reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add N-(diphenylmethylene)glycine tert-butyl ester (295.4 g, 1.0 mol), 2,6-dichlorobenzyl bromide (263.9 g, 1.1 mol), O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (6.34 g, 0.01 mol), and powdered anhydrous potassium carbonate (276.4 g, 2.0 mol).

  • Reaction Initiation: Add anhydrous toluene (3.0 L) to the reactor.

  • Reaction Conditions: Stir the resulting suspension vigorously at room temperature (20-25 °C) under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting glycine Schiff base is consumed (typically 24-48 hours).

  • Work-up: Upon completion, filter the reaction mixture to remove the inorganic salts. Wash the filter cake with toluene (2 x 200 mL).

  • Extraction: Combine the filtrates and wash with water (2 x 1 L) and then with brine (1 L).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude protected amino acid as a viscous oil.

Step 2: Deprotection

  • Hydrolysis Setup: Transfer the crude product from Step 1 to a 5 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Acid Hydrolysis: Add 6 M aqueous hydrochloric acid (2.0 L) to the flask.

  • Reaction Conditions: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 6-8 hours. The reaction progress can be monitored by the disappearance of the protected amino acid and the formation of the final product by TLC or HPLC.

  • Work-up and Isolation: After cooling to room temperature, the aqueous solution is washed with ethyl acetate (3 x 500 mL) to remove the benzophenone by-product.

  • Crystallization: The aqueous layer is then concentrated under reduced pressure to approximately half its original volume. The pH is adjusted to ~7 with a suitable base (e.g., 6M NaOH) to precipitate the free amino acid. For the hydrochloride salt, the solution can be cooled to 0-5 °C to induce crystallization.

  • Filtration and Drying: The resulting solid is collected by filtration, washed with cold water, and dried under vacuum to afford this compound.

Expected Yield and Purity:

StepProductExpected YieldEnantiomeric Excess (ee)
Asymmetric AlkylationProtected (S)-amino acid tert-butyl ester85-95%>95%
DeprotectionThis compound90-98%>99% (after crystallization)

Trustworthiness: In-Process Controls and Validation

To ensure the reliability and reproducibility of this large-scale synthesis, the following in-process controls are recommended:

  • Starting Material Quality: Purity of all starting materials and reagents should be confirmed by appropriate analytical techniques (e.g., NMR, HPLC, melting point) prior to use.

  • Moisture Control: The alkylation step is sensitive to moisture. The use of anhydrous solvent and inert atmosphere is crucial for optimal results.

  • Reaction Monitoring: Regular monitoring of the reaction progress by HPLC allows for the determination of the reaction endpoint and prevents the formation of by-products.

  • Enantiomeric Purity Analysis: The enantiomeric excess of the product should be determined by chiral HPLC analysis at the end of the synthesis and after any purification steps.

Conclusion

The presented protocol offers a detailed and scalable method for the synthesis of the valuable chiral building block, this compound. By leveraging the efficiency and stereocontrol of asymmetric phase-transfer catalysis, this process provides high yields and excellent enantioselectivity, meeting the stringent demands of the pharmaceutical industry. The operational simplicity and use of readily available reagents make this an economically viable and robust route for large-scale production.

References

  • Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. Available at: [Link]

  • Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. Molecules. 2018, 23(6), 1435. Available at: [Link]

Sources

derivatization of the amino group in (S)-2-Amino-3-(2,6-dichlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Derivatization of the Amino Group in (S)-2-Amino-3-(2,6-dichlorophenyl)propanoic Acid

Introduction: Unlocking the Potential of a Key Chiral Building Block

This compound is a non-proteinogenic amino acid derivative of significant interest in medicinal chemistry and drug development.[1][2] Its constrained dichlorophenyl side chain imparts unique conformational properties, enhances lipophilicity, and can improve metabolic stability when incorporated into larger molecules.[1] The true synthetic and analytical versatility of this molecule, however, lies in the strategic manipulation of its primary amino group.

Derivatization of this amine is not a monolithic process but a tailored strategy dictated by the researcher's ultimate goal. This guide provides an in-depth exploration of the primary reasons and methodologies for modifying this crucial functional group:

  • Chemical Protection for Multi-Step Synthesis: To prevent the nucleophilic amino group from engaging in undesired side reactions during subsequent transformations, it is temporarily "masked" with a protecting group.

  • Enhanced Analytical Detection & Chiral Purity Assessment: To render the molecule suitable for specific analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or to determine its enantiomeric purity via High-Performance Liquid Chromatography (HPLC).

  • Scaffold Diversification for Drug Discovery: To utilize the amine as a reactive handle in multi-component reactions, enabling the rapid generation of complex molecular libraries.

This document will detail the underlying principles, provide field-tested protocols, and explain the causal logic behind experimental choices for each of these strategic derivatizations.

Part 1: Derivatization for Synthetic Applications: The Art of Protection

In multi-step organic synthesis, the reactivity of an amino group can be a liability. Protecting it as a carbamate is the most common strategy, rendering it unreactive to many reagents. The choice of protecting group is critical and is dictated by the overall synthetic plan, particularly the conditions required for its eventual removal.

A. N-Boc Protection: The Acid-Labile Workhorse

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern synthesis, valued for its stability to a wide range of basic, nucleophilic, and reductive conditions, yet easily cleaved under mild anhydrous acid.[3][4]

Causality & Experimental Rationale: The standard protection protocol utilizes di-tert-butyl dicarbonate, (Boc)₂O. The reaction is performed in a biphasic solvent system (e.g., Dioxane/Water) in the presence of a base like sodium hydroxide (NaOH). The base serves a dual purpose: it deprotonates the ammonium salt of the amino acid to the free, nucleophilic amine and deprotonates the carboxylic acid, enhancing its solubility in the aqueous phase. (Boc)₂O, present in the organic phase, then reacts with the amine. During workup, the reaction mixture is carefully acidified. This step is crucial: it protonates the newly formed N-Boc amino acid's carboxylate, rendering the entire molecule neutral and extractable into an organic solvent like ethyl acetate, while unreacted amino acid and other salts remain in the aqueous phase.

Experimental Protocol: N-Boc Protection

  • Dissolution: In a round-bottom flask, suspend this compound (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water (approx. 0.1 M concentration).

  • Basification: Cool the suspension to 0 °C in an ice bath. Add 1M sodium hydroxide (NaOH) solution dropwise until the amino acid fully dissolves and the pH reaches ~9-10.

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the stirred solution.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Quenching: Concentrate the reaction mixture in vacuo to remove the dioxane. Dilute the remaining aqueous solution with water.

  • Workup - Washing: Wash the aqueous layer with diethyl ether or ethyl acetate (2x) to remove any unreacted (Boc)₂O and other non-polar impurities.

  • Workup - Acidification & Extraction: Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with 1M hydrochloric acid (HCl) or a saturated solution of potassium bisulfate (KHSO₄). A white precipitate of the product should form. Extract the product into ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the N-Boc protected amino acid, which can be further purified by crystallization or column chromatography if necessary.

Workflow for N-Boc Protection

Boc_Protection_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Amino Acid in Dioxane/Water base Add NaOH (aq) pH 9-10 @ 0°C start->base reagent Add (Boc)₂O base->reagent stir Stir 12-18h at Room Temp reagent->stir concentrate Remove Dioxane stir->concentrate wash Wash with Ether concentrate->wash acidify Acidify to pH 2-3 wash->acidify extract Extract with Ethyl Acetate acidify->extract purify Dry & Concentrate extract->purify product N-Boc Product purify->product

Caption: Workflow for N-Boc protection of the amino acid.

B. N-Fmoc Protection: The Base-Labile Alternative

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the preferred protecting group for modern Solid-Phase Peptide Synthesis (SPPS).[5] Its key advantage is its lability to weak bases (e.g., piperidine), while remaining stable to the acidic conditions used to cleave many side-chain protecting groups. This "orthogonality" is fundamental to complex peptide synthesis.[5]

Causality & Experimental Rationale: The reaction is typically performed with Fmoc-chloride (Fmoc-Cl) or Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) in an aqueous/organic mixture with a mild base like sodium bicarbonate or sodium carbonate.[5][6] The base deprotonates the amine for reaction, and the resulting Fmoc-amino acid is isolated by a similar acid-base workup as described for the Boc protection. The use of a milder base compared to NaOH is common to prevent potential hydrolysis of the Fmoc-Cl reagent.

Experimental Protocol: N-Fmoc Protection

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in 10% aqueous sodium carbonate (Na₂CO₃) solution.

  • Reagent Addition: In a separate flask, dissolve Fmoc-Cl (1.05 eq) in 1,4-dioxane. Add the Fmoc-Cl solution dropwise to the stirred amino acid solution at room temperature over 30 minutes.

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 4-8 hours. Monitor by TLC.

  • Workup - Quenching: Once the reaction is complete, pour the mixture into ice-cold water and wash with diethyl ether to remove unreacted Fmoc-Cl and byproducts like Fmoc-OH.

  • Workup - Acidification & Extraction: Acidify the aqueous layer to pH ~2 with concentrated HCl. Extract the precipitated product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by flash chromatography on silica gel.

Workflow for N-Fmoc Protection

Fmoc_Protection_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Amino Acid in aq. Na₂CO₃ reagent Add Fmoc-Cl in Dioxane start->reagent stir Stir 4-8h at Room Temp reagent->stir quench Quench in Water Wash with Ether stir->quench acidify Acidify to pH 2 quench->acidify extract Extract with Ethyl Acetate acidify->extract purify Dry & Concentrate extract->purify product N-Fmoc Product purify->product

Caption: Workflow for N-Fmoc protection of the amino acid.

FeatureN-Boc ProtectionN-Fmoc Protection
Reagent Di-tert-butyl dicarbonate ((Boc)₂O)Fmoc-Cl or Fmoc-OSu
Reaction pH Basic (pH 9-11)Mildly Basic (pH 8-9)
Cleavage Condition Strong Acid (e.g., TFA, HCl in Dioxane)[4][7]Mild Base (e.g., 20% Piperidine in DMF)[5]
Stability Base-stable, labile to acidAcid-stable, labile to base
Primary Use Solution-phase synthesis, protecting orthogonal to base-labile groupsSolid-Phase Peptide Synthesis (SPPS)

Part 2: Derivatization for Analytical Applications

Raw amino acids are often challenging to analyze directly. They can be polar and non-volatile, and their native structure lacks features for certain types of detection. Analytical derivatization addresses these issues by chemically modifying the molecule to make it amenable to a specific analytical platform.

A. Chiral Purity Analysis with Marfey's Reagent

Determining the enantiomeric purity of a chiral amino acid is paramount. Marfey's method is a robust and reliable technique for this purpose.[8][9][10]

Causality & Experimental Rationale: The technique relies on a chiral derivatizing agent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA or Marfey's reagent).[8][11] This reagent reacts with the primary amine of the amino acid sample via a nucleophilic aromatic substitution. If the sample contains a mixture of L- and D-enantiomers, two different diastereomers are formed: L-FDAA-L-AminoAcid and L-FDAA-D-AminoAcid. Diastereomers have different physical properties and can be separated on a standard, non-chiral reverse-phase HPLC column. The dinitrophenyl (DNP) chromophore incorporated into the structure allows for highly sensitive UV detection at ~340 nm.[11] By comparing the retention times of the derivatized sample to those of derivatized pure L- and D-standards, the enantiomeric ratio can be accurately quantified.

Experimental Protocol: Derivatization with Marfey's Reagent

  • Sample Preparation: Place the amino acid sample (approx. 50 nmol) in a microcentrifuge tube and dissolve in 100 µL of 1 M sodium bicarbonate (NaHCO₃).

  • Reagent Addition: Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

  • Reaction: Vortex the mixture and incubate in a heating block at 40 °C for 90 minutes, with occasional vortexing.

  • Quenching: Cool the reaction to room temperature and quench by adding 20 µL of 2 M HCl.

  • Analysis: Evaporate the sample to dryness in vacuo or under a stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., 50% acetonitrile in water) and inject it into the HPLC-UV system for analysis.

Workflow for Chiral Analysis via Marfey's Method

Marfey_Workflow cluster_derivatization Derivatization cluster_analysis Analysis start Dissolve Amino Acid in NaHCO₃ reagent Add L-FDAA in Acetone start->reagent react Incubate 40°C, 90 min reagent->react quench Quench with HCl react->quench dry Evaporate to Dryness quench->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute hplc Inject to RP-HPLC Detect @ 340nm reconstitute->hplc result Quantify L-L and L-D Diastereomers hplc->result

Caption: Workflow for chiral analysis with Marfey's reagent.

B. Volatility Enhancement for GC-MS Analysis

Gas Chromatography requires analytes to be thermally stable and volatile. Amino acids, being zwitterionic salts, possess neither of these properties.[12][13] Derivatization is therefore mandatory. Silylation is a common approach that targets all active hydrogens, including those on the amine and carboxylic acid groups.

Causality & Experimental Rationale: Silylating reagents, such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), react with acidic protons (on -COOH, -NH₂, -OH, -SH groups) to replace them with nonpolar tert-butyldimethylsilyl (TBDMS) groups.[13][14] This transformation neutralizes the zwitterionic character, eliminates hydrogen bonding, and drastically increases the volatility of the molecule, allowing it to traverse the GC column. The resulting TBDMS derivatives are also more stable to moisture than their trimethylsilyl (TMS) counterparts.[14] The derivatization must be performed under strictly anhydrous conditions, as the reagents react readily with water.[13][15]

Experimental Protocol: Silylation for GC-MS

  • Drying: Place the amino acid sample (10-100 µg) in a GC vial and dry it completely, ideally by lyophilization or by heating under a stream of dry nitrogen. This step is critical.

  • Reagent Addition: To the dried sample, add 50 µL of acetonitrile and 50 µL of MTBSTFA.

  • Reaction: Securely cap the vial and heat at 100 °C for 2-4 hours.

  • Analysis: Cool the vial to room temperature. The sample is now ready for direct injection into the GC-MS instrument.

MethodReagentPurposeDetection
Chiral Analysis Marfey's Reagent (L-FDAA)Forms separable diastereomersHPLC-UV (~340 nm)
Volatility MTBSTFA or BSTFAIncreases volatility and thermal stabilityGC-MS

Part 3: Derivatization for Scaffold Diversity: The Ugi Reaction

Beyond protection and analysis, the amino group is a powerful handle for building molecular complexity. The Ugi multi-component reaction (MCR) is a prime example, allowing for the rapid, one-pot synthesis of complex peptide-like structures.[16][17]

Causality & Experimental Rationale: The Ugi reaction is a convergent synthesis that combines four components: an amine, a carbonyl (aldehyde or ketone), a carboxylic acid, and an isocyanide.[16] this compound is unique in that it contains both the amine and the carboxylic acid functionalities. This allows it to participate in a Ugi 5-Center-4-Component Reaction (U-5C-4CR), where the amino acid itself, an aldehyde, and an isocyanide are the only required external reagents.[18] The reaction proceeds through a sequence of reversible steps (imine formation, isocyanide addition, cyclization) that are driven to completion by a final, irreversible Mumm rearrangement.[16][18] This reaction is prized for its high atom economy and its ability to generate diverse libraries of complex molecules by simply varying the aldehyde and isocyanide inputs.

Experimental Protocol: Ugi 5-Center-4-Component Reaction

  • Imine Formation: In a flask, dissolve this compound (1.0 eq) and an aldehyde (e.g., isobutyraldehyde, 1.1 eq) in methanol (MeOH) to a concentration of ~0.5 M. Stir at room temperature for 30 minutes.

  • Isocyanide Addition: Add an isocyanide (e.g., tert-butyl isocyanide, 1.1 eq) to the solution. The reaction is often exothermic.

  • Reaction: Stir the mixture at room temperature for 24 hours. Monitor the formation of the bis-amide product by TLC or LC-MS.

  • Purification: Upon completion, concentrate the reaction mixture in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired α-acylamino amide derivative.

Workflow for the Ugi Multi-Component Reaction

Ugi_Reaction_Workflow cluster_inputs Reaction Components cluster_process One-Pot Reaction amino_acid (S)-2-Amino-3-(2,6-dichlorophenyl) propanoic acid (Amine + Acid Source) mix Mix Components in Methanol amino_acid->mix aldehyde Aldehyde (e.g., Isobutyraldehyde) aldehyde->mix isocyanide Isocyanide (e.g., t-Butyl Isocyanide) isocyanide->mix stir Stir at Room Temperature mix->stir purify Concentrate & Purify stir->purify product Complex Bis-Amide Product purify->product

Caption: Component workflow for the Ugi reaction.

Conclusion

The amino group of this compound is a versatile functional handle that enables a wide array of chemical transformations. The choice of derivatization strategy—be it the application of an acid-labile Boc group for solution-phase synthesis, a base-labile Fmoc group for SPPS, derivatization with Marfey's reagent for chiral analysis, silylation for GC-MS, or its use in a complexity-generating Ugi reaction—must be a deliberate decision guided by the specific goals of the research program. Understanding the principles and protocols behind each method empowers researchers, scientists, and drug development professionals to fully exploit the potential of this valuable chiral building block.

References

  • Tsang, M., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. MDPI. Available at: [Link]

  • Bhushan, R., & Brückner, H. (2011). Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems. Journal of Chromatography B, 879(29), 3148-3161. Available at: [Link]

  • Ruiz, J., et al. (2012). Gas Chromatography–Mass Spectrometry Method for the Determination of Free Amino Acids as Their Dimethyl-tert-butylsilyl (TBDMS) Derivatives in Animal Source Food. Journal of Agricultural and Food Chemistry, 60(28), 6880-6888. Available at: [Link]

  • Lee, Y. H., et al. (2016). Analytical characteristics for amino acid derivatives using GC-MS (selected ion monitoring) method. Environmental Science and Pollution Research, 23(19), 19685-19696. Available at: [Link]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis. Amino Acids, 27(3-4), 231-247. Available at: [Link]

  • Jackson, G., et al. (2014). Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry. Journal of Analytical & Bioanalytical Techniques, 5(5). Available at: [Link]

  • Fujii, K., et al. (1997). C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products. Chemical Reviews, 97(5), 1649-1676. Available at: [Link]

  • Butzke, D., et al. (2019). Marine Natural Peptides: Determination of Absolute Configuration Using Liquid Chromatography Methods and Evaluation of Bioactivities. Marine Drugs, 17(9), 523. Available at: [Link]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Semantic Scholar. Available at: [Link]

  • Zhou, B., et al. (2023). Two‐step synthesis of non‐racemic N‐Boc‐protected α‐amino acids. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. Available at: [Link]

  • Wikipedia. Ugi reaction. Available at: [Link]

  • MySkinRecipes. This compound hydrochloride. Available at: [Link]

  • Organic Chemistry Portal. Fmoc-Protected Amino Groups. Available at: [Link]

  • Riva, R., et al. (2019). α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications. Molecules, 24(12), 2269. Available at: [Link]

  • Van der Veken, P., et al. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Tetrahedron, 58(14), 2701-2724. Available at: [Link]

  • Vaz, J., et al. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry, 13(12), 3379-3382. Available at: [Link]

  • Shaaban, S., et al. (2020). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Advances, 10(49), 29276-29302. Available at: [Link]

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. Available at: [Link]

  • Al-Tel, T. H. (2022). RETRACTED: The Discovery of Novel Antimicrobial Agents Through the Application of Isocyanide-Based Multicomponent Reactions. Molecules, 27(15), 4983. Available at: [Link]

Sources

Application Notes and Protocols for the Incorporation of (S)-2-Amino-3-(2,6-dichlorophenyl)propanoic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Harnessing Steric and Electronic Effects for Enhanced Peptide Properties

The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern medicinal chemistry, offering a powerful strategy to modulate the pharmacological properties of peptide-based therapeutics. (S)-2-Amino-3-(2,6-dichlorophenyl)propanoic acid, a sterically hindered and electronically modified analog of phenylalanine, presents a unique building block for peptide chemists. The presence of two chlorine atoms on the phenyl ring introduces significant steric bulk and alters the electronic nature of the aromatic side chain. These modifications can lead to peptides with enhanced metabolic stability, increased resistance to proteolytic degradation, and potentially altered receptor binding affinities and specificities.

This guide provides a comprehensive overview and detailed protocols for the efficient incorporation of this compound into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). We will delve into the rationale behind the selection of coupling reagents, optimized reaction conditions, and strategies to mitigate potential side reactions, ensuring a high-yield and high-purity synthesis of these modified peptides.

Key Considerations for Incorporating this compound

The unique structure of this compound necessitates careful consideration of the following factors to ensure successful peptide synthesis:

  • Steric Hindrance: The ortho-disubstitution on the phenyl ring significantly increases the steric bulk around the alpha-carbon, which can impede the approach of the incoming activated amino acid to the N-terminus of the growing peptide chain. This can lead to incomplete coupling reactions and lower yields. To overcome this, the use of highly efficient coupling reagents is paramount.

  • Electronic Effects: The electron-withdrawing nature of the chlorine atoms can influence the reactivity of the carboxyl group during activation and may also affect the stability of the peptide during cleavage and deprotection steps.

  • Racemization: As with many sterically hindered amino acids, there is a potential risk of racemization during the activation and coupling steps. The choice of coupling reagents and additives that suppress epimerization is crucial to maintain the chiral integrity of the incorporated residue.

Recommended Materials and Reagents

Resins
  • Rink Amide resin (for C-terminal amides)

  • Wang resin (for C-terminal acids)

Amino Acids
  • Fmoc-(S)-2-Amino-3-(2,6-dichlorophenyl)propanoic acid

  • Standard Fmoc-protected amino acids

Coupling Reagents and Additives
  • Primary Recommendation: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • Alternatives: HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), or DIC (N,N'-Diisopropylcarbodiimide) with Oxyma Pure (Ethyl cyanohydroxyiminoacetate).

Bases
  • N,N-Diisopropylethylamine (DIPEA)

  • sym-Collidine (for sensitive couplings to minimize racemization)

Solvents
  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

Deprotection and Cleavage
  • 20% Piperidine in DMF (for Fmoc deprotection)

  • Cleavage Cocktail (e.g., Reagent K: TFA/Phenol/Water/Thioanisole/EDT - 82.5:5:5:5:2.5)[1]

Experimental Protocols

Diagram of the SPPS Workflow

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 DMF Wash Fmoc_Deprotection->Wash1 Coupling Coupling of Fmoc-(S)-2-Amino-3- (2,6-dichlorophenyl)propanoic acid (HATU/DIPEA in DMF) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat for subsequent amino acids Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection After last cycle Repeat->Fmoc_Deprotection Cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (LC-MS, NMR) Purification->Analysis

Caption: General workflow for Fmoc-based solid-phase peptide synthesis of peptides containing this compound.

Step-by-Step Protocol

1. Resin Swelling and Preparation

  • Place the desired amount of resin in a reaction vessel.

  • Add DMF to the resin and allow it to swell for at least 30 minutes with gentle agitation.

  • Drain the DMF.

2. Fmoc Deprotection

  • Add a solution of 20% piperidine in DMF to the swollen resin.

  • Agitate for 5 minutes, then drain the solution.

  • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.

3. Coupling of Fmoc-(S)-2-Amino-3-(2,6-dichlorophenyl)propanoic Acid

Causality: Due to the steric hindrance of the 2,6-dichlorophenyl group, a powerful coupling reagent like HATU is recommended to ensure efficient amide bond formation. HATU forms a highly reactive OAt-active ester, which is less prone to racemization compared to other intermediates.[2]

  • In a separate vial, dissolve Fmoc-(S)-2-Amino-3-(2,6-dichlorophenyl)propanoic acid (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF.

  • Add DIPEA (6-10 equivalents) to the solution and allow the mixture to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 1-2 hours. A longer coupling time is recommended due to steric hindrance.

  • Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free primary amines). If the test is positive, repeat the coupling step.

  • Once the coupling is complete, drain the solution and wash the resin thoroughly with DMF (3-5 times).

4. Subsequent Amino Acid Couplings

Repeat steps 2 and 3 for the remaining amino acids in the peptide sequence. For standard amino acids, the coupling time can typically be reduced to 30-60 minutes.

5. Final Fmoc Deprotection

After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

6. Cleavage and Side-Chain Deprotection

Causality: A cleavage cocktail containing scavengers is essential to prevent side reactions with sensitive amino acid residues and to capture reactive carbocations generated during the deprotection of side-chain protecting groups.[3] Reagent K is a robust choice for peptides containing a variety of sensitive residues.[1]

  • Wash the dried peptide-resin with DCM and then dry it under vacuum.

  • In a fume hood, add the cleavage cocktail (e.g., Reagent K) to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.

  • Collect the precipitated peptide by centrifugation.

  • Wash the peptide pellet twice with cold diethyl ether to remove scavengers and residual TFA.

  • Dry the crude peptide under vacuum.

Purification and Analysis
  • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the purified peptide by liquid chromatography-mass spectrometry (LC-MS) to confirm the correct molecular weight.

  • For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy can be employed.

Quantitative Data and Performance Metrics

ParameterExpected OutcomeNotes
Coupling Efficiency >95%Monitored by Kaiser test. May require double coupling for challenging sequences.
Racemization <2%Minimized by using HATU/DIPEA or DIC/Oxyma. The use of sym-collidine as a base can further reduce racemization for sensitive residues.
Crude Purity 50-80%Highly dependent on the peptide sequence and length.
Final Purity >95%Achievable with RP-HPLC purification.

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
Incomplete Coupling Steric hindrance of this compound.Increase coupling time to 2-4 hours. Perform a second coupling (double coupling). Use a more potent coupling reagent like COMU.
Low Yield Incomplete coupling at multiple steps. Premature chain termination.Ensure complete Fmoc deprotection before each coupling. Use fresh, high-quality reagents.
Side Product Formation Incomplete deprotection of side chains. Reaction with scavengers.Use an appropriate cleavage cocktail for the specific amino acid composition. Optimize cleavage time.
Racemization Over-activation of the amino acid. Use of a strong base.Minimize pre-activation time. Consider using a weaker base like sym-collidine instead of DIPEA.

Visualization of Key Chemical Structures

Chemical_Structures cluster_amino_acid This compound cluster_coupling_reagent HATU Coupling Reagent aa hatu

Caption: Chemical structures of the key non-canonical amino acid and the recommended coupling reagent.

Conclusion

The successful incorporation of this compound into peptides via SPPS is readily achievable with careful optimization of the coupling and cleavage steps. The steric bulk and electronic properties of this unnatural amino acid necessitate the use of high-efficiency coupling reagents and potentially longer reaction times. By following the detailed protocols and considering the troubleshooting advice provided in this guide, researchers can confidently synthesize novel peptides with enhanced properties for a wide range of applications in drug discovery and chemical biology. The unique characteristics of peptides containing this compound make them valuable tools for exploring structure-activity relationships and developing next-generation peptide therapeutics.

References

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Cleavage Cocktail Selection. (n.d.).
  • The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the H
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
  • Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K). (n.d.).
  • Halogenated Peptides as Internal Standards (H-PINS): Introduction of an MS-based internal standard set for liquid chromatography-mass spectrometry. (2009). Molecular & Cellular Proteomics, 8(12), 2679-2691.
  • Site-selective cleavage of peptides and proteins targeting aromatic amino acid residues. (2022). RSC Advances, 12(10), 6046-6065.

Sources

enzymatic resolution of 2-Amino-3-(2,6-dichlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Enzymatic Resolution of 2-Amino-3-(2,6-dichlorophenyl)propanoic acid

Abstract

This technical guide provides a detailed framework for the enzymatic resolution of racemic 2-Amino-3-(2,6-dichlorophenyl)propanoic acid, a critical chiral building block in pharmaceutical synthesis. Enantiomerically pure forms of this non-canonical amino acid are essential for developing stereospecific drugs.[1][2] This document moves beyond simple instructions to explain the underlying principles and rationale behind protocol design, empowering researchers to not only replicate but also innovate. We present two primary, field-proven methodologies: lipase-catalyzed kinetic resolution of the corresponding amino ester and acylase-catalyzed resolution of the N-acyl derivative. Furthermore, we introduce the principles of Dynamic Kinetic Resolution (DKR) as a strategy to maximize product yield. Each section includes step-by-step protocols, data interpretation guidelines, and troubleshooting advice grounded in practical application.

Introduction: The Imperative for Chiral Purity

2-Amino-3-(2,6-dichlorophenyl)propanoic acid is a synthetic amino acid analog. Its structural rigidity and electronic properties, conferred by the dichlorinated phenyl ring, make it a valuable synthon for creating active pharmaceutical ingredients (APIs). As with most biologically active molecules, chirality is paramount; the spatial arrangement of substituents around the stereocenter dictates molecular recognition by enzymes and receptors. Consequently, one enantiomer may elicit the desired therapeutic effect while the other could be inactive or even toxic.

Traditional chemical methods for chiral separation, such as diastereomeric crystallization, can be cumbersome and inefficient. Enzymatic kinetic resolution emerges as a superior alternative, offering high enantioselectivity under mild, environmentally benign conditions. Enzymes, as natural chiral catalysts, can precisely differentiate between enantiomers, making them ideal tools for producing optically pure compounds.[3]

Foundational Strategy: Kinetic Resolution

Enzymatic kinetic resolution exploits the difference in reaction rates at which an enzyme converts the two enantiomers of a racemic substrate. The enzyme stereoselectively transforms the faster-reacting enantiomer into a new product, which can be easily separated from the unreacted, slower-reacting enantiomer. The success of this technique hinges on the enzyme's enantioselectivity (E-value), where a high E-value signifies a large difference in reaction rates and results in products with high enantiomeric excess (e.e.).

For amino acids, this is typically achieved by modifying the molecule's amino or carboxyl group to create a suitable substrate for hydrolytic enzymes.

Method 1: Lipase-Catalyzed Resolution via Ester Hydrolysis

This widely-used approach involves the enantioselective hydrolysis of a racemic amino acid ester. Lipases, a class of serine hydrolases, are particularly effective for this transformation.[4][5] They are robust, often active in organic co-solvents, and do not require expensive cofactors. The principle involves the lipase preferentially hydrolyzing one ester enantiomer (e.g., the L-ester) to the corresponding carboxylic acid, leaving the other enantiomer (the D-ester) largely unreacted.

Experimental Workflow: Lipase-Catalyzed Resolution

sub Racemic 2-Amino-3-(2,6-dichlorophenyl) propanoic acid methyl ester enz Lipase (e.g., CAL-B) Aqueous Buffer sub->enz Enantioselective hydrolysis prod_acid (L)-2-Amino-3-(2,6-dichlorophenyl) propanoic acid enz->prod_acid unreacted_ester (R)-2-Amino-3-(2,6-dichlorophenyl) propanoic acid methyl ester enz->unreacted_ester sep Separation (pH adjustment & extraction) prod_acid->sep unreacted_ester->sep sub Racemic N-Acetyl-2-Amino-3- (2,6-dichlorophenyl)propanoic acid enz Acylase I (e.g., from Aspergillus sp.) Aqueous Buffer + Co²⁺ sub->enz Enantioselective deacylation prod_aa (L)-2-Amino-3-(2,6-dichlorophenyl) propanoic acid enz->prod_aa unreacted_acyl (D)-N-Acetyl-2-Amino-3- (2,6-dichlorophenyl)propanoic acid enz->unreacted_acyl sep Separation (Ion-Exchange or pH adjustment) prod_aa->sep unreacted_acyl->sep sub_S (S)-Substrate prod_P (S)-Product sub_S->prod_P Enzymatic Conversion (Fast) sub_R (R)-Substrate sub_R->sub_S Racemization (Chemical or Enzymatic)

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Application Notes & Protocols: Leveraging (S)-2-Amino-3-(2,6-dichlorophenyl)propanoic Acid in Combinatorial Chemistry for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Gemini Division

Abstract

The incorporation of unnatural amino acids (UAAs) into peptide and small molecule libraries represents a paradigm shift in modern drug discovery, offering pathways to novel therapeutics with enhanced potency, stability, and selectivity.[1][] This guide provides an in-depth exploration of (S)-2-Amino-3-(2,6-dichlorophenyl)propanoic acid , a halogenated phenylalanine derivative, as a strategic building block in combinatorial chemistry. We detail its unique physicochemical properties, applications in library synthesis, and provide validated, step-by-step protocols for its efficient incorporation using Solid-Phase Peptide Synthesis (SPPS). This document is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their chemical space and accelerate the identification of high-value lead compounds.

Introduction: The Strategic Advantage of Halogenated Unnatural Amino Acids

The 20 canonical amino acids that form the basis of natural proteins offer a limited chemical repertoire for drug design. Unnatural amino acids (UAAs) shatter these limitations, providing a vastly expanded toolkit for medicinal chemists.[1][3] By introducing novel side chains, stereochemistries, and backbone structures, UAAs can imbue molecules with desirable pharmacological properties, including enhanced resistance to enzymatic degradation, improved target binding affinity, and modulated pharmacokinetics.[4][5]

This compound is a particularly valuable UAA for combinatorial applications. Its key structural feature is the 2,6-dichloro-substituted phenyl ring. This modification confers several strategic advantages:

  • Enhanced Lipophilicity: The chlorine atoms increase the hydrophobicity of the side chain, which can improve cell membrane permeability and interactions with hydrophobic pockets in target proteins.[6]

  • Metabolic Stability: The bulky chlorine atoms can sterically hinder enzymatic cleavage of adjacent peptide bonds, increasing the in-vivo half-life of the resulting peptide or peptidomimetic.[6]

  • Unique Molecular Interactions: The electron-withdrawing nature of the chlorine atoms can alter the electronic properties of the aromatic ring, potentially leading to novel halogen bonding or altered π-π stacking interactions with a biological target.[7][8]

  • Conformational Constraint: The dichlorophenyl group can restrict the rotational freedom of the side chain, locking the molecule into a more defined conformation that may be optimal for receptor binding.

These properties make this compound an exceptional building block for constructing combinatorial libraries aimed at discovering novel therapeutics, from enzyme inhibitors to antimicrobial peptides.[][6][7]

Application in Combinatorial Library Design

Combinatorial chemistry enables the rapid synthesis of large, diverse collections of molecules, which can then be screened for biological activity. This compound is seamlessly integrated into these workflows, primarily through Solid-Phase Peptide Synthesis (SPPS).

The most common approach for generating vast peptide libraries is the "one-bead-one-compound" (OBOC) method, which utilizes a "split-and-pool" synthesis strategy.[9] In this workflow, our target UAA can be introduced at a specific position in the peptide sequence across a subset of the library, or it can be used in a mixture with other amino acids at a variable position to maximize diversity. The incorporation of this rigid, lipophilic UAA can dramatically influence the structure-activity relationship (SAR) of the resulting library members.

G cluster_0 Combinatorial Library Synthesis Workflow cluster_1 Parallel Synthesis (Position 1) cluster_2 Parallel Synthesis (Position 2) (Incorporation of Target UAA) start Start with Resin Support split1 Split Resin into N Equal Portions start->split1 c1 Couple AA1 split1->c1 c2 Couple AA2 split1->c2 cN Couple AAN split1->cN pool1 Pool All Resin Portions c1->pool1 c2->pool1 cN->pool1 split2 Split Resin Again into M Portions pool1->split2 uaa Couple (S)-2-Amino-3-(2,6-dichlorophenyl) propanoic acid split2->uaa other_aa Couple Other AAs (AA_B, AA_C...) split2->other_aa pool2 Pool All Resin Portions uaa->pool2 other_aa->pool2 elongate Continue Elongation Cycles... (Deprotect, Couple, Wash) pool2->elongate cleave Cleave & Deprotect Peptides elongate->cleave screen Screen Library for Activity cleave->screen

Caption: Workflow for Split-and-Pool library synthesis incorporating the target UAA.

Detailed Experimental Protocols

The following protocols are based on the robust and widely adopted Fmoc/tBu strategy for solid-phase peptide synthesis.[10][11][12]

Protocol 1: Standard Incorporation of this compound via Manual SPPS

This protocol describes a single coupling cycle for adding Fmoc-(S)-2-Amino-3-(2,6-dichlorophenyl)propanoic acid-OH to a growing peptide chain on a solid support.

Materials and Reagents:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin)

  • Fmoc-(S)-2-Amino-3-(2,6-dichlorophenyl)propanoic acid-OH

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, reagent grade

  • N,N'-Diisopropylethylamine (DIEA)

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DDT)

  • HPLC-grade water and acetonitrile

  • Cold diethyl ether

Workflow Diagram:

SPPS_Cycle start Peptidyl-Resin (N-terminal Fmoc) deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection Step 1 wash1 Wash (DMF, DCM) deprotection->wash1 Step 2 coupling Amino Acid Coupling (Fmoc-UAA-OH, HBTU/HOBt, DIEA in DMF) wash1->coupling Step 3 wash2 Wash (DMF, DCM) coupling->wash2 Step 4 end_cycle Peptidyl-Resin (n+1) (N-terminal Fmoc) wash2->end_cycle Cycle Complete

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Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-2-Amino-3-(2,6-dichlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-2-Amino-3-(2,6-dichlorophenyl)propanoic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this challenging, non-proteinogenic amino acid. As a key chiral building block in pharmaceutical development, achieving high yield and enantiomeric purity is paramount.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What are the most effective strategies for synthesizing this compound with high enantiopurity?

A1: Direct synthesis of a racemic mixture using classical methods like the Strecker or Gabriel-malonic ester synthesis is generally not recommended for this target molecule.[2][3][4] These methods produce an equal mixture of (S) and (R) enantiomers, which then requires a difficult and often inefficient chiral resolution step.[2][5]

The preferred and more efficient approach is enantioselective synthesis . This involves building the desired stereocenter directly. Two highly effective strategies are:

  • Asymmetric Alkylation of a Glycine Enolate Equivalent: This is a robust method where a chiral auxiliary controls the stereochemical outcome. A common example is the Schöllkopf bislactim ether method, where a glycine-derived chiral auxiliary is deprotonated and then alkylated with 2,6-dichlorobenzyl bromide. The auxiliary guides the electrophile to a specific face of the molecule, establishing the (S) stereocenter with high diastereoselectivity. Subsequent hydrolysis removes the auxiliary to yield the target amino acid.

  • Asymmetric Hydrogenation: This method involves the hydrogenation of a prochiral dehydroamino acid precursor using a chiral catalyst, such as a rhodium complex with a chiral phosphine ligand (e.g., DiPAMP).[5] The catalyst creates a chiral environment that directs hydrogen addition to one face of the double bond, producing the (S)-enantiomer in high excess.

Q2: What is the ideal starting material for introducing the 2,6-dichlorophenyl side chain?

A2: The most common and commercially available starting material for this purpose is 2,6-dichlorobenzyl bromide . It serves as the electrophile in alkylation reactions. Its reactivity is generally sufficient for SN2 reactions with soft nucleophiles like glycine enolates. For the asymmetric hydrogenation route, one would typically start with 2,6-dichlorobenzaldehyde to construct the necessary dehydroamino acid precursor.

Q3: Why is achieving high enantiomeric excess (e.e.) so critical for this molecule?

A3: In pharmaceutical applications, the biological activity of a chiral molecule is often associated with only one of its enantiomers (the eutomer). The other enantiomer (the distomer) may be inactive or, in some cases, contribute to undesirable side effects or toxicity. Therefore, regulatory agencies require chiral drugs to be enantiomerically pure. For a building block like this compound, ensuring high e.e. at the outset is crucial for the efficacy and safety of the final active pharmaceutical ingredient (API).[1]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. The advice provided is based on an asymmetric alkylation workflow but the principles are broadly applicable.

Problem 1: Low or No Yield During the Alkylation Step

  • Q: I am reacting my deprotonated glycine-chiral auxiliary complex with 2,6-dichlorobenzyl bromide, but my yields are consistently below 30%. What are the potential causes and solutions?

  • A: Low yields in this sterically demanding alkylation are common. The root cause can typically be traced to one of three areas: deprotonation, the substitution reaction itself, or competing side reactions.

    • Cause A: Incomplete Deprotonation. The generation of the nucleophilic enolate is critical.

      • Troubleshooting:

        • Base Quality: Ensure your strong base (e.g., n-Butyllithium or LDA) is fresh and has been properly titrated. Old or improperly stored organolithium reagents degrade rapidly.

        • Temperature Control: The deprotonation step is typically performed at very low temperatures (-78 °C) to prevent base degradation and side reactions. Ensure your cooling bath is stable.

        • Solvent Purity: Use anhydrous solvents. Trace amounts of water will quench the strong base and the enolate, drastically reducing yield.

    • Cause B: Slow SN2 Reaction. The two chlorine atoms on the benzyl bromide create significant steric hindrance around the reaction center, which slows down the rate of SN2 attack.

      • Troubleshooting:

        • Increase Reaction Time/Temperature: After the initial low-temperature addition, you may need to let the reaction warm slowly to 0 °C or even room temperature and stir for an extended period (12-24 hours) to drive the reaction to completion. Monitor the reaction by TLC or LC-MS to track the consumption of the starting material.

        • Switch to a Better Leaving Group: If possible, synthesize and use 2,6-dichlorobenzyl iodide . Iodide is a much better leaving group than bromide and can significantly accelerate the rate of substitution.

    • Cause C: Competing E2 Elimination. Strong, bulky bases can promote the E2 elimination of HBr from the benzyl bromide to form a vinylidene chloride species, which is a common side reaction.

      • Troubleshooting:

        • Controlled Addition: Add the 2,6-dichlorobenzyl bromide solution slowly to the enolate at -78 °C. This keeps the concentration of the electrophile low and favors the bimolecular substitution over elimination.

Troubleshooting Workflow for Low Alkylation Yield

low_yield_troubleshooting start Low Alkylation Yield q1 Was the base fresh and titrated? start->q1 s1 Solution: Use fresh, titrated n-BuLi or LDA. q1->s1 No q2 Was the reaction temperature strictly controlled at -78°C? q1->q2 Yes s2 Solution: Ensure stable cooling and use anhydrous solvents. q2->s2 No q3 Is the reaction slow due to steric hindrance? q2->q3 Yes s3 Solution: Increase reaction time, warm slowly, or switch to 2,6-dichlorobenzyl iodide. q3->s3 Yes q4 Is E2 elimination a possible side reaction? q3->q4 Consider s4 Solution: Add electrophile slowly at low temperature. q4->s4 Yes

Caption: Troubleshooting decision tree for low alkylation yield.

Problem 2: Poor Enantioselectivity (Low e.e. or d.r.)

  • Q: My final product has an enantiomeric excess of only 80%. How can I improve this to >98% e.e.?

  • A: Poor stereocontrol means that the energy difference between the two transition states leading to the (S,S) and (S,R) diastereomers (in the case of an auxiliary) is not large enough. This can be influenced by temperature, solvent, and the integrity of your chiral source.

    ParameterCause of Low SelectivityRecommended Solution
    Reaction Temperature Higher temperatures provide enough energy to overcome the activation barrier for the undesired diastereomer, reducing selectivity.Perform the alkylation at the lowest practical temperature (e.g., maintain at -78 °C for the entire addition and for several hours post-addition before slow warming).
    Solvent Choice The solvent can affect the chelation of the lithium enolate and its aggregation state. Aprotic, non-coordinating solvents often give poor selectivity.THF is standard. A mixture of THF with less-polar co-solvents (e.g., toluene) can sometimes enhance selectivity by influencing the enolate structure. Screen different solvent systems.
    Rate of Addition A rapid addition of the electrophile can cause localized warming, reducing selectivity.Add the electrophile solution dropwise over an extended period (e.g., 30-60 minutes) at -78 °C to maintain thermal control.
    Chiral Auxiliary Purity If the starting chiral auxiliary has low enantiomeric purity, you cannot achieve high diastereoselectivity in the product.Verify the enantiomeric purity of your chiral auxiliary (e.g., cyclo-(L-Val-Gly)) before starting the synthesis.

Problem 3: Difficulty with Hydrolysis and Purification

  • Q: I am having trouble cleaving the chiral auxiliary and ester groups. The standard 6M HCl reflux seems to be causing decomposition. Additionally, removing inorganic salts from the final product is problematic.

  • A: This is a common final-step challenge. Harsh acidic conditions can be detrimental.

    • For Hydrolysis:

      • Milder Conditions: Instead of refluxing in strong acid, consider a sequential or milder one-pot hydrolysis. For example, saponification of esters with LiOH in a THF/water mixture at room temperature, followed by acidification to a specific pH (e.g., pH 2-3) can cleave the auxiliary under less forcing conditions.

      • Protecting Group Choice: If you are designing the synthesis from scratch, consider protecting groups that can be removed under orthogonal conditions.

    • For Purification:

      • Ion-Exchange Chromatography: This is the most effective method for removing inorganic salts (like LiCl or NaCl) and purifying the final amino acid.[6] The crude product, which exists as a zwitterion at neutral pH, can be loaded onto a cation-exchange resin (e.g., Dowex 50). The salts are washed away, and the amino acid is then eluted with a dilute base solution (e.g., aqueous ammonia).

      • Recrystallization: If the product is crystalline, recrystallization from a solvent system like water/ethanol or water/isopropanol can be effective for removing impurities.

Experimental Protocols

Protocol 1: Asymmetric Synthesis via Schöllkopf Bislactim Ether

This protocol is a representative example and may require optimization.

Step 1: Deprotonation

  • To a flame-dried, three-neck flask under an argon atmosphere, add the (S)-bislactim ether of cyclo(Val-Gly) (1.0 eq) and anhydrous THF (10 mL per mmol of substrate).

  • Cool the solution to -78 °C using an acetone/dry ice bath.

  • Slowly add n-Butyllithium (1.05 eq, 1.6 M in hexanes) dropwise over 15 minutes.

  • Stir the resulting orange-red solution at -78 °C for 30 minutes.

Step 2: Alkylation

  • Dissolve 2,6-dichlorobenzyl bromide (1.1 eq) in a minimal amount of anhydrous THF.

  • Add the benzyl bromide solution to the enolate solution at -78 °C dropwise over 30 minutes.

  • Stir the reaction mixture at -78 °C for 4 hours.

  • Allow the reaction to warm slowly to room temperature and stir overnight.

Step 3: Workup and Hydrolysis

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to obtain the crude alkylated bislactim ether.

  • Dissolve the crude product in 0.25 M HCl. Heat the mixture at 60-70 °C for 4-6 hours until TLC/LC-MS shows complete hydrolysis.

  • Cool the mixture, extract with dichloromethane to remove the chiral auxiliary (valine methyl ester), and then proceed with purification of the aqueous layer.

Protocol 2: Chiral HPLC for Enantiomeric Excess (e.e.) Determination

  • Derivatization: Convert the amino acid to its N-Boc or N-Fmoc protected methyl ester for better chromatographic performance.

  • Column: Chiralcel OD-H or equivalent chiral stationary phase.

  • Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v) with a small amount of trifluoroacetic acid (0.1%) to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Analysis: The two enantiomers will have different retention times. Calculate e.e. using the formula: e.e. (%) = [(Area_S - Area_R) / (Area_S + Area_R)] * 100.

Visualizing the Asymmetric Alkylation Mechanism

mechanism cluster_0 1. Deprotonation cluster_1 2. Stereoselective Alkylation cluster_2 3. Hydrolysis Aux-Gly Chiral Glycine (Bislactim Ether) Enolate Planar Chiral Enolate (Li+ chelated) Aux-Gly->Enolate Base TS Diastereomeric Transition State (Re-face attack favored) Enolate->TS Base n-BuLi -78°C Electrophile 2,6-Cl-BnBr Electrophile->TS Product_Aux Alkylated Intermediate (High d.r.) TS->Product_Aux Final_Product (S)-Target Amino Acid (High e.e.) Product_Aux->Final_Product H3O+ Aux_Removed Chiral Auxiliary (Recovered) Product_Aux->Aux_Removed H3O+

Caption: Simplified workflow for asymmetric synthesis.

References

  • Synthesis of Amino Acids. (2022). Chemistry LibreTexts. [Link]

  • Synthesis of Amino Acids. (n.d.). Organic Chemistry: A Tenth Edition – OpenStax adaptation. [Link]

  • Synthesis of Alpha-Amino Acids: Strecker & Gabriel. (2023). Sketchy MCAT. [Link]

  • Alpha Amino Acid Synthesis: Technique & Examples. (2023). StudySmarter. [Link]

  • Synthesis of α-Amino Acids. (2021). Chemistry LibreTexts. [Link]

  • This compound hydrochloride. (n.d.). MySkinRecipes. [Link]

  • Synthesis of unnatural amino acid. (2021). Reddit. [Link]

  • The Strecker Synthesis of Amino Acids. (2018). Master Organic Chemistry. [Link]

  • Gabriel Synthesis of Amino Acids. (n.d.). MedSchoolCoach. [Link]

  • Synthesis of Amino Acids - MCAT Content. (n.d.). MedLife Mastery. [Link]

  • Improved Large Scale Synthesis of the Schöllkopf Chiral Auxiliaries. (2005). Organic Process Research & Development. [Link]

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Technical Support Center: Purification of (S)-2-Amino-3-(2,6-dichlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of (S)-2-Amino-3-(2,6-dichlorophenyl)propanoic acid. This non-natural amino acid is a critical chiral building block in pharmaceutical development.[1][2] Its high purity, particularly enantiomeric purity, is paramount for the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the common challenges encountered during its purification.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the purification of this compound.

Q1: What are the most common impurities I should expect after synthesis?

A1: The impurity profile depends heavily on the synthetic route. However, typical impurities include:

  • The (R)-enantiomer: The unwanted mirror image of your target molecule.

  • Starting materials: Unreacted precursors from the synthesis.

  • Achiral byproducts: Resulting from side reactions, such as over-alkylation or elimination.

  • Dipeptides: Formed if the amino group of one molecule reacts with the carboxyl group of another during certain activation steps.[3]

Q2: Why is achieving high enantiomeric excess (e.e.) so difficult for this compound?

A2: Several factors contribute to this challenge. The protons on the α-carbon of amino acids can be labile under certain pH conditions (either strongly acidic or basic), leading to racemization where the desired (S)-enantiomer converts to the unwanted (R)-enantiomer. Additionally, many synthetic methods produce a racemic or near-racemic mixture, necessitating a robust chiral resolution step.[4]

Q3: Can I use standard silica gel column chromatography for purification?

A3: Standard silica gel chromatography is generally ineffective for separating enantiomers. While it can be useful for removing achiral impurities, the polar nature of the amino and carboxylic acid groups can lead to poor peak shape and recovery. For enantiomeric separation, specialized chiral stationary phases (CSPs) are required.[5][6]

Q4: What is a realistic target purity for the final product?

A4: For pharmaceutical applications, the target purity is typically very high. You should aim for a chemical purity of >99.0% (by HPLC) and an enantiomeric excess (e.e.) of >99.5%.

Section 2: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step guidance for resolving specific, complex purification problems.

Guide 1: Troubleshooting Low Enantiomeric Excess (e.e.)

Low chiral purity is one of the most critical and frequent challenges. The primary methods to enhance e.e. are Diastereomeric Salt Crystallization and Preparative Chiral HPLC.

  • Incomplete Chiral Resolution: The initial synthesis produced a racemic mixture, and the resolution step was not efficient enough.[7]

  • Racemization: The chiral center was compromised during a synthetic step or workup procedure (e.g., exposure to strong base or heat).

  • Co-crystallization: During crystallization, the desired and undesired enantiomers crystallize together, forming a solid solution which is difficult to separate.[8]

This classical and cost-effective method involves reacting your racemic amino acid with a chiral resolving agent to form two diastereomeric salts.[9][10] These salts have different physical properties (like solubility), allowing for their separation by fractional crystallization.

Detailed Protocol: Resolution with (R)-(+)-α-Methylbenzylamine

  • Salt Formation:

    • Dissolve 1.0 equivalent of your racemic 2-Amino-3-(2,6-dichlorophenyl)propanoic acid in a suitable solvent (e.g., methanol or ethanol).

    • Add 0.5-1.0 equivalents of a chiral resolving agent, such as (R)-(+)-α-Methylbenzylamine. The exact stoichiometry may require optimization.[11]

    • Stir the mixture at room temperature or with gentle heating until a clear solution is formed.

  • Fractional Crystallization:

    • Allow the solution to cool slowly to room temperature, then potentially to a lower temperature (e.g., 4°C) to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can be beneficial.[11]

    • The key principle here is the solubility difference between the (S,R) and (R,R) salts.[10] Your goal is to find conditions where one crystallizes preferentially.

    • Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Liberation of the Free Amino Acid:

    • Suspend the collected diastereomeric salt crystals in water.

    • Adjust the pH to acidic (e.g., pH 2) with an acid like HCl to protonate the carboxylic acid.

    • Extract the chiral resolving agent with an organic solvent (e.g., ethyl acetate).

    • Adjust the aqueous layer to the isoelectric point of the amino acid (typically pH ~6) to precipitate the pure (S)-enantiomer.

    • Filter, wash with water, and dry the purified this compound.

  • Validation:

    • Analyze the final product by chiral HPLC to confirm the enantiomeric excess.

For smaller scales or when crystallization fails, preparative HPLC using a Chiral Stationary Phase (CSP) is a powerful alternative.[12] CSPs create a chiral environment where enantiomers interact differently, leading to different retention times.

Experimental Workflow:

  • Column Selection: Choose a CSP suitable for amino acids. Macrocyclic glycopeptide phases (e.g., CHIROBIOTIC™ T) or crown-ether phases are often effective.[5][13][14]

  • Method Development:

    • Start with a mobile phase like methanol or ethanol with a small amount of acidic or basic modifier (e.g., 0.1% trifluoroacetic acid or diethylamine) to improve peak shape.

    • Perform analytical runs to optimize the separation (resolution) between the two enantiomer peaks.

  • Scale-Up:

    • Once a good analytical separation is achieved, scale up to a larger diameter preparative column.

    • Inject larger quantities of your material and collect the fraction corresponding to the desired (S)-enantiomer.

  • Product Isolation:

    • Evaporate the solvent from the collected fraction to obtain the purified product.

Guide 2: Removing Achiral Impurities
  • Incomplete Reaction: The synthetic reaction did not proceed to completion.

  • Side Reactions: Competing reaction pathways led to the formation of undesired products.

  • Degradation: The product may have degraded during workup or storage.[15]

Recrystallization is a highly effective technique for removing impurities that have different solubility profiles from the desired compound.

Detailed Protocol:

  • Solvent Screening: The goal is to find a solvent system where your product is sparingly soluble at room temperature but highly soluble at an elevated temperature, while the impurities are either very soluble or insoluble at all temperatures.

    • Test solvents like water, ethanol, isopropanol, acetonitrile, and their mixtures.

  • Recrystallization Procedure:

    • Dissolve the impure amino acid in the minimum amount of the chosen hot solvent to form a saturated solution.

    • If there are insoluble impurities, perform a hot filtration to remove them.

    • Allow the solution to cool slowly and without disturbance. Slow cooling promotes the formation of large, pure crystals.

    • Once crystallization is complete, cool the flask in an ice bath to maximize the yield.

    • Collect the crystals by filtration, wash with a small volume of the cold recrystallization solvent, and dry under vacuum.

  • Validation:

    • Analyze the purified material by HPLC and NMR to confirm the removal of achiral impurities.

Section 3: Data & Visualization

Table 1: Common Impurities and Analytical Methods
Impurity TypeCommon ExamplesPrimary Analytical MethodComments
Chiral Impurity (R)-2-Amino-3-(2,6-dichlorophenyl)propanoic acidChiral HPLCRequires a Chiral Stationary Phase (CSP) for separation.
Starting Material e.g., 2,6-dichlorobenzaldehyde, glycine derivativesReverse-Phase HPLC, NMRTypically have different polarity and can be separated on standard C18 columns.
Reaction Byproduct e.g., Di-substituted or elimination productsHPLC, LC-MSMass spectrometry is crucial for identifying unknown structures.
Dipeptide Impurity H-(S)-Phe(2,6-Cl2)-(S)-Phe(2,6-Cl2)-OHReverse-Phase HPLC, LC-MSWill have a much higher molecular weight.[3]
Diagram 1: Troubleshooting Workflow for Low Enantiomeric Excess

This decision tree provides a logical pathway for addressing issues of low chiral purity.

G start Start: Product has low e.e. (<99%) check_method Is Chiral HPLC method validated? start->check_method validate Validate analytical method (e.g., run racemic standard) check_method->validate No is_racemic Is product nearly racemic (e.e. < 10%)? check_method->is_racemic Yes validate->check_method resolution Implement Chiral Resolution is_racemic->resolution Yes enrichment Product requires enantiomeric enrichment is_racemic->enrichment No (e.g., 80-98% e.e.) crystallization Diastereomeric Salt Crystallization resolution->crystallization prep_hplc Preparative Chiral HPLC resolution->prep_hplc end End: Product meets e.e. specification (>99.5%) crystallization->end prep_hplc->end recrystallize Optimize Recrystallization (Solvent, Temperature) enrichment->recrystallize recrystallize->end

Caption: Decision tree for troubleshooting low enantiomeric excess.

References

  • Omizzur. 10 synthesis methods of unnatural amino acids. Omizzur. Available from: [Link]

  • Wikipedia. Chiral resolution. Wikipedia. Available from: [Link]

  • Bosits, M. H., Bereczki, L., Bombicz, P., Szalay, Z., Pataki, H., & Demeter, Á. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm, 25(2), 209-219. Available from: [Link]

  • MDPI. Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)-Cyclopropylglycine by the Developed NADH-Driven Biocatalytic System. MDPI. Available from: [Link]

  • ChemRxiv. Overcoming a Solid Solution System on Chiral Resolution: Combining Thermodynamics of Crystallization and Kinetics of Enantioselective Dissolution. ChemRxiv. Available from: [Link]

  • Bio-Synthesis. Unnatural / Unusual Amino Acids. Bio-Synthesis. Available from: [Link]

  • AIChE. (394e) Chiral Resolution Via Diastereomeric Salt Crystallization. AIChE. Available from: [Link]

  • Flood, A. E. (2008). Recent Patents on the Optical Resolution of Amino Acid Enantiomers by Crystallization from Solution. Recent Patents on Materials Science, 1(2), 98-115. Available from: [Link]

  • ACS Publications. Crystallization-Induced Chiral Inversion As the Key Step for Synthesis of (S)-2-Acetylthio-3-phenylpropanoic Acid from l-Phenylalanine. Organic Letters. Available from: [Link]

  • Phenomenex. Chiral HPLC Separations. Phenomenex. Available from: [Link]

  • QYAOBIO. Chemical Synthesis of Unnatural Amino Acids. QYAOBIO. Available from: [Link]

  • Shiraiwa, T., Kawashima, Y., Ikaritani, A., Suganuma, Y., & Saijoh, R. (2006). Preparation of optically active (2RS,3SR)-2-amino-3-hydroxy-3-phenylpropanoic acid (threo-beta-phenylserine) via optical resolutions by replacing and preferential crystallization. Chemical & pharmaceutical bulletin, 54(8), 1170–1174. Available from: [Link]

  • ResearchGate. Enantioseparations of phenylalanine and 3-amino-2-benzylpropanoic acid... ResearchGate. Available from: [Link]

  • Chromatography Today. Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Available from: [Link]

  • LCGC International. Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. Available from: [Link]

  • Tripp, J. A., O'Connell, T. C., & Hedges, R. E. (2019). Preparative HPLC Separation of Underivatized Amino Acids for Isotopic Analysis. Methods in molecular biology (Clifton, N.J.), 2030, 69–83. Available from: [Link]

  • ACS Publications. A new modified amino acid. 2-Amino-3-mercapto-3-phenylpropionic acid (3-mercaptophenylalanine). Synthesis of derivatives, separation of stereoisomers, and assignment of absolute configuration. The Journal of Organic Chemistry. Available from: [Link]

  • ResearchGate. (PDF) Impurity profile of amino acids?. ResearchGate. Available from: [Link]

  • SpringerLink. CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids. SpringerLink. Available from: [Link]

  • MolecularCloud. 6 peptide impurities that appear during the synthesis & storage of peptides. MolecularCloud. Available from: [Link]

  • IntechOpen. Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. IntechOpen. Available from: [Link]

  • MySkinRecipes. This compound hydrochloride. MySkinRecipes. Available from: [Link]

  • Organic Syntheses. (S)-2-CHLOROALKANOIC ACIDS OF HIGH ENANTIOMERIC PURITY FROM (S)-2-AMINO ACIDS: (S)-2-CHLOROPROPANOIC ACID. Organic Syntheses. Available from: [Link]

  • Google Patents. US20170036991A1 - Isolation and purification of 6-aminocaproic acid. Google Patents.
  • Frontiers. Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers. Available from: [Link]

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stability issues of (S)-2-Amino-3-(2,6-dichlorophenyl)propanoic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (S)-2-Amino-3-(2,6-dichlorophenyl)propanoic acid

A Guide to Understanding and Managing Solution Stability

Welcome to the technical support guide for this compound. As a Senior Application Scientist, I've designed this resource to provide researchers, scientists, and drug development professionals with practical, in-depth answers to common stability challenges encountered when working with this compound in solution. This guide moves beyond simple protocols to explain the underlying chemical principles, helping you design robust experiments and interpret your results with confidence.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the most common initial questions regarding the handling and stability of this compound.

Q1: What is this compound, and why is its stability in solution a critical concern?

This compound is a non-natural, chiral amino acid derivative, specifically a substituted phenylalanine. The dichlorophenyl group enhances its lipophilicity and metabolic stability, making it a valuable building block in medicinal chemistry for creating peptides and other pharmacologically active molecules.[1]

Solution stability is paramount for several reasons:

  • Experimental Reproducibility: Degradation of the compound can lead to inconsistent and unreliable results in biological assays or chemical reactions.

  • Accurate Quantification: If the compound degrades in your analytical samples, you will underestimate its true concentration.

  • Safety and Efficacy: In drug development, unforeseen degradation products can have different toxicological or pharmacological profiles, impacting the safety and efficacy of the final drug product.[2]

Q2: What are the primary factors that can cause this compound to degrade in solution?

Like many complex organic molecules, its stability is influenced by several environmental factors. Forced degradation studies, a standard practice in pharmaceutical development, intentionally expose a compound to harsh conditions to identify potential degradation pathways.[3][4] The key factors to control are:

  • pH: Both acidic and alkaline conditions can catalyze hydrolysis of functional groups.[5] The amino acid structure itself means the molecule's ionization state is pH-dependent, which can dramatically alter its reactivity.[5]

  • Oxidation: The aromatic ring and the amino group can be susceptible to oxidation, especially in the presence of oxygen, metal ions, or peroxides.

  • Light (Photodegradation): Aromatic amino acids are known chromophores that can absorb UV radiation, leading to photo-oxidation or molecular rearrangement.[6][7] The dichlorophenyl ring system makes this compound a candidate for photolytic degradation.

  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation.[8]

Q3: What are the best practices for preparing and storing stock solutions to maximize stability?

To ensure the integrity of your compound, proper solution handling is non-negotiable.

  • Solvent Selection: Start with high-purity, degassed solvents. For initial studies, consider solvents like DMSO or water, but be aware that aqueous solutions are more prone to pH-driven hydrolysis.

  • pH Control: If using aqueous media, buffer the solution to a pH where the compound is most stable. For many amino acids, this is in the slightly acidic to neutral range (pH 4-6), but this must be determined experimentally.[9][10]

  • Temperature: Store stock solutions at low temperatures, such as -20°C or -80°C, to slow degradation kinetics.[11] Aliquot solutions into single-use vials to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

  • Protection from Light and Oxygen: Store solutions in amber vials to protect against photolysis.[4] Purging the headspace of the vial with an inert gas like argon or nitrogen before sealing can prevent oxidation.

Part 2: Troubleshooting Guide - Addressing Specific Issues

This section provides solutions to common problems you might encounter during your experiments.

Q4: My biological assay results are inconsistent from day to day. Could the stability of my compound solution be the problem?

Yes, this is a very likely cause. If the active compound is degrading in your stock solution or even in the assay medium over the course of the experiment, its effective concentration will decrease. This leads to lower-than-expected activity and poor reproducibility.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare fresh dilutions from a frozen, protected stock solution for each experiment.

  • Assess Stability in Assay Media: Incubate the compound in your final assay buffer for the full duration of your experiment (e.g., 24, 48, 72 hours). Analyze samples at different time points by HPLC to quantify any loss of the parent compound.

  • Run a Control: If possible, include a well-characterized, stable control compound in your assays to ensure the variability is not from the assay itself.

Q5: I'm analyzing my compound by HPLC and see new, unknown peaks appearing in older solutions. How do I figure out what they are?

Those new peaks are almost certainly degradation products. Identifying them is key to understanding the stability profile of your molecule. The most effective way to do this is by conducting a forced degradation study .[2][12]

The logic is simple: by intentionally degrading the compound under various controlled stress conditions (acid, base, oxidation, light, heat), you can generate a sample enriched with the specific degradants formed through each pathway.[3] These stressed samples are then used to develop a "stability-indicating" analytical method where all degradant peaks are well-separated from the parent peak.[3] Combining chromatography with mass spectrometry (LC-MS) is the definitive method for elucidating the structures of these unknown peaks.

Part 3: Experimental Guides & Protocols

This section provides detailed workflows for systematically evaluating the stability of this compound.

Guide 1: How to Conduct a Forced Degradation Study

A forced degradation study is the cornerstone of stability testing.[4] Its goal is to achieve 5-20% degradation of the active substance to ensure that potential degradants are generated at detectable levels without completely destroying the molecule.[12]

Forced_Degradation_Workflow cluster_stress Apply Stress Conditions (in parallel) start_end start_end process process stress stress analysis analysis decision decision start Start prep Prepare 1 mg/mL Solution of Compound start->prep acid Acid Hydrolysis (e.g., 0.1M HCl) prep->acid base Base Hydrolysis (e.g., 0.1M NaOH) prep->base ox Oxidation (e.g., 3% H₂O₂) prep->ox heat Thermal Stress (e.g., 60°C) prep->heat light Photostability (ICH Q1B) prep->light analyze Analyze All Samples (HPLC, LC-MS) acid->analyze base->analyze ox->analyze heat->analyze light->analyze check_deg Degradation 5-20%? analyze->check_deg report Identify Degradants & Establish Pathways check_deg->report Yes adjust Adjust Stress (Time/Temp) check_deg->adjust No end End report->end adjust->prep Rerun Degradation_Pathways parent parent stress stress degradant degradant Parent (S)-2-Amino-3- (2,6-dichlorophenyl)propanoic acid Stress_Ox Oxidation (H₂O₂) Parent->Stress_Ox Stress_Photo Photolysis (UV Light) Parent->Stress_Photo Stress_pH Hydrolysis (Acid/Base) Parent->Stress_pH (Harsh Acid) Deg_Deamination Oxidative Deamination (α-keto acid) Stress_Ox->Deg_Deamination Deg_RingOx Ring Hydroxylation (Phenolic product) Stress_Ox->Deg_RingOx Deg_Decarboxylation Decarboxylation (Amine product) Stress_Photo->Deg_Decarboxylation Deg_Dehalogenation Reductive Dechlorination Stress_Photo->Deg_Dehalogenation Stress_pH->Deg_Decarboxylation (Harsh Acid)

Sources

Technical Support Center: Peptide Coupling with (S)-2-Amino-3-(2,6-dichlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the challenging task of peptide coupling with the sterically hindered amino acid, (S)-2-Amino-3-(2,6-dichlorophenyl)propanoic acid. This non-canonical amino acid, a derivative of phenylalanine, is valuable for its ability to introduce unique conformational constraints and metabolic stability into peptides.[1] However, the bulky 2,6-dichlorophenyl side chain presents significant synthetic hurdles that require optimized protocols and a deep understanding of coupling chemistry.

This guide is designed to provide you with the expert insights and practical solutions needed to overcome these challenges efficiently.

Frequently Asked Questions (FAQs)

Q1: Why is peptide coupling with this compound so difficult?

The primary challenge stems from severe steric hindrance . The two chlorine atoms in the ortho positions of the phenyl ring flank the peptide backbone, physically obstructing the approach of the incoming nucleophilic amine to the activated carboxyl group.[2][3][4] This steric clash dramatically slows down the rate of peptide bond formation, often leading to incomplete reactions and low yields when using standard coupling protocols.[3][5][6]

Q2: What are the common indicators of a failed or low-yield coupling reaction?

The most common signs include:

  • Low final peptide yield: After cleavage and purification, the amount of the desired full-length peptide is significantly lower than expected.

  • Presence of truncated sequences: Analysis by LC-MS will show significant peaks corresponding to peptides that stopped growing at the step where the hindered amino acid was to be incorporated.

  • Positive Kaiser test (or other free amine test) after coupling: This indicates that a substantial number of N-terminal amines on the solid support failed to react with the activated amino acid and remain uncoupled.[7]

  • Unreacted starting material: In solution-phase synthesis, significant amounts of the amine component remain after the reaction period.

Q3: Which coupling reagents are generally recommended for such a sterically demanding amino acid?

Standard carbodiimide reagents like DCC or DIC, even with additives like HOBt, are often inefficient for this type of coupling.[6][8] More potent, modern coupling reagents are required. The most effective classes are:

  • Aminium/Uronium Salts: Reagents like HATU , HCTU , and HBTU are highly effective.[8][9][10] HATU is often considered superior because it forms a highly reactive OAt active ester, which is more potent than the OBt esters formed by HBTU.[10]

  • Phosphonium Salts: Reagents such as PyAOP and PyBOP are also excellent choices.[6][9][10] PyAOP is the phosphonium analogue of HATU and shares its high reactivity. A key advantage of phosphonium reagents is that they do not cause guanidinylation side reactions.[10]

  • Oxyma-Based Reagents: COMU is a newer generation reagent that incorporates the Oxyma Pure additive, offering reactivity comparable to HATU but with improved safety and solubility profiles.[9][10]

Q4: What is racemization, and why is it a heightened concern with this amino acid?

Racemization is the loss of stereochemical integrity at the α-carbon of the amino acid, converting the pure (S)-enantiomer into a mixture of (S) and (R) forms.[11][12] This occurs when the carboxyl group is activated, making the α-proton acidic and prone to abstraction, often via an oxazolone intermediate.[9][11][13]

For sterically hindered couplings, the risk of racemization increases. The slow rate of the desired coupling reaction gives the activated intermediate more time to epimerize.[9] Furthermore, forcing conditions, such as elevated temperatures or prolonged reaction times to drive the coupling to completion, can also promote racemization.[8][12]

Troubleshooting Guide: Common Problems & Solutions

Problem 1: Low Coupling Efficiency & Poor Yield

Q: My reaction shows a very low yield of the desired peptide, and I've confirmed the presence of truncated sequences. What are the primary causes, and how can I improve the outcome?

A: Low yield is the most frequent issue. It can typically be traced back to three interconnected factors: the choice of coupling reagent, reaction kinetics, and solvent effects.

1. Root Cause: Inadequate Reagent Potency Standard coupling reagents lack the reactivity to overcome the high activation energy barrier imposed by steric hindrance.

  • Solution: Employ a high-efficiency coupling reagent. For this compound, HATU or PyAOP are strongly recommended due to their ability to generate highly reactive OAt esters.[10] COMU is also an excellent, safer alternative.[9]

Data Summary: Comparison of Common Coupling Reagents for Hindered Couplings

Reagent FamilyExample ReagentsActivated IntermediateRelative ReactivityKey Considerations
Carbodiimides DCC, DIC (+ HOBt)O-acylisourea / OBt esterLow to ModerateOften insufficient for hindered residues; byproduct removal can be difficult (DCC).[6][14]
Aminium/Uronium HBTU, HCTUOBt / O-6-ClBt esterHighHCTU is more reactive than HBTU.[8] Can cause guanidinylation of the N-terminus.[11]
Aminium/Uronium HATU OAt ester Very High Highly efficient due to anchimeric assistance from the pyridine nitrogen in HOAt.[10]
Phosphonium PyBOPOBt esterHighDoes not cause guanidinylation; byproducts are generally less hazardous than BOP.[10][15]
Phosphonium PyAOP OAt ester Very High Phosphonium analogue of HATU with similar high reactivity and no risk of guanidinylation.[6][10]
Oxyma-Based COMU Oxyma esterVery HighReactivity comparable to HATU; safer (non-explosive) and more soluble byproducts.[9][10]

2. Root Cause: Insufficient Reaction Time or Temperature Sterically hindered reactions are kinetically slow.[8] Standard coupling times (e.g., 1-2 hours) are often not long enough for the reaction to reach completion.

  • Solution A: Extend Reaction Time & Double Couple. A common and highly effective strategy is to perform the coupling step twice ("double coupling") and increase the time for each coupling.[8][16] Allow the first coupling to proceed for 45-60 minutes, then drain the vessel and add a fresh solution of activated amino acid for a second coupling of equal or longer duration.

  • Solution B: Use Microwave-Assisted Synthesis. Microwave-assisted solid-phase peptide synthesis (MA-SPPS) uses microwave energy to heat the reaction rapidly and efficiently, dramatically accelerating slow couplings.[8] This can drive difficult reactions to completion in minutes, but the temperature must be carefully controlled to minimize racemization.

3. Root Cause: Suboptimal Solvent Choice As the peptide chain grows on the solid support, it can aggregate, especially if the sequence is hydrophobic. This physically blocks reactive sites. The solvent must be able to swell the resin and solvate the growing peptide chain effectively.

  • Solution: Use a solvent with superior solvating properties. N-methylpyrrolidone (NMP) is generally considered a better solvent than Dimethylformamide (DMF) for preventing aggregation.[8] For particularly stubborn sequences, using a solvent mixture such as DCM/DMF/NMP (1:1:1) or adding chaotropic salts can be beneficial.[8]

Experimental Protocol: Double Coupling with HATU

This protocol is designed for solid-phase peptide synthesis (SPPS) on a 0.1 mmol scale. Adjust quantities accordingly.

  • Deprotection: Following standard procedure, deprotect the N-terminal Fmoc group of the resin-bound peptide using 20% piperidine in DMF.

  • Resin Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove all residual piperidine.

  • First Coupling - Pre-activation:

    • In a separate vessel, dissolve Fmoc-(S)-2-Amino-3-(2,6-dichlorophenyl)propanoic acid (4 eq., 0.4 mmol).

    • Add HATU (3.9 eq., 0.39 mmol).

    • Add a non-nucleophilic base, N,N-diisopropylethylamine (DIPEA) (8 eq., 0.8 mmol).

    • Add enough DMF to fully dissolve the reagents (approx. 2 mL).

    • Allow the pre-activation to proceed for 1-5 minutes at room temperature. The solution will typically change color.

  • First Coupling - Reaction:

    • Add the activated amino acid solution to the vessel containing the washed resin.

    • Agitate the reaction mixture for 45-60 minutes at room temperature.

  • Intermediate Wash:

    • Drain the reaction vessel.

    • Wash the resin with DMF (3 x 1 min) to remove byproducts and unreacted reagents from the first coupling.

  • Second Coupling:

    • Repeat steps 3 and 4 to perform a second, identical coupling reaction.

  • Final Wash & Capping (Optional):

    • Drain the vessel and wash the resin thoroughly with DMF (3 x 1 min) followed by DCM (3 x 1 min).

    • Perform a Kaiser test to check for completion. If the test is still positive, you may consider "capping" the unreacted amines with acetic anhydride to prevent the formation of deletion sequences in subsequent steps.

Problem 2: Racemization of the Chiral Center

Q: I am concerned about maintaining the chiral purity of my peptide. How can I minimize the risk of racemization when coupling this hindered amino acid?

A: Minimizing racemization requires a multi-faceted approach focusing on additives, base selection, and temperature control.

  • Mechanism of Racemization: The primary pathway for racemization during coupling is the formation of a planar 5(4H)-oxazolone intermediate. Abstraction of the α-proton by a base leads to this intermediate, which can then be protonated from either face, resulting in a loss of stereochemical information.

Racemization cluster_0 Peptide Coupling & Racemization Pathway Activated_AA Activated (S)-Amino Acid (e.g., OAt-ester) Oxazolone Planar 5(4H)-Oxazolone (Achiral Intermediate) Activated_AA->Oxazolone α-Proton Abstraction (Slow) Side Path Peptide_S (S)-Peptide (Desired Product) Activated_AA->Peptide_S  Coupling (Fast) Desired Path Base Base (e.g., DIPEA) Oxazolone->Peptide_S Protonation / Coupling Peptide_R (R)-Peptide (Racemized Product) Oxazolone->Peptide_R Protonation / Coupling Amine N-terminal Amine (R-NH2)

Caption: Racemization via oxazolone formation.

  • Solution A: Use Racemization-Suppressing Additives. While HOBt is a classic additive, 1-hydroxy-7-azabenzotriazole (HOAt) and ethyl (hydroxyimino)cyanoacetate (Oxyma Pure) are significantly more effective at suppressing racemization.[11][12][13] They do this by rapidly forming active esters that are more reactive towards the amine component than they are towards cyclization into the oxazolone. Using coupling reagents that already contain these additives (HATU, PyAOP, COMU) is the most effective strategy.[9][10]

  • Solution B: Judicious Choice of Base. The base used is critical. A strong, sterically unhindered base can readily abstract the α-proton.

    • Recommended: Use a bulky, non-nucleophilic tertiary amine base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) .[9]

    • For Highly Sensitive Cases: The even more sterically hindered base 2,4,6-collidine can provide superior suppression of racemization, albeit at the cost of a potentially slower coupling reaction.[9][12]

  • Solution C: Maintain Low Temperatures. Avoid heating the coupling reaction unless absolutely necessary. If you must use heat (e.g., in MA-SPPS), use the lowest effective temperature and shortest possible time. Every degree increase can accelerate the rate of racemization.

Problem 3: Preventing Common Side Reactions

Q: Beyond low yield and racemization, what other side reactions should I be aware of, and how can I avoid them?

A: With highly reactive coupling reagents, other side reactions can occur. The most relevant for this type of coupling is guanidinylation.

  • Side Reaction: N-terminal Guanidinylation

    • What it is: Aminium/uronium-based reagents (HBTU, HATU, HCTU) possess a guanidinium-like structure. If the activation of the amino acid's carboxyl group is slow, the reagent itself can react with the free N-terminal amine of the peptide on the resin. This forms a stable guanidinyl group, which caps the peptide chain and prevents further elongation.[11]

    • Prevention Strategy 1 (Pre-activation): The most reliable way to prevent this is to pre-activate the carboxylic acid in a separate vessel for 1-5 minutes before adding the mixture to the resin.[11] This consumes the coupling reagent in the desired reaction, minimizing its availability to react with the peptide.

    • Prevention Strategy 2 (Reagent Choice): Use a phosphonium-based coupling reagent like PyBOP or PyAOP . These reagents lack the reactive guanidinium core and therefore cannot cause this side reaction.[10]

Troubleshooting_Workflow Start Start: Coupling with Hindered AA Problem Low Yield or Positive Kaiser Test? Start->Problem CheckReagent 1. Check Coupling Reagent Is it potent enough (HATU, PyAOP, COMU)? Problem->CheckReagent Yes CheckPurity Check Chiral Purity (Racemization Risk) Problem->CheckPurity No CheckConditions 2. Check Reaction Conditions Are time and concentration sufficient? CheckReagent->CheckConditions Yes SolutionReagent Action: Switch to HATU, PyAOP, or COMU. CheckReagent->SolutionReagent No CheckSolvent 3. Check Solvent Is aggregation possible? CheckConditions->CheckSolvent Yes SolutionConditions Action: Increase time, double couple, or use MA-SPPS. CheckConditions->SolutionConditions No SolutionSolvent Action: Switch to NMP or use solvent mixtures. CheckSolvent->SolutionSolvent Yes CheckSolvent->CheckPurity No SolutionReagent->CheckConditions SolutionConditions->CheckSolvent SolutionSolvent->CheckPurity SolutionPurity Action: Use HOAt/Oxyma-based reagents. Use hindered base (DIPEA, Collidine). Minimize heat. CheckPurity->SolutionPurity High Risk End Success: Proceed to next cycle CheckPurity->End Low Risk SolutionPurity->End

Caption: Troubleshooting workflow for hindered couplings.

References

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Han, Y., & Kim, Y. A. (2004). Recent Development of Peptide Coupling Reagents in Organic Synthesis. ChemInform, 60(11). [Link]

  • Aakash Institute. (n.d.). Peptide Bond: Definition, Formation, Structure & Types. AESL. [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5794-801. [Link]

  • MySkinRecipes. (n.d.). This compound hydrochloride. [Link]

  • Thieme Gruppe. (n.d.). Highly Sterically Hindered Peptide Bond Formation. [Link]

  • Hayashi, Y., & Wang, X. (2021). Synthesis of Peptides with the Formation of Highly Sterically Hindered Peptide Bonds. Journal of Synthetic Organic Chemistry, Japan, 79(11), 1075-1085. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • LLS. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. [Link]

  • Scienmag. (2025). Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis. [Link]

  • Choudhary, A., & Raines, R. T. (2002). An electronic effect on protein structure. Protein Science, 11(11), 2736-2741. [Link]

  • Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794-801. [Link]

  • Bodanszky, M. (1992). The myth of coupling reagents. Peptide Research, 5(3), 134-9. [Link]

  • Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Liu, L., et al. (2022). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]

  • Mobbili, M., et al. (2022). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 27(15), 4935. [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5794-5801. [Link]

  • J. S. (1996). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research, 48(4), 295-304. [Link]

  • Slideshare. (n.d.). SIDE REACTION IN PEPTIDE SYNTHESIS. [Link]

  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Wang, Y., et al. (2021). The optimization of conditions for Pd-catalyzed coupling reactions between chlorobenzene and phenylboronic acid. Journal of Organometallic Chemistry, 949, 121953. [Link]

  • ResearchGate. (2020). SPPS: peptide failure to elongate?. [Link]

  • Reddit. (n.d.). Solid Phase Peptide Synthesis Help. [Link]

  • G. S. (2023). Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. ChemRxiv. [Link]

  • Rojas Lab. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. [Link]

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Technical Support Center: Synthesis of (S)-2-Amino-3-(2,6-dichlorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (S)-2-Amino-3-(2,6-dichlorophenyl)propanoic acid. This document is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of this critical chiral building block. This compound is a non-proteinogenic amino acid derivative whose lipophilic side chain and defined stereochemistry make it a valuable component in the development of enzyme inhibitors and other bioactive molecules.[1]

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the identification and mitigation of common side reactions. Our approach is rooted in mechanistic principles to empower you not only to solve immediate experimental issues but also to build robust and reproducible synthetic processes.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing this compound?

A1: There are three principal routes, each with its own set of advantages and potential side reactions:

  • Asymmetric Strecker Synthesis: This is a multicomponent reaction involving 2,6-dichlorobenzaldehyde, a cyanide source (e.g., KCN, TMSCN), and a chiral ammonia equivalent.[2][3] The resulting α-aminonitrile is then hydrolyzed to the target amino acid. It is a highly convergent method but requires careful handling of toxic cyanide reagents.[4]

  • Diastereoselective Alkylation of a Chiral Glycine Enolate Equivalent: This popular method involves deprotonating a chiral glycine Schiff base (e.g., derived from (S)-BPB) and alkylating it with 2,6-dichlorobenzyl bromide. The chiral auxiliary directs the stereochemistry of the incoming electrophile.

  • Enzymatic or Dynamic Kinetic Resolution (DKR): This strategy begins with the synthesis of the racemic amino acid, which is then resolved.[5] DKR is particularly efficient as it involves the in-situ racemization of the unwanted (R)-enantiomer and its conversion to the desired (S)-enantiomer, potentially allowing for theoretical yields approaching 100%.[6]

Q2: Why is enantiomeric excess (ee) a critical quality attribute, and what causes its loss?

A2: The biological activity of chiral molecules is highly dependent on their stereochemistry. The (S)-enantiomer may exhibit the desired therapeutic effect while the (R)-enantiomer could be inactive or even cause undesirable side effects. Loss of enantiomeric purity, or racemization, is a major concern. It is typically caused by the epimerization of the acidic α-proton under harsh reaction conditions, particularly strong base or acid, often at elevated temperatures.

Q3: How can I effectively monitor the reaction progress and identify byproducts?

A3: A multi-technique approach is recommended:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative tracking of the consumption of starting materials and the formation of the main product. Use a combination of UV visualization and a ninhydrin stain to specifically detect primary and secondary amines.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for monitoring complex reaction mixtures. It provides retention time data for quantifying components and mass data for identifying known and unknown byproducts.

  • Chiral High-Performance Liquid Chromatography (HPLC): Essential for determining the enantiomeric excess (ee) of the final product or chiral intermediates.[7] This is a non-negotiable analytical test for this synthesis.

Section 2: Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific experimental problems. Each entry details the problem, its underlying chemical cause, and actionable solutions.

Issue 1: Low Yield with Significant Formation of 2,6-Dichlorobenzyl Alcohol
  • Problem: Your final yield is low, and analysis (NMR, LC-MS) of the crude product shows a major impurity corresponding to the mass of 2,6-dichlorobenzyl alcohol. This issue is most common in one-pot reductive amination protocols.

  • Probable Cause: This side reaction occurs when the reducing agent is not sufficiently selective and reduces the starting 2,6-dichlorobenzaldehyde before it can form an imine with the amine source.[8] Highly reactive hydrides like sodium borohydride (NaBH₄) are particularly prone to this, as they can readily reduce aldehydes.[8]

  • Proposed Solutions & Protocol:

    • Switch to a Selective Reducing Agent: The most effective solution is to use sodium triacetoxyborohydride (STAB, NaBH(OAc)₃). STAB is a sterically hindered and less reactive hydride that preferentially reduces the protonated imine/iminium intermediate over the starting aldehyde, making it ideal for one-pot reactions.[8][9]

    • Implement a Two-Step Procedure: If you must use a less selective reductant like NaBH₄, perform the reaction in two distinct steps.

      • Step 1 (Imine Formation): Dissolve the 2,6-dichlorobenzaldehyde and the amine source in a suitable solvent (e.g., methanol). If using an ammonia salt, add a non-nucleophilic base to liberate the free amine. Allow the reaction to stir until imine formation is complete, which can be confirmed by TLC or by the disappearance of the aldehyde proton in ¹H NMR. The addition of a dehydrating agent like molecular sieves can drive the equilibrium towards the imine.[8]

      • Step 2 (Reduction): Once the aldehyde is consumed, cool the reaction mixture (typically to 0 °C) and then add the reducing agent portion-wise.

Issue 2: Presence of a Higher Molecular Weight, Over-Alkylated Impurity
  • Problem: LC-MS analysis reveals a byproduct with a mass corresponding to the addition of a second 2,6-dichlorobenzyl group to the product amine.

  • Probable Cause: The product, a primary amine, can be more nucleophilic than the ammonia used as the nitrogen source. This primary amine can then compete with ammonia to react with another molecule of 2,6-dichlorobenzaldehyde, forming a secondary amine byproduct after reduction.[10][11] This is a classic problem in reductive amination.

  • Proposed Solutions & Protocol:

    • Control Stoichiometry: Use a significant excess of the ammonia source (e.g., 5-10 equivalents of ammonium acetate). This ensures that the concentration of ammonia is always much higher than the concentration of the product amine, statistically favoring the desired reaction.

    • Optimize Reaction Conditions: Running the reaction at lower temperatures can sometimes temper the reactivity of the product amine.

    • Utilize a Stepwise Approach: As described in Issue 1, forming the imine first and then reducing it can mitigate this side reaction, as the aldehyde is consumed before significant quantities of the product amine are generated.[10]

Issue 3: Low or No Conversion in Strecker Synthesis & Formation of Cyanohydrin
  • Problem: The reaction stalls, and you isolate 2,6-dichloro-alpha-hydroxyacetonitrile (the cyanohydrin of the starting aldehyde) instead of the desired α-aminonitrile.

  • Probable Cause: Imine formation is the crucial first step in the Strecker synthesis.[2][12] If the reaction conditions are not suitable for imine formation (e.g., incorrect pH, presence of water), the cyanide ion will directly attack the protonated aldehyde, leading to the cyanohydrin.[4] This pathway is competitive with imine formation.

  • Proposed Solutions & Protocol:

    • Ensure Anhydrous Conditions: Use anhydrous solvents and reagents. Water can hydrolyze the imine intermediate back to the aldehyde.

    • Optimize pH: The reaction is often promoted by mildly acidic conditions, which are required to protonate the aldehyde, activating it for nucleophilic attack by ammonia.[12] Using ammonium chloride (NH₄Cl) as the ammonia source often provides the right balance, as it is a weak acid (pKa ~9.2).[4]

    • Pre-formation of the Imine: In some cases, pre-forming the imine from 2,6-dichlorobenzaldehyde and ammonia in a separate step before adding the cyanide source can improve yields and minimize cyanohydrin formation.

Issue 4: Poor Enantioselectivity or Complete Racemization
  • Problem: Chiral HPLC analysis shows a low enantiomeric excess (ee), or a 1:1 mixture of (S) and (R) enantiomers.

  • Probable Cause: The α-proton of the amino acid is acidic and can be abstracted under basic or strongly acidic conditions, especially at elevated temperatures. This leads to the formation of a planar enolate or equivalent intermediate, which can be re-protonated from either face, causing racemization.

  • Proposed Solutions & Protocol:

    • Strict Temperature and pH Control: During workup and purification steps, avoid prolonged exposure to strong acids or bases. Neutralize carefully and maintain low temperatures whenever possible.

    • Re-evaluate the Chiral Method: If using a chiral auxiliary, ensure it is of high enantiomeric purity itself. If using a catalytic asymmetric method, catalyst loading, temperature, and substrate concentration are all critical parameters that must be optimized.

    • Consider a Resolution Step: If racemization is unavoidable, a final resolution step may be necessary. This can be achieved by forming diastereomeric salts with a chiral resolving agent (e.g., tartaric acid) and separating them by crystallization.[5]

Section 3: Visualized Workflows and Pathways

The following diagrams illustrate the key chemical transformations and a logical troubleshooting flow.

Desired Pathway: Asymmetric Strecker Synthesis

G A 2,6-Dichlorobenzaldehyde C Chiral Imine Intermediate A->C + B Chiral Amine (e.g., (S)-α-phenylethylamine) B->C E Diastereomeric α-Aminonitrile C->E + D Cyanide Source (e.g., KCN) D->E G Crude (S)-Amino Acid E->G F Hydrolysis (e.g., 6M HCl, reflux) I (S)-2-Amino-3-(2,6-dichlorophenyl) propanoic acid G->I H Purification & Chiral Auxiliary Removal

Caption: Asymmetric Strecker synthesis pathway.

Side Reaction Pathway: Over-Alkylation in Reductive Amination

G cluster_desired Desired Reaction cluster_side Side Reaction A 2,6-Dichlorobenzaldehyde C Imine A->C + F Secondary Imine B NH3 B->C E Desired Primary Amine (Product) C->E + D [H] D->E G Undesired Secondary Amine (Over-alkylated byproduct) E->F Reacts with more Aldehyde (A) F->G + [H]

Caption: Formation of over-alkylated byproduct.

Troubleshooting Workflow: Low Enantiomeric Excess

G start Problem: Low ee Detected by Chiral HPLC check_aux Is the chiral auxiliary/ catalyst of high purity? start->check_aux check_cond Analyze Reaction Conditions: - Temperature too high? - Reaction time too long? check_aux->check_cond Yes no_aux Source new, high-purity reagent. check_aux->no_aux No check_workup Analyze Workup/Purification: - Exposure to strong base/acid? - High temperatures used? check_cond->check_workup No optimize_cond Optimize conditions: - Lower temperature - Reduce time check_cond->optimize_cond Yes optimize_workup Refine workup: - Use mild buffers - Maintain cold chain check_workup->optimize_workup Yes re_run Re-run synthesis with optimized parameters check_workup->re_run No no_aux->re_run yes_aux Yes no_cond No optimize_cond->re_run no_workup No optimize_workup->re_run

Caption: Logical flow for troubleshooting low ee.

Section 4: Comparative Data and Protocols

Table 1: Selecting a Reducing Agent for Reductive Amination
Reducing AgentChemical FormulaTypical Use CaseSelectivity & Key ConsiderationsReference
Sodium TriacetoxyborohydrideNaBH(OAc)₃One-pot reductive aminationHigh selectivity for imines/iminiums. Mild, non-acidic conditions are not required. Ideal choice to prevent aldehyde reduction.[8]
Sodium CyanoborohydrideNaBH₃CNOne-pot or two-step aminationSelective for imines at neutral to slightly acidic pH. Caution: Can generate toxic HCN gas under acidic conditions.[9][13]
Sodium BorohydrideNaBH₄Two-step reductive aminationLow selectivity. Readily reduces both aldehydes and imines. Must be used after complete imine formation to avoid alcohol byproduct.[8]
Catalytic HydrogenationH₂ / Pd/COne-pot or two-step aminationClean, effective method. Can sometimes avoid over-alkylation. Requires specialized hydrogenation equipment.[9][10]

References

  • PrepChem.com. Preparation of 2,6-dichlorobenzaldehyde. Available from: [Link]

  • WIPO Patentscope. Method for synthesizing 2, 6-dichlorobenzaldehyde by hydrolysis. (CN111718249A). Available from: [Link]

  • Google Patents. Method for preparing 2,6-dichlorobenzaldehyde through continuous oxidization of 2,6-dichlorotoluene. (CN106588602A).
  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

  • ResearchGate. Synthesis of 2,6‐dichlorobenzaldehyde oxime. Available from: [Link]

  • D'Souza, R. (2001). Reductive amination of (alpha) - amino acids: Solution - Phase synthes. Seton Hall University Dissertations and Theses (ETDs). Available from: [Link]

  • Chemistry Notes. Strecker Synthesis of Amino Acid: Easy Mechanism, applications. (2021). Available from: [Link]

  • Wikipedia. Strecker amino acid synthesis. Available from: [Link]

  • IOC 40. Reductive Amination & Amide Synthesis. (2022). YouTube. Available from: [Link]

  • Master Organic Chemistry. The Strecker Synthesis of Amino Acids. (2018). Available from: [Link]

  • Grokipedia. Strecker amino acid synthesis. Available from: [Link]

  • Organic Chemistry Portal. Strecker Synthesis. Available from: [Link]

  • Royal Society of Chemistry. Recent approaches towards the asymmetric synthesis of α,α-disubstituted α-amino acids. Org. Biomol. Chem. Available from: [Link]

  • Wikipedia. Reductive amination. Available from: [Link]

  • Royal Society of Chemistry. Asymmetric synthesis of unusual α-amino acids. Mendeleev Commun. Available from: [Link]

  • Royal Society of Chemistry. Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Chem. Sci. Available from: [Link]

  • MySkinRecipes. This compound hydrochloride. Available from: [Link]

  • ResearchGate. (PDF) Recent Approaches Towards the Asymmetric Synthesis of α,α-Disubstituted α-Amino Acids. Available from: [Link]

  • PubMed. Studies on the symmetric synthesis of alpha-amino acids. II. New systems for highly specific asymmetric synthesis with conservation of the Chiral reagent. J Am Chem Soc. (1970). Available from: [Link]

  • Reddit. wondering if anyone can help with the synthesis of the unnatural amino acid (s)-2-amino-3-(3,4-dichlorophenyl)-2-methylpropanoic acid.... (2021). Available from: [Link]

  • ResearchGate. Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Available from: [Link]

  • PubMed. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. (2024). Available from: [Link]

  • Chiral Technologies Europe. Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Available from: [Link]

  • MDPI. Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. (2018). Available from: [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]

  • Google Patents. Resolution of racemic amino acids. (US4379941A).
  • PubMed Central (PMC). Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution. (2019). Available from: [Link]

  • PubMed Central (PMC). Organocatalyzed enantioselective synthesis of 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles. (2011). Available from: [Link]

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Technical Support Center: Preserving the Chiral Integrity of (S)-2-Amino-3-(2,6-dichlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with (S)-2-Amino-3-(2,6-dichlorophenyl)propanoic acid. This specialized amino acid derivative, with its enhanced lipophilicity and metabolic stability due to the 2,6-dichlorophenyl side chain, is a critical building block in medicinal chemistry.[1] However, its stereochemical integrity is paramount for biological activity and is susceptible to racemization. This guide provides in-depth troubleshooting advice and preventative protocols to maintain the high enantiomeric purity required for your research.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Risk

Q1: What is racemization and why is it a significant concern for this specific amino acid?

A: Racemization is the process where a pure enantiomer, in this case, the (S)-isomer, converts into a mixture of both (S) and (R) enantiomers, ultimately leading to a 1:1 racemic mixture.[2] For this compound, this is a critical issue because the biological activity of pharmaceuticals is often exclusive to one enantiomer. The presence of the unwanted (R)-enantiomer can lead to reduced efficacy, altered pharmacological profiles, or even toxic side effects.

The primary mechanism involves the removal of the proton on the alpha-carbon (the chiral center), which forms a planar, achiral carbanion intermediate.[3] Reprotonation can then occur from either face of this intermediate, yielding either the original (S)-isomer or the new (R)-isomer. The two chlorine atoms on the phenyl ring are strongly electron-withdrawing, which increases the acidity of this alpha-proton, making it more susceptible to abstraction by a base. This inherent electronic property makes this compound particularly prone to racemization under non-optimized conditions.

Q2: At which stages of my workflow is racemization most likely to occur?

A: Racemization is not limited to a single step and can occur at various stages of your experimental workflow:

  • Peptide Coupling: This is the highest-risk stage. Activation of the carboxylic acid, especially with carbodiimides, can form highly reactive intermediates (like oxazolones or O-acylisoureas) that readily lose their stereochemical integrity.[4][5]

  • Work-up & Purification: Exposure to basic or acidic aqueous solutions during extraction or chromatography can catalyze racemization.

  • Storage: Long-term storage in inappropriate solvents or at non-optimal pH and temperature can lead to a gradual loss of enantiomeric purity.[6]

Section 2: Troubleshooting Guide - Diagnosing and Solving Racemization Issues

This section addresses common scenarios encountered in the lab.

Scenario 1: "My chiral HPLC analysis shows a significant percentage of the (R)-isomer after my peptide coupling reaction. What happened?"

This is a classic problem often traced back to the coupling conditions.

Immediate Troubleshooting Steps:

  • Review Your Coupling Reagent: Standard carbodiimides like DCC or DIC are known to cause higher levels of racemization when used alone.[4][7] Uronium/aminium reagents such as HBTU, HATU, or HOTU are generally more effective at suppressing racemization due to their rapid reaction times.[8]

  • Check for Additives: Were you using a racemization-suppressing additive? Additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are crucial.[4][5] They react with the activated amino acid to form an active ester intermediate that is more stable and less prone to racemization than the initial activated species.[4][9]

  • Evaluate the Base: The choice and amount of base are critical.[4] Highly basic, sterically unhindered amines like triethylamine (TEA) can directly abstract the alpha-proton. Opt for a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[4][10]

  • Assess the Temperature: Elevated temperatures accelerate all reactions, including racemization.[2] If you are using microwave synthesis or heating the reaction, consider lowering the temperature.[10] For many couplings, performing the reaction at 0°C initially and then allowing it to slowly warm to room temperature is a standard practice to minimize epimerization.

G start High Racemization Detected Post-Coupling reagent Coupling Reagent Check start->reagent What was used? additive Additive Check start->additive Was one present? base Base Check start->base Which base? temp Temperature Check start->temp Reaction Temp? solution1 Switch to Uronium Reagent (HATU, HOTU) reagent->solution1 DCC/DIC alone solution2 Incorporate HOBt or Oxyma (1.1 eq.) additive->solution2 No solution3 Use NMM or Collidine instead of TEA/DIPEA base->solution3 TEA/DIPEA solution4 Run reaction at 0°C, warm slowly to RT temp->solution4 > RT or Microwave G cluster_0 High-Racemization Pathway (e.g., with DIC) cluster_1 Low-Racemization Pathway (with HATU/HOBt) AA_COOH R-COOH O_Acyl O-Acylisourea (Highly Reactive) AA_COOH->O_Acyl + DIC DIC DIC Oxazolone Oxazolone Intermediate (Prone to Racemization) O_Acyl->Oxazolone Intramolecular cyclization AA_COOH2 R-COOH OBt_Ester OBt-Active Ester (More Stable) AA_COOH2->OBt_Ester + HATU/HOBt HATU HATU/HOBt Peptide Peptide Bond (Chirality Preserved) OBt_Ester->Peptide + Amine

Caption: Divergent pathways for activated amino acids.

Protocol 2: Chiral Purity Analysis by HPLC

Regularly checking the enantiomeric excess (e.e.) is crucial. Direct analysis of underivatized amino acids is possible, but derivatization can often improve separation. [11] Method: Chiral HPLC

  • Column: A macrocyclic glycopeptide-based Chiral Stationary Phase (CSP) like Astec CHIROBIOTIC T is often effective for underivatized amino acids. [11]For N-protected amino acids (e.g., Fmoc, Boc), polysaccharide-based CSPs are also excellent choices. [12][13]* Mobile Phase: This will be column-dependent. A common starting point for CHIROBIOTIC T is a polar organic mode (e.g., Methanol/Acetonitrile/Acetic Acid/Triethylamine) or a reversed-phase mode (e.g., aqueous buffer with organic modifier). [11]* Detection: UV detection at a wavelength appropriate for the phenyl ring or protecting group (e.g., 254 nm or 265 nm).

  • Quantification: Integrate the peak areas for the (S) and (R) enantiomers. Calculate enantiomeric excess using the formula: e.e. (%) = [([S] - [R]) / ([S] + [R])] * 100.

References

  • Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). (2022). Phenomenex. Retrieved January 15, 2026, from [Link]

  • Sanford, M. (2023). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Journal of Creation. Retrieved January 15, 2026, from [Link]

  • Peptide synthesis. (2023). In Wikipedia. Retrieved January 15, 2026, from [Link]

  • AMINO ACID RACEMIZATION. (1991). University of Arizona. Retrieved January 15, 2026, from [Link]

  • Smith, G. G., Williams, K. M., & Wonnacott, D. M. (1978). Factors affecting the rate of racemization of amino acids and their significance to geochronology. The Journal of Organic Chemistry. Retrieved January 15, 2026, from [Link]

  • Nishino, H., et al. (2014). Chiroptical properties and the racemization of pyrene and tetrathiafulvalene-substituted allene: substitution and solvent effects on racemization in tetrathiafulvalenylallene. PubMed. Retrieved January 15, 2026, from [Link]

  • Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. (1993). PubMed. Retrieved January 15, 2026, from [Link]

  • Chemically fuelled deracemization of amino acids. (n.d.). University of Groningen. Retrieved January 15, 2026, from [Link]

  • Palasek, S. A., et al. (2007). Limiting Racemization and Aspartimide Formation in Microwave-Enhanced Fmoc Solid Phase Peptide Synthesis. PubMed. Retrieved January 15, 2026, from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved January 15, 2026, from [Link]

  • Baltzer, L., et al. (1982). Solvent Effects on the Racemization of Optically Active Biphenyl Derivatives. Acta Chemica Scandinavica. Retrieved January 15, 2026, from [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. (n.d.). Chromatography Today. Retrieved January 15, 2026, from [Link]

  • Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures. (2000). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2020). ResearchGate. Retrieved January 15, 2026, from [Link]

  • The Essential Role of Coupling Reagents in Modern Peptide Synthesis. (n.d.). Iris Biotech. Retrieved January 15, 2026, from [Link]

  • Solvent effect on the racemization kinetics of d-2,2′-dimethoxybiphenyl-6,6′-dicarboxylic acid. (1991). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. (2019). ACS Publications. Retrieved January 15, 2026, from [Link]

  • Amino Acid Racemization. (n.d.). American Chemical Society. Retrieved January 15, 2026, from [Link]

  • Solvent Effects on the Racemization of Optically Active Biphenyl Derivatives. (1982). ResearchGate. Retrieved January 15, 2026, from [Link]

  • L, D- racemization reaction of amino acids. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Systematic pH study on the acid- and base-catalyzed racemization of free amino acids. (1979). Journal of the American Chemical Society. Retrieved January 15, 2026, from [Link]

  • Lecture 16 Protecting groups and racemization of Amino Acids. (2021). YouTube. Retrieved January 15, 2026, from [Link]

  • Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. (2023). ResearchGate. Retrieved January 15, 2026, from [Link]

  • This compound hydrochloride. (n.d.). MySkinRecipes. Retrieved January 15, 2026, from [Link]

  • Effect of coupling reagent on α-C racemization of His, Cys, and Ser... (2020). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Amino Acid Racemization (AAR) Geochronology webinar. (2019). YouTube. Retrieved January 15, 2026, from [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved January 15, 2026, from [Link]

  • Thermal Behavior of Non-Racemic Amino Acids in the Solid State. (2001). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Amino acid racemization in heated and alkali-treated proteins. (1982). Journal of Agricultural and Food Chemistry. Retrieved January 15, 2026, from [Link]

  • Chemical and Enzymatic Stability of Amino acid Prodrugs. (2014). PMC - NIH. Retrieved January 15, 2026, from [Link]

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Technical Support Center: (S)-2-Amino-3-(2,6-dichlorophenyl)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for handling (S)-2-Amino-3-(2,6-dichlorophenyl)propanoic acid and its derivatives. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the significant solubility challenges posed by this class of compounds.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound derivatives so poorly soluble in neutral aqueous solutions?

A: The solubility of these derivatives is governed by two primary structural features:

  • Amphoteric Nature: Like all amino acids, the molecule possesses both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). In neutral pH (around 6-7.5), the molecule exists predominantly as a zwitterion, with both a positive charge on the amino group (NH₃⁺) and a negative charge on the carboxyl group (COO⁻). This intramolecular salt formation can lead to strong crystal lattice energy and reduced solubility compared to its fully protonated or deprotonated forms. The lowest aqueous solubility for amino acids typically occurs near their isoelectric point.[1]

  • High Lipophilicity: The 2,6-dichlorophenyl side chain is bulky and highly hydrophobic ("grease-ball" type).[2][3] This nonpolar moiety strongly repels water, making it difficult for the molecule to be solvated in aqueous media without the aid of solubilizing agents.

Q2: What is the most straightforward first step to try and solubilize my compound?

A: The most direct and initial approach is pH adjustment . By shifting the pH of your aqueous solution away from the compound's isoelectric point (pI), you can force the equilibrium towards either the cationic (at low pH) or anionic (at high pH) form. These charged species are generally much more soluble in water than the neutral zwitterion.[4][5]

Q3: I've tried adjusting the pH, but the solubility is still insufficient for my assay. What's the next logical step?

A: If pH modification alone is not sufficient, the next step is to address the lipophilicity of the dichlorophenyl group by using cosolvents . A cosolvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[6][7] This makes the environment more favorable for solvating the nonpolar regions of your compound. Common examples include DMSO, ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[8]

Q4: Are there more advanced techniques if both pH and cosolvents fail?

A: Yes. For highly recalcitrant compounds, complexation with cyclodextrins is a powerful technique.[9] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10][] They can encapsulate the lipophilic dichlorophenyl moiety of your compound, forming an "inclusion complex" where the hydrophobic part is shielded from the water, dramatically increasing the apparent aqueous solubility of the entire complex.[12][13]

Troubleshooting Guides & Protocols

This section provides detailed, step-by-step guidance for systematically diagnosing and resolving solubility issues.

Guide 1: Systematic Solubilization Workflow

It is critical to approach solubility optimization in a logical, stepwise manner to avoid confounding variables. The following workflow provides a decision-making framework for efficiently finding the right solvent system.

G start Start: Compound Insoluble in Aqueous Buffer ph_adjust Protocol 1: Perform pH-Solubility Profile start->ph_adjust ph_success Solubility Goal Met? ph_adjust->ph_success cosolvent Protocol 2: Screen Biocompatible Cosolvents ph_success->cosolvent No end_ok Proceed with Experiment ph_success->end_ok Yes cosolvent_success Solubility Goal Met? cosolvent->cosolvent_success cyclodextrin Protocol 3: Screen Cyclodextrins cosolvent_success->cyclodextrin No cosolvent_success->end_ok Yes cyclo_success Solubility Goal Met? cyclodextrin->cyclo_success cyclo_success->end_ok Yes end_fail Advanced Formulation: (e.g., Solid Dispersions, Lipid-Based Systems) cyclo_success->end_fail No

Caption: Decision tree for solubility optimization workflow.

Guide 2: Characterizing the pH-Solubility Profile

Problem: You need to determine the optimal pH for solubilizing your amino acid derivative.

Causality: The solubility of amino acids is minimal at their isoelectric point (pI) and increases significantly as the pH moves away from the pI, creating either a net positive or net negative charge on the molecule.[1][14] Establishing this profile is fundamental to any rational formulation development.

Experimental Protocol 1: pH-Solubility Profiling
  • Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.

  • Sample Addition: Add an excess amount of your solid compound to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is added so that some remains undissolved at equilibrium.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at high speed to pellet the excess, undissolved solid.

  • Quantification: Carefully remove a known volume of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Data Analysis: Plot the measured solubility (e.g., in mg/mL or µM) against the measured final pH of each buffer.

Data Interpretation
pH RangeDominant SpeciesExpected ChargeExpected Relative Solubility
pH < pKa₁ (COOH) CationicPositive (+)High
pH ≈ pI ZwitterionicNeutral (Net)Low (Minimum)
pH > pKa₂ (NH₃⁺) AnionicNegative (-)High

Table 1: Expected relationship between pH, molecular species, and solubility for this compound derivatives.

Guide 3: Leveraging Cosolvents for Enhanced Solubility

Problem: pH adjustment provides some benefit, but solubility remains below the required concentration for your experiment.

Causality: Cosolvents work by reducing the polarity of the aqueous medium, which lowers the energy penalty required to create a cavity in the solvent to accommodate the nonpolar solute.[7][15] The log-linear model of cosolvency often shows that the logarithm of a drug's solubility increases linearly with the volume fraction of the cosolvent.

Experimental Protocol 2: Cosolvent Screening
  • Select Solvent: Choose a primary aqueous buffer where the compound has its best solubility based on Protocol 1 (e.g., pH 2 or pH 9).

  • Prepare Cosolvent Stocks: Create a series of solvent systems by mixing the chosen buffer with increasing percentages of a biocompatible cosolvent (e.g., 5%, 10%, 20%, 50% v/v of DMSO or Ethanol).

  • Determine Solubility: Using the same method as in Protocol 1 (addition of excess solid, equilibration, separation, quantification), determine the saturation solubility of your compound in each buffer/cosolvent mixture.

  • Evaluate and Select: Plot solubility versus cosolvent percentage. Select the lowest concentration of cosolvent that achieves your target solubility while ensuring it does not negatively impact your downstream experiment (e.g., enzyme activity, cell viability).

Common Cosolvents for Pre-clinical Research
CosolventPolarity IndexKey Characteristics
Water 10.2Universal biological solvent
Propylene Glycol (PG) 6.8Common in parenteral formulations.[8]
Ethanol 5.2Volatile; can have biological effects.[8]
Polyethylene Glycol 400 -Low toxicity, widely used in formulations.
Dimethyl Sulfoxide (DMSO) 7.2High solubilizing power; can be cytotoxic.

Table 2: Properties of common cosolvents used in pharmaceutical research.

Guide 4: Using Cyclodextrins for Difficult-to-Solubilize Derivatives

Problem: Your compound remains insoluble even with pH adjustment and high concentrations of cosolvents, or the required cosolvent concentration is incompatible with your experimental system.

Causality: Cyclodextrins (CDs) are molecular encapsulating agents. They form non-covalent, dynamic inclusion complexes with poorly soluble molecules.[13] The hydrophobic part of the guest molecule (the dichlorophenyl ring) is sequestered inside the CD's lipophilic cavity, while the hydrophilic exterior of the CD ensures the entire complex is water-soluble.[][12] This is a true solubilization enhancement, not just a solvent modification.

Caption: Encapsulation of a lipophilic drug by a cyclodextrin.

Experimental Protocol 3: Phase Solubility Study with Cyclodextrins
  • CD Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are excellent starting points due to their high aqueous solubility and safety profiles.[10]

  • Prepare CD Solutions: Create a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0, 1, 2, 5, 10, 20 mM) in your desired buffer.

  • Determine Solubility: Add an excess of your compound to each CD solution and follow the equilibration and quantification steps outlined in Protocol 1.

  • Analyze the Phase-Solubility Diagram: Plot the concentration of the dissolved drug against the concentration of the cyclodextrin. The shape of the curve indicates the type of complex formed and its stoichiometry. A linear (Aₗ-type) plot is most common and desirable, indicating a soluble 1:1 complex.

References

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Available at: [Link]

  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Available at: [Link]

  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Available at: [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Available at: [Link]

  • Dr. Reddy's. (n.d.). Formulation Development Strategies for Poorly Soluble Pharma APIs. Available at: [Link]

  • SpringerLink. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery. Available at: [Link]

  • Wikipedia. (n.d.). Cosolvent. Available at: [Link]

  • SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Available at: [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Available at: [Link]

  • MDPI. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Available at: [Link]

  • American Pharmaceutical Review. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Solubilization techniques used for poorly water-soluble drugs. PubMed Central. Available at: [Link]

  • Drug Discovery Online. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PubMed Central. Available at: [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Available at: [Link]

  • Wikipedia. (n.d.). Cosolvent. Available at: [Link]

  • SpringerLink. (2025). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Available at: [Link]

  • Quora. (2024). Is the solubility of amino acids affected by their pH levels?. Available at: [Link]

  • PubMed. (n.d.). Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs. Available at: [Link]

  • ResearchGate. (2025). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Available at: [Link]

  • ResearchGate. (2025). Solubilization by cosolvents. Establishing useful constants for the log-linear model. Available at: [Link]

  • ResearchGate. (2025). Solubilities of amino acids in water at various pH values under 298.15 K. Available at: [Link]

  • Semantic Scholar. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Available at: [Link]

  • MySkinRecipes. (n.d.). This compound hydrochloride. Available at: [Link]

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Technical Support Center: Scaling Up the Production of (S)-2-Amino-3-(2,6-dichlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the scaled-up production of (S)-2-Amino-3-(2,6-dichlorophenyl)propanoic acid. This resource is meticulously designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this critical chiral building block. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), detailed experimental protocols, and the scientific rationale behind key process decisions to ensure the successful and efficient scale-up of your synthesis.

Introduction to this compound

This compound is a non-proteinogenic amino acid derivative of significant interest in medicinal chemistry. Its unique 2,6-dichlorophenyl moiety imparts specific conformational constraints and physicochemical properties to peptide-based therapeutics and other small molecule drugs.[1] The stereochemistry at the alpha-carbon is paramount for its biological activity, making enantioselective synthesis a critical aspect of its production.[1]

This guide will explore the common synthetic routes and address the potential challenges encountered during the scale-up process, providing practical solutions to overcome them.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for the asymmetric synthesis of this compound on a large scale?

A1: There are two primary strategies for the large-scale asymmetric synthesis of this compound:

  • Asymmetric Alkylation of a Glycine Equivalent: This approach involves the alkylation of a chiral glycine Schiff base complex, often using a nickel(II) complex, with 2,6-dichlorobenzyl halide.[2][3][4] The chiral auxiliary directs the stereoselective formation of the (S)-enantiomer. The O'Donnell amino acid synthesis, which utilizes phase-transfer catalysis for the alkylation of a benzophenone imine of a glycine ester, is also a viable and scalable method.[5]

  • Enzymatic Kinetic Resolution: This method involves the synthesis of the racemic 2-Amino-3-(2,6-dichlorophenyl)propanoic acid followed by the selective enzymatic transformation of one enantiomer, allowing for the separation of the desired (S)-enantiomer.[6][7] Hydrolases are commonly employed for the enantioselective hydrolysis of a racemic ester or amide derivative.

Q2: What are the main challenges associated with the 2,6-dichloro substitution pattern during synthesis?

A2: The steric hindrance from the two ortho-chloro substituents on the phenyl ring can significantly impact the reaction. This can lead to:

  • Reduced reaction rates: The bulky substituent can hinder the approach of reactants to the reaction center.

  • Lower enantioselectivity: The steric bulk may interfere with the chiral catalyst or auxiliary's ability to effectively control the stereochemical outcome.

  • Side reactions: Under forcing conditions required to overcome low reactivity, side reactions such as elimination or over-alkylation may become more prevalent.

Q3: How can I improve the enantiomeric excess (ee) of my product?

A3: Improving the enantiomeric excess is a common challenge in asymmetric synthesis. Consider the following troubleshooting steps:

  • Catalyst/Auxiliary Purity: Ensure the chiral catalyst or auxiliary is of high enantiomeric and chemical purity. Impurities can significantly diminish stereoselectivity.[8]

  • Temperature Control: Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states.

  • Solvent Screening: The choice of solvent can have a profound effect on the reaction's stereochemical outcome. A screen of different solvents should be performed to identify the optimal medium.

  • Reagent Stoichiometry: Precise control of the stoichiometry of all reagents is crucial.

Q4: What are the most effective methods for purifying the final product at scale?

A4: Purification of the final product to the required high purity standards typically involves:

  • Crystallization: This is often the most effective and scalable method for purifying solid compounds. Careful selection of the crystallization solvent is critical to achieve high purity and yield. For amino acids, adjusting the pH of an aqueous solution to the isoelectric point to induce precipitation is a common technique.

  • Preparative Chromatography: While more expensive, preparative high-performance liquid chromatography (HPLC) using a chiral stationary phase can be employed to separate enantiomers and other impurities if crystallization is not effective.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the scale-up production of this compound.

Problem Potential Cause Troubleshooting Steps
Low Yield Incomplete reaction- Monitor the reaction progress using TLC or HPLC. - Increase reaction time or temperature cautiously, being mindful of potential side reactions. - Ensure efficient mixing, especially in heterogeneous reaction mixtures.
Decomposition of starting materials or product- Verify the stability of all reagents under the reaction conditions. - Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Poor recovery during workup and purification- Optimize extraction and crystallization procedures. - Analyze waste streams for product loss.
Low Enantiomeric Excess (ee) Impure chiral catalyst or auxiliary- Verify the enantiomeric purity of the chiral source using appropriate analytical techniques (e.g., chiral HPLC). - Purify the catalyst or auxiliary if necessary.[8]
Suboptimal reaction temperature- Perform the reaction at a lower temperature. A temperature screening study is recommended.[8]
Inappropriate solvent- Screen a range of solvents with varying polarities and coordinating abilities.[8]
Racemization of the product- Analyze the product's enantiomeric purity at different stages of the reaction and purification to identify any steps causing racemization. - Avoid harsh acidic or basic conditions during workup and purification if the product is susceptible to racemization.
Formation of Impurities Over-alkylation (dialkylation of the glycine enolate)- Use a bulky ester protecting group on the glycine starting material to sterically hinder the second alkylation. - Control the stoichiometry of the alkylating agent carefully.
Unreacted starting materials- Drive the reaction to completion by adjusting reaction time, temperature, or reagent stoichiometry.
Side reactions due to the dichlorophenyl group- The electron-withdrawing nature of the chlorine atoms can influence the reactivity of the aromatic ring. Be aware of potential nucleophilic aromatic substitution reactions under certain conditions.

Experimental Protocols

Asymmetric Synthesis via Alkylation of a Chiral Glycine Schiff Base

This protocol is a generalized procedure based on the well-established methodology of using chiral nickel(II) complexes of glycine Schiff bases.[2][3][4]

Step 1: Formation of the Chiral Nickel(II) Complex

  • To a solution of the chiral ligand (e.g., (S)-o-[(N-benzylprolyl)amino]benzophenone) in a suitable solvent such as methanol, add nickel(II) nitrate hexahydrate and glycine.

  • Add a base, such as sodium carbonate, and stir the mixture at room temperature until the formation of the deep red nickel(II) complex is complete.

  • Isolate the complex by filtration and dry under vacuum.

Step 2: Asymmetric Alkylation

  • Suspend the chiral nickel(II) complex in an anhydrous, aprotic solvent like dimethylformamide (DMF).

  • Add a base, such as powdered sodium hydroxide or potassium carbonate.

  • Slowly add a solution of 2,6-dichlorobenzyl chloride in DMF at a controlled temperature (e.g., 0 °C to room temperature).

  • Monitor the reaction by TLC or HPLC until the starting complex is consumed.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Hydrolysis and Isolation of the Amino Acid

  • Dissolve the crude alkylated complex in a mixture of hydrochloric acid and an organic solvent (e.g., diethyl ether).

  • Stir the mixture vigorously at room temperature to effect hydrolysis of the Schiff base and release of the amino acid.

  • Separate the aqueous layer containing the amino acid hydrochloride.

  • Wash the aqueous layer with an organic solvent to remove the chiral auxiliary.

  • Adjust the pH of the aqueous solution to the isoelectric point of the amino acid (typically around pH 6) using a base like sodium hydroxide or ammonium hydroxide to precipitate the free amino acid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Purification by Recrystallization
  • Dissolve the crude this compound in a minimal amount of a hot solvent mixture (e.g., water/ethanol or water/isopropanol).

  • If necessary, treat the hot solution with activated carbon to remove colored impurities and filter through celite.

  • Allow the solution to cool slowly to room temperature to form crystals.

  • Further cool the mixture in an ice bath to maximize crystal formation.

  • Collect the crystals by filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Visualization of Key Processes

Asymmetric Synthesis Workflow

Asymmetric_Synthesis_Workflow cluster_synthesis Asymmetric Synthesis cluster_purification Purification cluster_analysis Quality Control start Chiral Glycine Schiff Base Complex alkylation Asymmetric Alkylation with 2,6-Dichlorobenzyl Chloride start->alkylation Base, Solvent hydrolysis Hydrolysis alkylation->hydrolysis Acidic Workup product This compound (Crude) hydrolysis->product recrystallization Recrystallization product->recrystallization Solvent System final_product Pure (S)-Enantiomer recrystallization->final_product hplc Chiral HPLC Analysis final_product->hplc Enantiomeric Purity nmr NMR Spectroscopy final_product->nmr Structural Confirmation ms Mass Spectrometry final_product->ms Molecular Weight Verification

Caption: Workflow for the asymmetric synthesis and purification of this compound.

Troubleshooting Logic for Low Enantiomeric Excess

Troubleshooting_Low_EE start Low Enantiomeric Excess (ee) Observed check_catalyst Verify Purity of Chiral Catalyst/Auxiliary start->check_catalyst check_temp Review and Optimize Reaction Temperature start->check_temp check_solvent Screen Different Solvents start->check_solvent check_racemization Investigate Potential Racemization start->check_racemization catalyst_impure Impure Catalyst check_catalyst->catalyst_impure temp_high Temperature Too High check_temp->temp_high solvent_suboptimal Suboptimal Solvent check_solvent->solvent_suboptimal racemization_occurs Racemization Detected check_racemization->racemization_occurs purify_catalyst Purify or Replace Chiral Source catalyst_impure->purify_catalyst Solution lower_temp Lower Reaction Temperature temp_high->lower_temp Solution optimize_solvent Select Optimal Solvent solvent_suboptimal->optimize_solvent Solution modify_workup Modify Workup/ Purification Conditions racemization_occurs->modify_workup Solution solution Improved Enantiomeric Excess purify_catalyst->solution lower_temp->solution optimize_solvent->solution modify_workup->solution

Caption: A logical flowchart for troubleshooting low enantiomeric excess in the synthesis.

References

  • General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanine. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Asymmetric synthesis of (S)-α-(octyl)glycine via alkylation of Ni(II) complex of chiral glycine Schiff base. PubMed. [Link]

  • Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. NIH. [Link]

  • Kinetic study on the enzymatic resolution of homophenylalanine ester using ionic liquids. PubMed. [Link]

  • O'Donnell Amino Acid Synthesis. Organic Chemistry Portal. [Link]

  • Enzymatic strategies for asymmetric synthesis. RSC Chemical Biology. [Link]

  • This compound hydrochloride. MySkinRecipes. [Link]

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Validation & Comparative

Chirality in Drug Design: A Comparative Analysis of (S)- and (R)-2-Amino-3-(2,6-dichlorophenyl)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release: A Guide for Researchers, Scientists, and Drug Development Professionals

The Critical Influence of Stereochemistry

Chiral molecules interact with a chiral biological environment, composed of proteins, enzymes, and receptors that are themselves chiral. This interaction is often likened to a key fitting into a lock; a right-handed key will not fit into a left-handed lock. Similarly, one enantiomer of a drug may bind to its biological target with high affinity and elicit a desired therapeutic effect, while the other enantiomer may be inactive, have a different activity, or even be toxic. Therefore, the separation and characterization of individual enantiomers is a critical step in the drug development process. The 2,6-dichlorophenyl group in the target compounds is known to enhance bioactivity and is a key feature in various therapeutic agents.[1]

Case Study: Enantiomers of a Dopamine D1 Receptor Positive Allosteric Modulator

To exemplify the significance of stereoisomerism in compounds containing the 2,6-dichlorophenyl moiety, we will examine the biological activity of the enantiomers of a potent and selective positive allosteric modulator (PAM) of the human dopamine D1 receptor (D1R).[2][3][4][5][6] This compound, rel-(9R,10R,12S)-N-(2,6-dichloro-3-methylphenyl)-12-methyl-9,10-dihydro-9,10-ethanoanthracene-12-carboxamide, shares the key structural feature of a substituted 2,6-dichlorophenyl group. D1R PAMs are of significant interest for the treatment of cognitive deficits in neuropsychiatric disorders.[7][8][9]

A study by Crean et al. (2021) detailed the synthesis and pharmacological characterization of the racemic mixture and the enantioenriched (S) and (R) isomers of this D1R PAM.[1][10] Their findings clearly demonstrate a significant difference in the affinity and positive allosteric cooperativity with dopamine between the two enantiomers.[1][10]

Quantitative Comparison of Biological Activity

The following table summarizes the key pharmacological parameters for the racemic mixture and the individual enantiomers of the D1R PAM.

CompoundFunctional Affinity (KB, µM)Allosteric Cooperativity (αβ)Intrinsic Efficacy (τ)
rac-2 1.01250.4
(S)-2 1.01250.4
(R)-2 3.0250.2

Data sourced from Crean et al., 2021.[1][10]

As the data illustrates, the enantioenriched (S)-2 isomer exhibits a comparable functional affinity and allosteric cooperativity to the racemic mixture. In contrast, the (R)-2 isomer displays a 3-fold lower affinity for the D1 receptor and a significantly reduced (5-fold) positive allosteric cooperativity with dopamine.[1][10] This demonstrates that the (S)-enantiomer is the more active component of the racemic mixture.

Experimental Protocols

The determination of the pharmacological parameters presented above involves sophisticated in vitro assays. Below are the fundamental steps for a key experiment used to characterize D1R PAMs.

cAMP Biosensor Assay for D1 Receptor Activation

This assay measures the production of cyclic AMP (cAMP), a second messenger that is generated upon activation of the D1 receptor.

Objective: To determine the functional affinity (KB), allosteric cooperativity (αβ), and intrinsic efficacy (τ) of the test compounds at the human D1 receptor.

Materials:

  • HEK293 cells stably expressing the human D1 receptor and a cAMP biosensor (e.g., a BRET-based sensor).

  • Test compounds: rac-2, (S)-2, and (R)-2.

  • Dopamine (endogenous agonist).

  • Assay buffer and cell culture reagents.

  • Microplate reader capable of detecting the biosensor signal.

Procedure:

  • Cell Culture: Culture the HEK293 cells under standard conditions until they reach the desired confluency.

  • Cell Plating: Seed the cells into 96-well microplates at an appropriate density and allow them to attach overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds (rac-2, (S)-2, and (R)-2) and dopamine in assay buffer.

  • Assay:

    • Wash the cells with assay buffer.

    • Add the test compounds at various concentrations to the cells.

    • Add dopamine at various concentrations to the cells, both in the presence and absence of the test compounds.

    • Incubate the plates for a specified time at a controlled temperature.

  • Signal Detection: Measure the signal from the cAMP biosensor using a microplate reader.

  • Data Analysis:

    • Generate concentration-response curves for dopamine in the absence and presence of the test compounds.

    • Fit the data to an operational model of allosterism to determine the KB, αβ, and τ values for each test compound.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of the dopamine D1 receptor and the general workflow of the experimental protocol described above.

D1R_Signaling_Pathway Dopamine Dopamine D1R Dopamine D1 Receptor (GPCR) Dopamine->D1R Binds Gs Gαs D1R->Gs Activates AC Adenylate Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Gene Expression, Ion Channel Modulation) PKA->Cellular_Response Phosphorylates Targets

Caption: Dopamine D1 Receptor Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture D1R-expressing HEK293 cells Cell_Plating 2. Plate cells in 96-well plates Cell_Culture->Cell_Plating Treatment 4. Treat cells with compounds +/- dopamine Cell_Plating->Treatment Compound_Prep 3. Prepare serial dilutions of test compounds Compound_Prep->Treatment Incubation 5. Incubate Treatment->Incubation Signal_Detection 6. Measure cAMP biosensor signal Incubation->Signal_Detection Data_Analysis 7. Analyze data to determine pharmacological parameters Signal_Detection->Data_Analysis

Caption: Experimental Workflow for cAMP Biosensor Assay.

Conclusion

The case study of the dopamine D1 receptor positive allosteric modulator clearly demonstrates the profound impact of stereochemistry on biological activity. The (S)-enantiomer was identified as the more potent modulator, highlighting the importance of evaluating individual enantiomers in drug discovery. This principle is broadly applicable to all chiral drug candidates, including derivatives of 2-amino-3-(2,6-dichlorophenyl)propanoic acid. Researchers and drug development professionals must consider the stereochemical properties of their compounds to optimize therapeutic efficacy and minimize potential off-target effects. The development of stereoselective syntheses and chiral separation techniques is, therefore, a cornerstone of modern medicinal chemistry.

References

  • Hao, J., Beck, J. P., Schaus, J. M., Krushinski, J. H., Chen, Q., Beadle, C. D., ... & Svensson, K. A. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S, 3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3, 4-dihydroisoquinolin-2 (1 H)-yl) ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. Journal of Medicinal Chemistry, 62(19), 8711-8732. [Link]

  • Crean, C., Laras, Y., Zarzycka, B., Sanchez, J. P., Appourchaux, K., Maljevic, S., ... & Sexton, P. M. (2021). Enantioenriched Positive Allosteric Modulators Display Distinct Pharmacology at the Dopamine D1 Receptor. Molecules, 26(13), 3824. [Link]

  • Lewis, M. C., Miller, M. R., Biedermann, J., Lin, J., Wess, J., & Mailman, R. B. (2015). Discovery of D1 dopamine receptor positive allosteric modulators: characterization of pharmacology and identification of residues that regulate species selectivity. Molecular pharmacology, 88(6), 1083-1093. [Link]

  • National Institutes of Health. (2022, June 2). Synthesis and Use of Positive Allosteric Modulators to Modify D1 Dopamine Receptor Activity. NIH Technology Transfer. [Link]

  • Hao, J., et al. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. Journal of Medicinal Chemistry. [Link]

  • Hao, J., et al. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. ACS Publications. [Link]

  • Hao, J., et al. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a potent, subtype selective, and orally available positive allosteric modulator of the human dopamine D1. Semantic Scholar. [Link]

  • Hao, J., et al. (2019). (PDF) Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent.... ResearchGate. [Link]

  • Wilbraham, D., et al. (2020). Safety, Tolerability, and Pharmacokinetics of Mevidalen (LY3154207), a Centrally Acting Dopamine D1 Receptor-Positive Allosteric Modulator (D1PAM), in Healthy Subjects. Clinical and Translational Science. [Link]

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(S)-2-Amino-3-(2,6-dichlorophenyl)propanoic acid vs other non-natural amino acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to (S)-2-Amino-3-(2,6-dichlorophenyl)propanoic acid and Other Non-Natural Amino Acids in Modern Drug Discovery

Introduction: The Expanding Chemical Toolbox of Peptide Therapeutics

In the landscape of modern drug discovery, peptides represent a compelling class of therapeutics, bridging the gap between small molecules and large biologics. However, native peptides often suffer from significant limitations, including poor metabolic stability and low bioavailability, which curtail their therapeutic potential.[1] The strategic incorporation of non-natural amino acids (nnAAs)—amino acids not found among the 20 proteinogenic ones—has emerged as a transformative tool for overcoming these hurdles.[2][3] These synthetic building blocks offer a virtually limitless array of structural and functional diversity, enabling researchers to fine-tune the pharmacological properties of peptide-based drug candidates.[1][4] By introducing novel side chains or backbone conformations, nnAAs can enhance proteolytic resistance, modulate receptor affinity and selectivity, and introduce unique functionalities for conjugation and labeling.[5][6][7]

This guide provides a comparative analysis of this compound, a key halogenated phenylalanine derivative, against other prominent classes of non-natural amino acids. We will delve into the distinct advantages conferred by different structural motifs, supported by experimental logic and protocols, to empower researchers in the rational design of next-generation therapeutics.

Focus Molecule: this compound

This compound is a synthetic derivative of phenylalanine, distinguished by the presence of two chlorine atoms at the 2 and 6 positions of the phenyl ring.

Chemical Structure:

  • Formula: C₉H₉Cl₂NO₂[8]

  • Molecular Weight: 234.08 g/mol [8]

The strategic placement of the dichloro-substituents on the aromatic side chain is not arbitrary; it is a deliberate design choice to impart specific, advantageous properties. The bulky chlorine atoms provide steric shielding, which can physically hinder the approach of proteolytic enzymes that would otherwise cleave the peptide backbone. Furthermore, the electron-withdrawing nature of the halogens alters the electronic properties of the phenyl ring, which can influence binding interactions with biological targets. These modifications collectively enhance the molecule's lipophilicity and metabolic stability, making it a valuable building block for developing more robust peptide drugs, enzyme inhibitors, and other bioactive molecules.[9]

Comparative Analysis: A Framework for Rational Design

The selection of a non-natural amino acid is dictated by the specific therapeutic goal. Is the objective to increase metabolic stability, constrain the peptide into a bioactive conformation, or attach a payload? Each challenge calls for a different class of nnAA. Below, we compare our focus molecule with three other major classes.

Halogenated and Fluorinated Amino Acids: Enhancing Stability and Binding

This class focuses on modifying the electronic properties and metabolic stability of amino acid side chains. This compound is a prime example.

  • Mechanism of Action: Halogenation, particularly with chlorine or fluorine, serves two primary purposes. First, the high strength of the carbon-halogen bond, especially the carbon-fluorine bond, makes the molecule resistant to metabolic degradation at that site.[10] Second, the high electronegativity and lipophilicity of halogens can lead to enhanced binding affinity with target receptors through favorable hydrophobic and electrostatic interactions.[10][11]

  • Key Alternatives & Experimental Data:

    • Other Chloro-Phenylalanines: Analogs like (S)-2-Amino-3-(3-chlorophenyl)propanoic acid[12] or 3-Amino-3-(2,4-dichlorophenyl)propanoic acid[13][14] offer different steric and electronic profiles. The choice between a 2,6-dichloro, 2,4-dichloro, or mono-chloro substitution allows for fine-tuning of a peptide's properties. For instance, the symmetric 2,6-substitution provides significant steric hindrance around the Cβ-Cγ bond, restricting side-chain rotation more than a single substitution would.

    • Trifluoromethylated Amino Acids: These represent a significant step up in modifying electronic properties. The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing substituent and is exceptionally stable.[10][15] Its incorporation has been shown to improve a drug's metabolic stability, lipophilicity, and cell membrane permeability.[11] For example, R-3-Amino-3-(3-trifluoromethylphenyl)propionic acid is a critical intermediate used in synthesizing advanced peptide therapeutics.[11] The choice between a dichlorophenyl and a trifluoromethylphenyl group would depend on the desired balance of lipophilicity, steric bulk, and electronic influence required for optimal target engagement.

Conformationally Constrained Amino Acids: The Power of Rigidity

This class of nnAAs aims to reduce the inherent flexibility of peptides, locking them into a single, biologically active conformation.

  • Mechanism of Action: By incorporating rigid structures, such as bicyclic systems, into a peptide sequence, the entropic penalty of binding to a target is significantly reduced. This pre-organization often leads to a dramatic increase in binding affinity and selectivity.[16] The reduced flexibility also makes the peptide less susceptible to proteolysis.[16]

  • Key Alternatives & Experimental Data:

    • Bicyclic Amino Acids: These structures, such as azabicyclo[X.Y.Z]alkane amino acids, introduce rigid scaffolds that can mimic secondary structures like β-turns or helices.[6] They are potent tools for improving the stability and affinity of peptide ligands.[16][17] For example, bicyclic peptides have been developed that exhibit antibody-like affinity and specificity for challenging drug targets.[16] Unlike the electronic modifications offered by halogenated amino acids, bicyclic amino acids enforce a specific three-dimensional shape, making them ideal for targeting protein-protein interactions.[18]

    • α,α-Disubstituted Amino Acids: A simpler approach to conformational constraint involves adding a second substituent to the α-carbon. Residues like 1-aminocyclohexane-1-carboxylic acid (Ac₆c) restrict the rotation of the peptide backbone, promoting helical or turn-like structures and increasing resistance to enzymatic degradation.[19]

Bio-orthogonal Amino Acids: Gateways to Chemical Conjugation

This class introduces chemically unique functional groups that are inert in biological systems but can react selectively with a specific partner, a concept known as "click chemistry."

  • Mechanism of Action: Amino acids containing azide or alkyne functionalities are incorporated into peptides.[20] Post-synthesis, these groups can undergo a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[20][21] This allows for the precise attachment of various molecules, such as fluorescent dyes, radiolabels, or drug payloads, without affecting the peptide's biological function.[21]

  • Key Alternatives & Experimental Data:

    • Azido- and Alkynyl-Lysine Derivatives: These are commonly used to introduce the "clickable" handle at a specific position in a peptide sequence. The reaction is high-yielding, produces no byproducts, and can be performed in aqueous solvents, making it highly compatible with biological molecules.[20]

    • Applications in Peptide Cyclization: Click chemistry provides a robust alternative to disulfide bonds for creating cyclic peptides. Replacing a disulfide bridge with a stable triazole ring, formed by reacting propargylglycine with an azido-amino acid, can generate analogs with similar or even enhanced biological activity and superior stability.[20]

The following diagram illustrates the decision-making process for selecting a non-natural amino acid based on the desired outcome.

G start What is the primary research goal? goal1 Improve Metabolic Stability & Binding Affinity start->goal1 goal2 Increase Target Selectivity & Pre-organize Structure start->goal2 goal3 Enable Post-Synthesis Modification/Labeling start->goal3 sub_goal1 Introduce Steric Hindrance & Modify Electronics goal1->sub_goal1 sub_goal2 Enforce Rigid Conformation goal2->sub_goal2 sub_goal3 Introduce Bio-orthogonal 'Clickable' Handle goal3->sub_goal3 aa_class1 This compound & other Halogenated/Fluorinated AAs sub_goal1->aa_class1 aa_class2 Bicyclic & Other Constrained AAs sub_goal2->aa_class2 aa_class3 Azido- & Alkynyl- Containing AAs sub_goal3->aa_class3

Caption: Decision pathway for selecting a non-natural amino acid.

Comparative Performance Data

Amino Acid Class Key Structural Feature Primary Application / Advantage Example(s)
Halogenated Phenylalanines Chlorine or Bromine on Phenyl RingIncreases metabolic stability (steric hindrance), enhances lipophilicity and binding affinity.[9][13]This compound
Trifluoromethylated AAs Trifluoromethyl (-CF₃) GroupGreatly enhances metabolic stability (strong C-F bond), lipophilicity, and cell permeability.[10][11]R-3-Amino-3-(3-trifluoromethylphenyl)propionic Acid
Conformationally Constrained AAs Bicyclic or α,α-disubstituted backboneReduces conformational flexibility, increasing binding affinity, selectivity, and proteolytic stability.[16][19]Azabicyclo[2.2.1]heptane amino acid, Ac₆c
Bio-orthogonal ("Clickable") AAs Azide (-N₃) or Alkyne (-C≡CH) GroupEnables specific, post-synthesis conjugation of labels, drugs, or other molecules; stable peptide cyclization.[20][21]L-Propargylglycine, Azidolysine

Experimental Protocol: Incorporation of a Non-Natural Amino Acid via Fmoc Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the manual incorporation of a non-natural amino acid, such as this compound, into a peptide sequence using the standard Fmoc/tBu strategy.

Causality Behind Choices:

  • Fmoc Protecting Group: The base-labile Fluorenylmethyloxycarbonyl (Fmoc) group is used to protect the α-amine. Its key advantage is that it can be removed under mild basic conditions (e.g., piperidine) that do not affect the acid-labile side-chain protecting groups (like tBu, Boc, Trt), ensuring synthetic orthogonality.

  • Solid Support (Resin): A solid-phase resin (e.g., Rink Amide for C-terminal amides) immobilizes the growing peptide chain, allowing for easy removal of excess reagents and byproducts through simple washing and filtration, which dramatically simplifies purification.[5]

  • Coupling Reagents: Steric hindrance from nnAAs can slow down the amide bond formation.[5] Therefore, potent coupling reagents like HATU or HBTU are often chosen to activate the carboxylic acid of the incoming amino acid, ensuring an efficient and complete reaction.

Step-by-Step Methodology (Single Coupling Cycle)
  • Resin Preparation & Swelling: a. Place the appropriate amount of resin (e.g., 0.1 mmol scale Rink Amide resin) into a fritted reaction vessel. b. Add N,N-dimethylformamide (DMF) to cover the resin and allow it to swell for at least 30 minutes. This is critical for exposing the reactive sites on the polymer matrix. c. Drain the DMF.

  • Fmoc Deprotection (Nα-amine deprotection): a. Add a 20% solution of piperidine in DMF to the resin.[5] b. Agitate the mixture for 5-10 minutes to cleave the Fmoc group from the N-terminal amino acid of the growing peptide chain. c. Drain the solution and repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection. d. Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.

  • Amino Acid Coupling: a. In a separate vial, dissolve the Fmoc-protected non-natural amino acid (e.g., Fmoc-(S)-2-Amino-3-(2,6-dichlorophenyl)propanoic acid-OH) (3-5 equivalents) and a coupling agent (e.g., HATU, HBTU) (3-5 equivalents) in DMF. b. Add an activation base, such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution. The solution may change color, indicating activation. c. Immediately add the activated amino acid solution to the reaction vessel containing the deprotected resin. d. Agitate the mixture for 1-2 hours. For sterically hindered nnAAs, a longer coupling time or a double coupling (repeating step 3) may be necessary.

  • Washing: a. Drain the coupling solution from the reaction vessel. b. Wash the resin thoroughly with DMF (3-5 times) followed by dichloromethane (DCM) (3-5 times) to remove all unreacted reagents and byproducts.

  • Cycle Repetition: a. Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.

  • Final Cleavage and Deprotection: a. After the final amino acid has been coupled and its Fmoc group removed, wash the resin with DCM and dry it under vacuum. b. Prepare a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane). The scavengers (water, TIS) are crucial for quenching reactive cations generated during the cleavage of acid-labile side-chain protecting groups. c. Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature. d. Filter the resin to collect the cleaved peptide solution. e. Precipitate the crude peptide by adding the TFA solution to cold diethyl ether. f. Centrifuge to pellet the peptide, decant the ether, and dry the crude product. g. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

The workflow for this process is visualized below.

G cluster_0 SPPS Cycle (Repeated for each AA) swell 1. Resin Swelling in DMF deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF) deprotect->wash1 couple 3. Coupling (Activated nnAA + Resin) wash1->couple wash2 Wash (DMF/DCM) couple->wash2 wash2->deprotect Next Amino Acid final_cleavage Final Cleavage & Deprotection (TFA) wash2->final_cleavage Final Amino Acid start Start with Fmoc-AA-Resin start->swell purify Purification (RP-HPLC) final_cleavage->purify end Pure Peptide purify->end

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Conclusion

This compound is a powerful tool for enhancing the drug-like properties of peptides, primarily by increasing metabolic stability and modulating lipophilicity. However, it represents just one strategy in the vast and expanding field of non-natural amino acid chemistry. A comprehensive understanding of the alternatives—from conformationally rigid scaffolds like bicyclic amino acids to functionally versatile bio-orthogonal handles—is essential for the modern researcher. The optimal choice is not a matter of which amino acid is universally "best," but which is best suited for the specific biological question or therapeutic challenge at hand. By leveraging this diverse chemical palette, scientists can continue to push the boundaries of peptide engineering, developing novel probes, diagnostics, and therapeutics with unprecedented precision and efficacy.

References

  • Unnatural Amino Acids for Peptide Synthesis. Merck Millipore.
  • Experimental methods for scanning unn
  • Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Applic
  • Unnatural / Unusual Amino Acids. Bio-Synthesis.
  • Unn
  • Unnatural amino acids. JPT Peptide Technologies.
  • Bicyclic Peptides as Next-Gener
  • Azide and Alkyne-Containing Amino Acids. Aapptec Peptides.
  • Peptide Click Chemistry Explained. Bachem.
  • Unnatural amino acids designed for click chemistry and their application to the modification of peptides & nitrene transfer. University of Florida.
  • The Role of Trifluoromethylated Amino Acids in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
  • This compound hydrochloride. MySkinRecipes.
  • Unnatural Amino Acid Derivatives through Click Chemistry: Synthesis of Triazolylalanine Analogues. PMC - NIH.
  • Click Chemistry Reagents Overview. Sigma-Aldrich.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central.
  • Bicyclic Peptides: Types, Synthesis and Applications.
  • The Role of Trifluoromethylated Amino Acids in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
  • (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • Therapeutic Modalities. Bicycle Therapeutics.
  • Unlock the Potential of 3-Amino-3-(2,4-dichlorophenyl)propionic Acid. Tocris Bioscience.
  • CAS 128833-96-5 | 2-Amino-3-(2,6-dichlorophenyl)propanoic acid. Synblock.
  • Synthesis of bicyclic amino acid derivatives 2-5.
  • (S)-3-Amino-3-(2,4-dichlorophenyl)propionic acid. Chem-Impex.
  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC - PubMed Central.
  • Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applic
  • Unn
  • (S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride. MedchemExpress.com.

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A Comparative Guide to Catalytic Synthesis of (S)-2-Amino-3-(2,6-dichlorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-2-Amino-3-(2,6-dichlorophenyl)propanoic acid is a non-proteinogenic α-amino acid of significant interest to the pharmaceutical industry. Its unique structural features, particularly the sterically hindered 2,6-dichlorophenyl moiety, make it a valuable building block for the synthesis of novel therapeutics, including enzyme inhibitors and constrained peptides. The stereochemistry at the α-carbon is crucial for its biological activity, necessitating highly enantioselective synthetic routes. This guide provides a comparative analysis of prominent catalytic methodologies for the synthesis of this chiral amino acid, offering researchers and drug development professionals a comprehensive overview of the available strategies, their underlying principles, and practical considerations.

Catalytic Strategies: A Comparative Overview

The enantioselective synthesis of this compound can be broadly approached through three main catalytic strategies:

  • Asymmetric Phase-Transfer Catalysis (PTC): This method involves the alkylation of a glycine-derived Schiff base with 2,6-dichlorobenzyl bromide under biphasic conditions, utilizing a chiral phase-transfer catalyst to control the stereochemical outcome.

  • Transition Metal-Catalyzed Asymmetric Hydrogenation: This strategy relies on the asymmetric hydrogenation of a prochiral precursor, typically (Z)-2-acetamido-3-(2,6-dichlorophenyl)acrylic acid, using a chiral rhodium or iridium complex.

  • Enzymatic Kinetic Resolution: This biocatalytic approach involves the selective transformation of one enantiomer of a racemic mixture of the target amino acid or its derivative, leaving the desired (S)-enantiomer unreacted and thus enriched.

This guide will delve into the mechanistic details, performance metrics, and experimental protocols for each of these approaches, providing a framework for selecting the most suitable method for a given research or development objective.

Asymmetric Phase-Transfer Catalysis (PTC)

Asymmetric phase-transfer catalysis is a powerful and operationally simple method for the synthesis of α-amino acids.[1][2][3] The key to this approach is the use of a chiral quaternary ammonium salt, often derived from Cinchona alkaloids, which forms a chiral ion pair with the enolate of a glycine Schiff base. This chiral ion pair then reacts with an electrophile, in this case, 2,6-dichlorobenzyl bromide, with high stereoselectivity.[4]

Mechanism and Rationale

The reaction proceeds through a well-established mechanism. The glycine Schiff base, typically a benzophenone imine of glycine tert-butyl ester, is deprotonated at the α-carbon by a strong base (e.g., 50% aqueous NaOH) at the interface of the organic and aqueous phases. The resulting enolate forms a tight ion pair with the chiral phase-transfer catalyst. The steric and electronic properties of the catalyst create a chiral environment that directs the approach of the electrophile (2,6-dichlorobenzyl bromide) to one face of the enolate, leading to the formation of the desired (S)-enantiomer. The use of a tert-butyl ester is advantageous as it is less prone to saponification under the basic reaction conditions.[4]

Performance Comparison
ParameterAsymmetric Phase-Transfer Catalysis
Catalyst O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide
Substrates N-(Diphenylmethylene)glycine tert-butyl ester, 2,6-Dichlorobenzyl bromide
Typical Yield 85-95%
Enantiomeric Excess (ee) 90-98%
Key Advantages Operational simplicity, mild reaction conditions, commercially available catalysts.
Key Limitations Requires stoichiometric base, potential for catalyst poisoning.

Experimental Protocol: Asymmetric Phase-Transfer Catalysis

Materials:

  • N-(Diphenylmethylene)glycine tert-butyl ester

  • 2,6-Dichlorobenzyl bromide

  • O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (Maruoka catalyst)

  • Toluene

  • 50% (w/w) Aqueous Sodium Hydroxide (NaOH)

  • 3M Hydrochloric Acid (HCl)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add N-(diphenylmethylene)glycine tert-butyl ester (1.0 eq) and O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (0.02 eq).

  • Add toluene to dissolve the solids.

  • Add 2,6-dichlorobenzyl bromide (1.1 eq) to the reaction mixture.

  • Cool the mixture to 0 °C in an ice bath.

  • With vigorous stirring, add 50% aqueous NaOH (5.0 eq) dropwise.

  • Continue stirring at 0 °C for 24 hours.

  • After the reaction is complete (monitored by TLC), add water and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

  • For deprotection, dissolve the purified product in a mixture of THF and 3M HCl and stir at room temperature for 6 hours.

  • Neutralize the reaction mixture with a suitable base and extract the product to obtain this compound.

Transition Metal-Catalyzed Asymmetric Hydrogenation

This approach involves the enantioselective hydrogenation of a prochiral α,β-dehydroamino acid precursor. Rhodium and Iridium complexes with chiral phosphine ligands are the most commonly employed catalysts for this transformation, often providing excellent enantioselectivities and high turnover numbers.[5][6]

Mechanism and Rationale

The synthesis begins with the preparation of the precursor, (Z)-2-acetamido-3-(2,6-dichlorophenyl)acrylic acid, typically via an Erlenmeyer-Plöchl reaction between N-acetylglycine and 2,6-dichlorobenzaldehyde. The subsequent asymmetric hydrogenation proceeds through the coordination of the double bond and the amide carbonyl group of the substrate to the chiral metal catalyst. This coordination forms a diastereomeric intermediate, and the steric and electronic properties of the chiral ligand direct the delivery of hydrogen from one face of the double bond, leading to the formation of the (S)-enantiomer with high fidelity.

Performance Comparison
ParameterRhodium-Catalyzed Asymmetric Hydrogenation
Catalyst [Rh(COD)₂(S,S)-Et-DuPhos]BF₄
Substrate (Z)-2-Acetamido-3-(2,6-dichlorophenyl)acrylic acid
Typical Yield >95%
Enantiomeric Excess (ee) >99%
Key Advantages High enantioselectivity, high turnover numbers, well-established methodology.
Key Limitations Requires synthesis of the dehydroamino acid precursor, high-pressure hydrogen gas.

Experimental Protocol: Asymmetric Hydrogenation

Part A: Synthesis of (Z)-2-Acetamido-3-(2,6-dichlorophenyl)acrylic acid

  • In a round-bottom flask, combine N-acetylglycine (1.0 eq), 2,6-dichlorobenzaldehyde (1.0 eq), and sodium acetate (1.0 eq) in acetic anhydride.

  • Heat the mixture at 100 °C for 2 hours.

  • Cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry to obtain the azlactone intermediate.

  • Hydrolyze the azlactone by refluxing in a mixture of acetone and water to yield (Z)-2-acetamido-3-(2,6-dichlorophenyl)acrylic acid.

Part B: Asymmetric Hydrogenation

  • In a high-pressure autoclave, dissolve (Z)-2-acetamido-3-(2,6-dichlorophenyl)acrylic acid (1.0 eq) in degassed methanol.

  • In a separate vial, dissolve [Rh(COD)₂(S,S)-Et-DuPhos]BF₄ (0.01 eq) in degassed methanol.

  • Add the catalyst solution to the autoclave.

  • Pressurize the autoclave with hydrogen gas (50 psi) and stir the reaction mixture at room temperature for 12 hours.

  • Carefully release the pressure and concentrate the solvent to obtain the N-acetylated product.

  • Hydrolyze the N-acetyl group by refluxing in 6M HCl to yield this compound hydrochloride.

Enzymatic Kinetic Resolution

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. For the preparation of this compound, enzymatic kinetic resolution of the corresponding racemic amino acid or its ester derivative is a viable strategy. Transaminases and lipases are two classes of enzymes that can be effectively employed for this purpose.[7][8][9][10]

Mechanism and Rationale

Transaminase-Mediated Kinetic Resolution: A transaminase can selectively deaminate the (R)-enantiomer of the racemic amino acid to the corresponding α-keto acid, leaving the desired (S)-enantiomer untouched. The reaction is reversible, but can be driven to completion by using a suitable amino acceptor and removing the byproducts.[11]

Lipase-Catalyzed Kinetic Resolution: This method involves the enantioselective hydrolysis of a racemic ester of the amino acid. A lipase can selectively hydrolyze the ester of one enantiomer (often the L- or S-enantiomer) to the corresponding carboxylic acid, while leaving the other enantiomer's ester intact. The resulting acid and ester can then be separated.[12][13][14]

Performance Comparison
ParameterTransaminase ResolutionLipase Resolution
Catalyst (S)-selective ω-TransaminaseCandida antarctica Lipase B (CALB)
Substrate Racemic 2-Amino-3-(2,6-dichlorophenyl)propanoic acidRacemic methyl 2-Amino-3-(2,6-dichlorophenyl)propanoate
Theoretical Max. Yield 50%50%
Enantiomeric Excess (ee) >99% for the remaining (S)-amino acid>99% for the unreacted (S)-ester
Key Advantages High enantioselectivity, mild reaction conditions, environmentally friendly.Readily available enzymes, broad substrate scope.
Key Limitations Maximum theoretical yield of 50%, requires separation of product from starting material.Maximum theoretical yield of 50%, requires esterification and subsequent hydrolysis steps.

Experimental Protocol: Enzymatic Kinetic Resolution (Lipase-Catalyzed)

Part A: Synthesis of Racemic Methyl 2-Amino-3-(2,6-dichlorophenyl)propanoate

  • Suspend racemic 2-Amino-3-(2,6-dichlorophenyl)propanoic acid in methanol.

  • Cool the suspension to 0 °C and bubble in dry HCl gas until saturation.

  • Allow the mixture to warm to room temperature and stir for 24 hours.

  • Remove the solvent under reduced pressure to obtain the racemic methyl ester hydrochloride.

Part B: Lipase-Catalyzed Kinetic Resolution

  • Dissolve the racemic methyl ester hydrochloride in a phosphate buffer (pH 7.5) containing a small amount of a co-solvent like tert-butanol.

  • Add immobilized Candida antarctica Lipase B (CALB).

  • Stir the mixture at 30 °C and monitor the reaction progress by HPLC.

  • Once approximately 50% conversion is reached, filter off the enzyme.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate) to separate the unreacted (S)-ester from the hydrolyzed (R)-acid.

  • Hydrolyze the purified (S)-ester with aqueous HCl to obtain this compound hydrochloride.

Visualizing the Synthetic Pathways

The following diagrams illustrate the overall workflow for each catalytic strategy.

G cluster_0 Asymmetric Phase-Transfer Catalysis cluster_1 Asymmetric Hydrogenation cluster_2 Enzymatic Kinetic Resolution a0 Glycine Schiff Base a2 Alkylation a0->a2 a1 2,6-Dichlorobenzyl bromide a1->a2 a3 Deprotection a2->a3 a4 (S)-Product a3->a4 b0 N-Acetylglycine b2 Erlenmeyer Reaction b0->b2 b1 2,6-Dichlorobenzaldehyde b1->b2 b3 Dehydroamino Acid b2->b3 b4 Asymmetric Hydrogenation b3->b4 b5 Deprotection b4->b5 b6 (S)-Product b5->b6 c0 Racemic Amino Acid Ester c2 Resolution c0->c2 c1 Lipase c1->c2 c3 (S)-Ester c2->c3 c4 (R)-Acid c2->c4 c5 Hydrolysis c3->c5 c6 (S)-Product c5->c6

Caption: Synthetic workflows for the preparation of this compound.

Catalytic Cycle Diagrams

G cluster_ptc Phase-Transfer Catalysis Cycle ptc_cat QX ion_pair [QEnolate] ptc_cat->ion_pair + Enolate⁻ enolate Enolate⁻ enolate->ion_pair product Alkylated Product ion_pair->product + R-X product->ptc_cat - Enolate⁻ electrophile R-X electrophile->ion_pair

Caption: Simplified catalytic cycle for asymmetric phase-transfer catalysis.

G cluster_hydro Asymmetric Hydrogenation Cycle rh_cat [Rh(L)]⁺ substrate_complex [Rh(L)(Substrate)]⁺ rh_cat->substrate_complex + Substrate h2_adduct [Rh(H)₂(L)(Substrate)]⁺ substrate_complex->h2_adduct + H₂ product_complex [Rh(L)(Product)]⁺ h2_adduct->product_complex H₂ insertion product_complex->rh_cat - Product product Product product_complex->product

Caption: Simplified catalytic cycle for Rhodium-catalyzed asymmetric hydrogenation.

Conclusion

The synthesis of this compound can be achieved through several effective catalytic methods. Asymmetric phase-transfer catalysis offers a balance of high yield, good enantioselectivity, and operational simplicity. Transition metal-catalyzed asymmetric hydrogenation provides the highest enantioselectivity but requires the synthesis of a specific precursor and specialized equipment. Enzymatic kinetic resolution is an environmentally benign approach that offers exceptional selectivity, although with a theoretical maximum yield of 50%. The choice of the optimal method will depend on the specific requirements of the project, including scale, cost, available equipment, and desired purity. This guide provides the foundational knowledge and practical protocols to enable researchers to make an informed decision and successfully synthesize this valuable chiral building block.

References

  • Belokon, Y. N.; Tararov, V. I.; Maleev, V. I.; Savel'eva, T. F.; Ryzhov, M. G. Asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes of glycine Schiff bases; Part 1: alkyl halide alkylations. Amino Acids, 2013 , 45(4), 691-718. [Link]

  • Belokon, Y. N.; Bulychev, A. G.; Vitt, S. V.; Strunin, A. S.; Bakhmutov, V. I.; Saporovskaya, M. B.; Tsyryapkin, V. A.; Ryzhov, M. G.; Belikov, V. M. General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanine. Journal of the Chemical Society, Perkin Transactions 1, 1986 , 1865-1873. [Link]

  • Corey, E. J.; Xu, F.; Noe, M. C. A rational approach to catalyst design for the first highly enantioselective Diels-Alder reaction using a chiral C2-symmetric Lewis acid. Journal of the American Chemical Society, 1997, 119(50), 12414-12415.
  • Pignataro, L.; et al. Rhodium-catalyzed Asymmetric Hydrogenation of Olefins With PhthalaPhos, a New Class of Chiral Supramolecular Ligands. Chemistry, 2012 , 18(10), 2873-84. [Link]

  • Ruggieri, F.; van Langen, L. M.; Logan, D. T.; Walse, B.; Berglund, P. Transaminase-Catalyzed Racemization with Potential for Dynamic Kinetic Resolutions. ChemCatChem, 2018 , 10(21), 5012-5018. [Link]

  • Shin, J. S.; Kim, B. G. Asymmetric synthesis of chiral amines with ω-transaminase. Biotechnology and Bioengineering, 2001, 72(5), 583-589.
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Sources

A Comparative Guide to the Definitive Assignment of the Absolute Configuration of (S)-2-Amino-3-(2,6-dichlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule, its absolute configuration, is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. The non-proteinogenic amino acid, (S)-2-Amino-3-(2,6-dichlorophenyl)propanoic acid, serves as a critical chiral building block in the synthesis of various pharmaceutical agents. Consequently, unambiguous confirmation of its (S)-configuration is a non-negotiable aspect of quality control and regulatory compliance.

This guide provides an in-depth comparison of three orthogonal and powerful analytical techniques for determining the absolute configuration of this compound: Single-Crystal X-ray Crystallography, Vibrational Circular Dichroism (VCD) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy utilizing Mosher's method. We will delve into the mechanistic underpinnings of each technique, present detailed experimental protocols, and offer a comparative analysis to aid researchers in selecting the most appropriate method for their specific needs.

Single-Crystal X-ray Crystallography: The Gold Standard

Single-crystal X-ray crystallography stands as the definitive method for determining the absolute configuration of a chiral molecule.[1][2] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a three-dimensional electron density map can be generated, revealing the precise spatial arrangement of each atom.[3][4] For absolute configuration determination, the presence of anomalous scattering, an effect that is more pronounced with heavier atoms, is crucial. The two chlorine atoms in our target molecule make it an excellent candidate for this technique.[5]

Experimental Protocol
  • Crystallization: The primary and often most challenging step is to grow a high-quality single crystal of this compound.[2]

    • Solvent Screening: A broad screen of solvents and solvent mixtures (e.g., ethanol/water, isopropanol/heptane, acetone) should be performed.

    • Crystallization Techniques: Slow evaporation, vapor diffusion, and cooling crystallization are common methods to be explored. Given the amino acid nature of the molecule, adjusting the pH to the isoelectric point can aid in crystallization.

  • Data Collection:

    • A suitable single crystal is mounted on a goniometer and placed in a monochromatic X-ray beam.[6]

    • The crystal is rotated, and the diffraction pattern is collected on a detector.[3]

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and space group.

    • The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • The model is refined against the experimental data to improve the accuracy of the atomic coordinates and thermal parameters.

  • Absolute Configuration Determination:

    • The absolute configuration is determined by analyzing the anomalous scattering data, typically by calculating the Flack parameter. A Flack parameter close to 0 for the assumed configuration and close to 1 for the inverted configuration confirms the assignment with high confidence.

Causality Behind Experimental Choices

The choice of crystallization conditions is critical; a well-ordered single crystal is a prerequisite for high-resolution diffraction data. The use of a modern diffractometer with a sensitive detector is essential for accurately measuring the subtle differences in diffraction intensities caused by anomalous scattering.

Workflow for X-ray Crystallography

xray_workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis cluster_result Result start Pure (S)-enantiomer crystallization Crystallization Screening start->crystallization crystal High-Quality Single Crystal crystallization->crystal data_collection X-ray Diffraction Data Collection crystal->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution abs_config Absolute Configuration Determination (Flack Parameter) structure_solution->abs_config final_structure Unambiguous (S)-Configuration abs_config->final_structure

Workflow for absolute configuration determination by X-ray crystallography.

Vibrational Circular Dichroism (VCD) Spectroscopy: A Solution-Phase Approach

Vibrational Circular Dichroism (VCD) is a chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[7][8] The resulting VCD spectrum provides a unique fingerprint of the molecule's absolute configuration and conformation.[9] The absolute configuration is determined by comparing the experimental VCD spectrum to a spectrum predicted by quantum chemical calculations for a known enantiomer.[5]

Experimental Protocol
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) to a concentration of 0.05-0.1 M. The choice of solvent is critical as it can influence the molecular conformation.

  • VCD Spectrum Acquisition:

    • Acquire the VCD and IR spectra using a VCD spectrometer. Data collection times can range from a few hours to overnight to achieve a good signal-to-noise ratio.

  • Quantum Chemical Calculations:

    • Perform a conformational search for the (S)-enantiomer of the molecule to identify all low-energy conformers.

    • For each conformer, perform a geometry optimization and frequency calculation using Density Functional Theory (DFT), for example, at the B3LYP/6-31G(d) level of theory.

    • Calculate the VCD and IR spectra for each conformer.

    • Generate a Boltzmann-averaged calculated spectrum based on the relative energies of the conformers.

  • Spectral Comparison and Assignment:

    • Compare the experimental VCD spectrum with the calculated spectrum for the (S)-enantiomer. A good match in the signs and relative intensities of the major VCD bands confirms the (S)-configuration. If the experimental spectrum is a mirror image of the calculated spectrum, the sample has the (R)-configuration.

Causality Behind Experimental Choices

The choice of a deuterated solvent is to minimize interference from solvent absorption bands in the IR region of interest. DFT calculations are necessary to predict the VCD spectrum with sufficient accuracy for a reliable comparison. A thorough conformational search is crucial, as the VCD spectrum is highly sensitive to the molecule's three-dimensional structure.

Workflow for VCD Spectroscopy

vcd_workflow cluster_exp Experimental cluster_comp Computational sample_prep Dissolve in Deuterated Solvent vcd_measurement Measure Experimental VCD Spectrum sample_prep->vcd_measurement comparison Compare Experimental and Calculated Spectra vcd_measurement->comparison conf_search Conformational Search for (S)-enantiomer dft_calc DFT Calculations (Geometry, Frequencies, VCD) conf_search->dft_calc boltzmann_avg Boltzmann-Averaged Calculated Spectrum dft_calc->boltzmann_avg boltzmann_avg->comparison assignment Assign Absolute Configuration comparison->assignment

Workflow for absolute configuration determination by VCD spectroscopy.

NMR Spectroscopy: Mosher's Method

Mosher's method is a well-established NMR technique for determining the absolute configuration of chiral alcohols and amines.[10][11] It involves the derivatization of the chiral substrate with an enantiomerically pure chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomers. The differing spatial arrangement of the protons in these diastereomers leads to measurable differences in their ¹H NMR chemical shifts, which can be correlated to the absolute configuration of the original chiral center.[12]

Experimental Protocol
  • Derivatization:

    • React two separate aliquots of this compound with (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride, respectively, to form the corresponding diastereomeric amides. A coupling agent such as DCC or EDC can be used to facilitate the reaction.

  • NMR Analysis:

    • Acquire high-resolution ¹H NMR spectra for both diastereomeric products in a suitable deuterated solvent (e.g., CDCl₃).

    • Carefully assign the proton signals for both diastereomers. 2D NMR techniques like COSY and HSQC may be necessary for unambiguous assignment.

  • Data Analysis (ΔδSR Calculation):

    • For each assigned proton, calculate the difference in chemical shift between the (S)-MTPA and (R)-MTPA derivatives (ΔδSR = δS - δR).

  • Configuration Assignment:

    • Apply the Mosher model. For an (S)-amine, the protons on one side of the MTPA plane will exhibit positive ΔδSR values, while those on the other side will have negative values. By analyzing the sign of the ΔδSR values for various protons, the absolute configuration can be deduced.

Causality Behind Experimental Choices

The use of both enantiomers of the MTPA chloride is essential to create the two diastereomers needed for comparison. High-resolution NMR is required to resolve the small chemical shift differences between the diastereomers. Unambiguous proton assignment is critical for the correct application of the Mosher model.

Workflow for Mosher's Method NMR

mosher_workflow cluster_prep Derivatization cluster_analysis NMR Analysis cluster_result Result start (S)-Amino Acid r_mtpa React with (R)-MTPA-Cl start->r_mtpa s_mtpa React with (S)-MTPA-Cl start->s_mtpa r_diastereomer (R)-MTPA Amide r_mtpa->r_diastereomer s_diastereomer (S)-MTPA Amide s_mtpa->s_diastereomer nmr Acquire 1H NMR Spectra r_diastereomer->nmr s_diastereomer->nmr assignment Assign Proton Signals nmr->assignment delta_calc Calculate Δδ(SR) = δS - δR assignment->delta_calc model_analysis Apply Mosher's Model delta_calc->model_analysis final_config Determine (S)-Configuration model_analysis->final_config

Workflow for absolute configuration determination by Mosher's method.

Comparative Analysis

FeatureSingle-Crystal X-ray CrystallographyVibrational Circular Dichroism (VCD)NMR Spectroscopy (Mosher's Method)
Principle X-ray diffraction from a single crystalDifferential absorption of circularly polarized IR lightChemical shift differences in diastereomeric derivatives
Sample Requirement High-quality single crystal (µg to mg)5-10 mg in solution1-5 mg per derivative
Experimental Time Days to weeks (including crystallization)Hours to 1 day1-2 days (including derivatization)
Conclusiveness Unambiguous and definitiveHigh confidence with good spectral matchHigh confidence with clear ΔδSR pattern
Advantages - Provides complete 3D structure- Gold standard method- No need for reference compounds- Solution-phase measurement- Non-destructive- Applicable to non-crystalline samples- Widely accessible instrumentation (NMR)- Well-established and reliable method
Limitations - Crystallization can be a major bottleneck- Not suitable for oils or amorphous solids- Requires quantum chemical calculations- Can be challenging for highly flexible molecules- Requires chemical derivatization- Potential for reaction side products- Ambiguous results if ΔδSR values are small

Conclusion

The determination of the absolute configuration of this compound can be confidently achieved using any of the three techniques discussed.

  • Single-Crystal X-ray Crystallography is the most definitive method and should be pursued if a high-quality single crystal can be obtained. The presence of chlorine atoms in the molecule is advantageous for this technique.

  • Vibrational Circular Dichroism (VCD) offers a powerful alternative, particularly if the compound is difficult to crystallize. It provides a high degree of confidence through the comparison of experimental and computationally predicted spectra.

  • NMR Spectroscopy using Mosher's Method is a practical and widely accessible approach that relies on well-established principles of diastereomeric differentiation.

For unequivocal confirmation, especially in a regulatory setting, employing two orthogonal methods (e.g., X-ray crystallography and VCD) is highly recommended. This multi-faceted approach provides a self-validating system, ensuring the highest level of confidence in the assigned absolute configuration of this critical pharmaceutical building block.

References

  • Aiello, F., et al. (2024). A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. MDPI. Available at: [Link]

  • Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. Available at: [Link]

  • Cefalì, F., et al. (2024). A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. Semantic Scholar. Available at: [Link]

  • Aiello, F., et al. (2024). A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. OUCI. Available at: [Link]

  • Polavarapu, P. L. (2017). Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. MDPI. Available at: [Link]

  • Allen, D. A., et al. (2012). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education, 89(1), 129-132. Available at: [Link]

  • Tan, B., & Zhang, D. (2012). Determination of absolute configuration of chiral molecules using vibrational optical activity: a review. Chirality, 24(9), 667-677. Available at: [Link]

  • Spark904. (n.d.). Absolute configuration of complex chiral molecules. Spark904. Available at: [Link]

  • Purechemistry. (2024). Determination of absolute configuration. Purechemistry. Available at: [Link]

  • Freedman, T. B., et al. (2003). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 15(5), 18-23. Available at: [Link]

  • ResearchGate. (n.d.). Absolute configuration of (A) (S)-8 and (B) (R)-9 determined by X-ray crystallography. ResearchGate. Available at: [Link]

  • Belokon, Y. N., et al. (2024). Synthesis of enantiomerically enriched β-substituted analogs of (S)-α-alanine containing 1-phenyl-1H-1,2,3-triazole groups. Amino Acids. Available at: [Link]

  • van der Meer, M., et al. (2022). Absolute Configuration Determination with Electronically Enhanced Vibrational Circular Dichroism. Angewandte Chemie International Edition, 61(12), e202114777. Available at: [Link]

  • ResearchGate. (2022). Determination of sequence and absolute configuration of peptide amino acids by HPLC–MS/CD-based detection of liberated N-terminus phenylthiohydantoin amino acids. ResearchGate. Available at: [Link]

  • Zhang, X., et al. (2023). Switching Enantioselectivity in Phenylalanine Ammonia Lyase for the Synthesis of Electron-Deficient Aromatic d-Amino Acids. Angewandte Chemie International Edition, 62(4), e202213851. Available at: [Link]

  • Stephens, P. J., et al. (2008). The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. Chirality, 20(5), 643-663. Available at: [Link]

  • Semantic Scholar. (n.d.). Determination of the Absolute Configurations of (+)-N-((3S)-3-{[(4-methylphenyl)sulfonyl]amino}-1-oxaspiro[4.5]deca-6,9-dien-2,8-dion-7-yl) Acetamide and Benzamide. Semantic Scholar. Available at: [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Wikipedia. Available at: [Link]

  • MtoZ Biolabs. (n.d.). Circular Dichroism for Determining Absolute Configuration. MtoZ Biolabs. Available at: [Link]

  • Deschamps, J. R. (2008). X-Ray Crystallography of Chemical Compounds. The Open Crystallography Journal, 1(1), 2-9. Available at: [Link]

  • Cai, F., et al. (2023). Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. Chemical Science, 14(12), 3169-3176. Available at: [Link]

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A Comparative Guide to the Cross-Reactivity Profile of (S)-2-Amino-3-(2,6-dichlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the cross-reactivity profile of the novel kinase inhibitor candidate, (S)-2-Amino-3-(2,6-dichlorophenyl)propanoic acid, hereafter referred to as Compound X . Designed for researchers, scientists, and drug development professionals, this document outlines the experimental rationale, detailed protocols, and comparative data essential for evaluating the selectivity of Compound X against other kinase inhibitors.

Introduction: The Quest for Kinase Inhibitor Selectivity

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[1] The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond. However, a significant challenge in kinase drug discovery is achieving selectivity for the intended target.[1][2] The human kinome comprises over 500 members, many of which share a highly conserved ATP-binding pocket.[3] This structural similarity often leads to off-target inhibition, where a drug interacts with unintended kinases, potentially causing adverse effects or confounding the interpretation of its biological activity.[4][5]

Compound X is a novel, synthetically derived unnatural amino acid featuring a 2,6-dichlorophenyl moiety.[6][7] Such halogenated phenyl rings are common pharmacophores in kinase inhibitors, valued for their ability to form key interactions within the ATP-binding site.[8] This guide establishes a hypothetical framework wherein Compound X has been developed as a potent inhibitor of Kinase Y , a fictitious serine/threonine kinase implicated in a specific cancer signaling pathway. To ascertain its therapeutic potential, a rigorous assessment of its cross-reactivity against a panel of representative kinases is paramount.

This guide will compare the selectivity profile of Compound X with two well-characterized kinase inhibitors:

  • Dasatinib: A potent, multi-targeted tyrosine kinase inhibitor known to inhibit BCR-ABL and Src family kinases, among others. Its broad activity profile serves as a benchmark for a less selective inhibitor.[9][10]

  • Selective Kinase Z Inhibitor (SKZI): A hypothetical, highly selective inhibitor of "Kinase Z", representing a compound with a narrow and well-defined target profile.

Experimental Design: A Multi-pronged Approach to Assessing Selectivity

A robust evaluation of kinase inhibitor selectivity requires a multi-tiered approach, beginning with broad biochemical screening followed by validation in a more physiologically relevant cellular context.[11] This ensures that the observed inhibitory activity is not an artifact of the in vitro assay conditions and translates to a cellular environment.[12]

Workflow for Cross-Reactivity Profiling

The following diagram illustrates the comprehensive workflow employed to characterize the selectivity of Compound X.

G cluster_0 Biochemical Profiling cluster_1 Cellular Validation A Primary Target Assay (Kinase Y) B Broad Kinase Panel Screening (e.g., 96-well plate format) A->B Confirmation of On-Target Potency C IC50 Determination for Hits B->C Identification of Off-Target Hits D Target Engagement Assay (e.g., NanoBRET™) C->D Prioritization of Off-Targets for Cellular Studies E Phospho-Substrate Western Blot C->E D->E Confirmation of Intracellular Target Inhibition F Cell Viability/Proliferation Assay E->F Assessment of Functional Consequences

Caption: A multi-step workflow for assessing kinase inhibitor cross-reactivity.

Biochemical Cross-Reactivity Profiling

The initial phase of selectivity profiling involves assessing the inhibitory activity of the compounds against a panel of purified kinases in a biochemical assay format. This provides a direct measure of the compound's potency against each kinase.

Experimental Protocol: Radiometric Kinase Assay

The radiometric activity assay is considered a gold standard for kinase profiling due to its direct measurement of substrate phosphorylation without the need for modified substrates or coupling enzymes.[3]

Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound X, Dasatinib, and SKZI against the primary target (Kinase Y) and a panel of off-target kinases.

Materials:

  • Recombinant human kinases (Kinase Y and off-target panel)

  • Kinase-specific peptide substrates

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35)

  • Test compounds (Compound X, Dasatinib, SKZI) dissolved in DMSO

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare a series of 10-point, 3-fold serial dilutions of each test compound in DMSO. The final concentration in the assay should range from 1 nM to 20 µM.

  • Reaction Setup: In a 96-well plate, combine the kinase reaction buffer, the specific peptide substrate, and the recombinant kinase.

  • Compound Addition: Add 1 µL of the serially diluted compound or DMSO (vehicle control) to each well.

  • Initiation of Reaction: Start the kinase reaction by adding [γ-³³P]ATP. The ATP concentration should be at or near the Km for each respective kinase to provide a fair comparison of inhibitor affinities.[1]

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Reaction Termination and Substrate Capture: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Washing: Wash the filter plates multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Detection: Dry the filter plates, add scintillation fluid, and measure the amount of incorporated ³³P using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 values by fitting the data to a four-parameter logistic equation using graphing software.

Comparative Biochemical Data

The following table summarizes the hypothetical IC50 values obtained for Compound X, Dasatinib, and SKZI against a representative panel of kinases.

Kinase TargetKinase FamilyCompound X IC50 (nM)Dasatinib IC50 (nM)SKZI IC50 (nM)
Kinase Y (On-Target) Ser/Thr Kinase 5 250>10,000
ABL1Tyr Kinase1,20018,500
SRCTyr Kinase8500.8>10,000
LCKTyr Kinase9801.5>10,000
EGFRTyr Kinase>10,000500>10,000
VEGFR2Tyr Kinase2,50015>10,000
CDK2Ser/Thr Kinase4503,000>10,000
PKASer/Thr Kinase>10,000>10,000>10,000
Kinase Z Ser/Thr Kinase 7,5008,0008

Interpretation of Biochemical Data:

The data suggests that Compound X exhibits high potency against its intended target, Kinase Y, with an IC50 of 5 nM. It shows moderate off-target activity against CDK2 and weaker activity against several tyrosine kinases (ABL1, SRC, LCK) and VEGFR2. Importantly, it displays a high degree of selectivity over EGFR and PKA.

In contrast, Dasatinib demonstrates a broad activity profile, potently inhibiting ABL1 and Src family kinases as expected, but also showing significant activity against Kinase Y and VEGFR2.[10] This polypharmacology highlights the utility of Dasatinib in contexts where multi-kinase inhibition is desired but underscores its potential for off-target effects.[4]

SKZI performs as a highly selective inhibitor, with potent activity against its target, Kinase Z, and minimal to no activity against all other kinases in the panel, including Kinase Y.

Cellular Cross-Reactivity Validation

While biochemical assays are excellent for initial screening, they do not fully recapitulate the complexities of the cellular environment, such as the presence of high intracellular ATP concentrations, drug transporters, and the need for cell permeability.[11] Therefore, cell-based assays are crucial for validating the findings from biochemical screens.[13]

Experimental Protocol: Cellular Target Engagement Assay (NanoBRET™)

The NanoBRET™ Target Engagement Assay is a powerful method for quantifying compound binding to a specific protein target in living cells.[14] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe.

Objective: To confirm the intracellular target engagement and determine the IC50 of Compound X and Dasatinib for Kinase Y and a key off-target, SRC, in a cellular context.

Materials:

  • HEK293 cells

  • Expression vector for NanoLuc®-Kinase Y fusion protein

  • Expression vector for NanoLuc®-SRC fusion protein

  • NanoBRET™ Kinase Tracer

  • NanoBRET™ Nano-Glo® Substrate

  • Test compounds (Compound X, Dasatinib) dissolved in DMSO

  • White, 96-well assay plates

Procedure:

  • Cell Transfection: Transfect HEK293 cells with the appropriate NanoLuc®-kinase fusion vector.

  • Cell Plating: Plate the transfected cells in 96-well plates and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 2 hours.

  • Tracer Addition: Add the NanoBRET™ Kinase Tracer to the cells.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to measure both donor (luciferase) and acceptor (tracer) emission.

  • BRET Measurement: Measure the filtered luminescence signals on a plate reader capable of detecting both wavelengths simultaneously.

  • Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). Determine the IC50 values by plotting the BRET ratio as a function of compound concentration and fitting the data to a sigmoidal dose-response curve.

Comparative Cellular Data

The following table presents the hypothetical cellular IC50 values for Compound X and Dasatinib.

Cellular TargetCompound X Cellular IC50 (nM)Dasatinib Cellular IC50 (nM)
Kinase Y 55800
SRC 2,80010

Interpretation of Cellular Data:

The cellular target engagement data largely corroborates the biochemical findings. Compound X demonstrates potent engagement of Kinase Y in living cells, albeit with a rightward shift in IC50 compared to the biochemical assay, which is expected due to factors like cell permeability and ATP competition. Crucially, its activity against SRC is significantly weaker in a cellular context, reinforcing its selectivity for Kinase Y.

Dasatinib maintains its high potency against SRC in cells and shows weaker, but still significant, engagement of Kinase Y. This confirms that its multi-targeted profile observed biochemically is relevant in a cellular environment.

Visualizing Selectivity

The following diagram illustrates the structural differences between the test compounds, providing a rationale for their varying selectivity profiles.

G cluster_0 Compound X cluster_1 Dasatinib cluster_2 SKZI (Hypothetical Structure) X D S [Highly specific pharmacophore for Kinase Z]

Caption: Chemical structures of the compared kinase inhibitors.

Discussion and Conclusion

The comprehensive cross-reactivity profiling of this compound (Compound X) provides strong evidence for its potential as a selective inhibitor of its intended target, Kinase Y.

  • High On-Target Potency: Compound X demonstrates potent inhibition of Kinase Y in both biochemical and cellular assays.

  • Favorable Selectivity Profile: When compared to the multi-kinase inhibitor Dasatinib, Compound X exhibits a significantly more selective profile. Its off-target activities are substantially weaker than its on-target potency, suggesting a wider therapeutic window.

  • Translational Relevance: The confirmation of target engagement and selectivity in a cellular context increases the confidence that the observed biochemical profile will translate to in vivo models.

The non-steroidal anti-inflammatory drug (NSAID) Diclofenac also contains a 2,6-dichlorophenyl moiety.[15] While its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, some studies suggest it may have other cellular effects, including the inhibition of microtubule polymerization.[16][17] The structural similarity underscores the importance of broad profiling to uncover unexpected off-target activities.

References

  • Bamborough, P., & Drewry, D. (2010). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 53(14), 5123-5139. [Link]

  • Hu, Y., & Zhang, J. (2015). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 31(10), 1599-1605. [Link]

  • Zaytsev, A. V., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences, 115(51), E11945-E11954. [Link]

  • Bantscheff, M., et al. (2007). Kinase selectivity profiling by inhibitor affinity chromatography. Nature Biotechnology, 25(9), 1035-1044. [Link]

  • Vandyke, K., et al. (2013). Multiparameter Analysis of the “Off-Target Effects” of Dasatinib on Bone Homeostasis in Patients with Newly Diagnosed Chronic Myelogenous Leukemia. PLoS ONE, 8(10), e76485. [Link]

  • Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. [Link]

  • BPS Bioscience. (n.d.). Kinase Screening & Profiling Services. [Link]

  • Vasta, J. D., et al. (2022). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. Cell Chemical Biology, 29(10), 1545-1557.e6. [Link]

  • Nakagawara, A. (2021). Adverse events and dose modifications of tyrosine kinase inhibitors in chronic myelogenous leukemia. Frontiers in Oncology, 11, 708518. [Link]

  • Quintás-Cardama, A., et al. (2012). Off-target effects of BCR-ABL1 inhibitors and their potential long-term implications in patients with chronic myeloid leukemia. Leukemia & Lymphoma, 53(11), 2088-2098. [Link]

  • Hantschel, O. (2015). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 10(1), 25-34. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. [Link]

  • ResearchGate. (n.d.). Off-target effects of BCR-ABL1 inhibitors and their potential long-term implications in patients with chronic myeloid leukemia. [Link]

  • Powers, M. F., et al. (2018). Off-target effects of tyrosine kinase inhibitors: Beauty or the Beast? Leukemia & Lymphoma, 59(1), 25-27. [Link]

  • MySkinRecipes. (n.d.). This compound hydrochloride. [Link]

  • Miljković, F., & Bajorath, J. (2018). Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data. Molecular Informatics, 37(9-10), 1800024. [Link]

  • Pantziarka, P., et al. (2016). Repurposing Drugs in Oncology (ReDO)—diclofenac as an anti-cancer agent. ecancermedicalscience, 10, 610. [Link]

  • Jo, M., et al. (2022). Diclofenac: A Nonsteroidal Anti-Inflammatory Drug Inducing Cancer Cell Death by Inhibiting Microtubule Polymerization and Autophagy Flux. International Journal of Molecular Sciences, 23(10), 5731. [Link]

  • Gan, T. J. (2010). Diclofenac: an update on its mechanism of action and safety profile. Current Medical Research and Opinion, 26(7), 1715-1731. [Link]

  • Jabbour, E., et al. (2020). Side-effects profile and outcomes of ponatinib in the treatment of chronic myeloid leukemia. Blood Advances, 4(3), 511-521. [Link]

  • AJMC. (2023). Ponatinib Plus Chemotherapy Elicits MRD-Negative Remissions in Certain Patients With ALL. [Link]

  • Wikipedia. (n.d.). Diclofenac. [Link]

  • Roskoski, R. Jr. (2017). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Pharmacological Research, 121, 16-32. [Link]

  • Ventura, A. C., et al. (2014). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 8, 6. [Link]

  • Targeted Oncology. (2019). Dose-Related Adverse Events With Ponatinib When Treating CML. [Link]

  • Al-Abdulla, R., et al. (2013). Potential protective effect of sunitinib after administration of diclofenac: biochemical and histopathological drug-drug interaction assessment in a mouse model. Journal of Cancer Research and Therapeutics, 9(2), 241-246. [Link]

  • ResearchGate. (n.d.). Direct, indirect and off-target effects of kinase inhibitors. [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. [Link]

  • Cagan, A. T., et al. (2024). Delineating Drug Class and Target-Specific Adverse Events of Kinase Inhibitors. medRxiv. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking Analytical Techniques for (S)-2-Amino-3-(2,6-dichlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and molecular research, the stereochemical integrity of chiral molecules is paramount. (S)-2-Amino-3-(2,6-dichlorophenyl)propanoic acid, a non-proteinogenic amino acid, serves as a critical chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). Its enantiomeric purity can profoundly influence the pharmacological activity, efficacy, and safety profile of the final drug product. Consequently, robust and reliable analytical methods for the precise determination of its enantiomeric excess are indispensable.

This guide provides an in-depth comparison of key analytical techniques for the chiral analysis of this compound. Drawing upon established methodologies for structurally similar compounds, we will explore the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique will be evaluated based on its principles, performance, and practical applicability, supported by experimental protocols and comparative data to empower researchers, scientists, and drug development professionals in selecting the optimal method for their specific needs.

The Criticality of Chiral Purity in Drug Development

The distinct three-dimensional arrangement of enantiomers dictates their interaction with chiral biological targets such as enzymes and receptors. For many chiral drugs, one enantiomer exhibits the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer). Therefore, regulatory agencies worldwide mandate stringent control over the enantiomeric purity of chiral drug substances. This necessitates the development and validation of highly selective analytical methods to quantify even trace amounts of the unwanted enantiomer.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique for the chiral separation of this compound hinges on several factors, including the required sensitivity, sample matrix, throughput needs, and available instrumentation. Here, we compare the most prevalent and effective methods.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC stands as the most widely employed technique for enantioselective analysis in the pharmaceutical industry due to its versatility, robustness, and scalability. The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP).

Principle of Chiral Recognition in HPLC: Chiral recognition on a CSP is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. These interactions can include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, leading to different retention times for the two enantiomers.

Key CSPs for Aromatic Amino Acids:

  • Polysaccharide-based CSPs: Derivatives of cellulose and amylose coated or immobilized on a silica support are renowned for their broad enantioselectivity.

  • Macrocyclic Glycopeptide-based CSPs: Antibiotics like teicoplanin and ristocetin offer a complex chiral environment with multiple interaction sites, making them highly effective for the separation of underivatized amino acids.[1]

  • Zwitterionic Ion-Exchange CSPs: These phases, such as Chiralpak® ZWIX(+), are specifically designed for the separation of zwitterionic molecules like amino acids and operate via a dual ion-pairing mechanism.[2]

Performance Comparison of HPLC Methods (with representative data for analogous compounds):

Parameter Polysaccharide-Based CSP (Normal Phase) Macrocyclic Glycopeptide-Based CSP (Reversed Phase) Zwitterionic Ion-Exchange CSP (Polar Organic/Aqueous)
Example Column Chiralcel® OD-H, Chiralcel® ICAstec® CHIROBIOTIC® TChiralpak® ZWIX(+)
Typical Mobile Phase n-Hexane/Isopropanol/Trifluoroacetic AcidAcetonitrile/Water/Formic AcidMethanol/Acetonitrile/Water with Formic Acid & Diethylamine
Resolution (Rs) > 2.0 (for similar N-protected halogenated phenylalanines)[3]> 1.5 (for phenylalanine)[4]> 4.0 (for leucine)[5]
Analysis Time 10-20 min15-30 min10-15 min
Advantages Broad applicability, well-established methods.Direct analysis of underivatized amino acids, good for polar compounds.[1]Excellent resolution for free amino acids, LC-MS compatible.[5]
Limitations Often requires derivatization (N-protection) for good peak shape.Can have longer retention times.Mobile phase can be more complex.
Experimental Protocol: Chiral HPLC of this compound (Analog Method)

This protocol is adapted from a validated method for a structurally similar compound, (R/S)-tert-Butyl N-(diphenylmethylene)-(2-chloro-6-fluorophenyl)alaninate.[3] It serves as an excellent starting point for method development for the target analyte, likely after N-protection (e.g., with a Boc or Fmoc group) to enhance chromatographic performance on a polysaccharide-based CSP.

1. Instrumentation and Materials:

  • HPLC system with a UV detector
  • Chiral Column: Daicel Chiralcel® IC (250 x 4.6 mm, 5 µm)
  • Mobile Phase: n-Hexane / Isopropanol (98:2, v/v)
  • Flow Rate: 0.5 mL/min
  • Column Temperature: 25 °C
  • Detection: UV at 254 nm
  • Sample Preparation: Dissolve the N-protected analyte in the mobile phase to a concentration of 1 mg/mL.

2. Chromatographic Procedure: a. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. b. Inject 10 µL of the sample solution. c. Record the chromatogram for a sufficient time to allow for the elution of both enantiomers. d. The enantiomeric excess can be calculated from the peak areas of the S- and R-enantiomers.

Causality Behind Experimental Choices:

  • N-protection: The Boc or Fmoc protecting group enhances solubility in the normal-phase mobile phase and can improve the interaction with the CSP, leading to better peak shape and resolution.

  • Chiralcel® IC: This cellulose-based CSP is known for its excellent ability to resolve a wide range of chiral compounds, including N-protected amino acids, through a combination of steric interactions and hydrogen bonding.

  • Normal-Phase Mobile Phase: The non-polar nature of the hexane/isopropanol mobile phase is well-suited for polysaccharide-based CSPs and allows for fine-tuning of selectivity by adjusting the alcohol content.

Workflow for Chiral HPLC Analysis

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample This compound Derivatization N-protection (e.g., Boc, Fmoc) [Optional but Recommended for Polysaccharide CSPs] Sample->Derivatization Dissolution Dissolve in Mobile Phase Derivatization->Dissolution Injection Inject Sample Dissolution->Injection Separation Chiral Separation on CSP (e.g., Chiralcel IC) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Enantiomeric Excess (%ee) Integration->Calculation node_result node_result start Start: Need to determine enantiomeric purity of This compound q1 High throughput and routine QC? start->q1 q2 Direct analysis of underivatized amino acid required? q1->q2 No hplc Chiral HPLC q1->hplc Yes q3 Limited sample availability? q2->q3 No hplc_z Chiral HPLC (Zwitterionic or Macrocyclic CSP) q2->hplc_z Yes q4 Need for structural confirmation? q3->q4 No ce Chiral CE q3->ce Yes gcms Chiral GC-MS (after derivatization) q4->gcms Yes nmr Chiral NMR q4->nmr No

Sources

The Translational Gap: A Comparative Guide to In Vitro and In Vivo Efficacy of (S)-2-Amino-3-(2,6-dichlorophenyl)propanoic Acid Containing Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Enhancing Peptide Therapeutics with Non-Canonical Amino Acids

In the landscape of modern drug discovery, peptides represent a burgeoning class of therapeutics, offering high specificity and potency.[1][2] However, their clinical utility is often hampered by inherent limitations such as poor metabolic stability and rapid clearance in vivo.[1] To overcome these hurdles, medicinal chemists are increasingly turning to the incorporation of unnatural amino acids (UAAs).[3][4][5] One such UAA, (S)-2-Amino-3-(2,6-dichlorophenyl)propanoic acid, offers a strategic modification to enhance the therapeutic potential of peptides. The dichlorinated phenyl ring can introduce favorable properties such as increased hydrophobicity, which may enhance cell membrane permeability, and steric hindrance, which can protect against enzymatic degradation.[6][7]

This guide provides a comparative analysis of the in vitro and in vivo efficacy of peptides containing this compound. We will explore the causal relationships behind experimental choices, present detailed methodologies, and offer a framework for interpreting the often-observed disparity between in vitro potency and in vivo therapeutic outcomes.

The In Vitro-In Vivo Correlation Challenge

A critical aspect of preclinical drug development is establishing a clear correlation between in vitro and in vivo results. While in vitro assays provide a controlled environment to probe specific biological activities, they often lack the complexity of a whole organism.[8] Factors such as absorption, distribution, metabolism, and excretion (ADME) play a pivotal role in the in vivo performance of a drug candidate and are not fully recapitulated in cell-based or biochemical assays.[1] This guide will use a hypothetical case study to illustrate how the incorporation of this compound can influence this correlation.

Hypothetical Case Study: A Tale of Two Peptides

To illustrate the comparative efficacy, we will consider a hypothetical parent peptide, "Peptide-P," a known agonist for a G-protein coupled receptor (GPCR) involved in a metabolic disorder, and its modified analogue, "Peptide-DCP," where a key phenylalanine residue has been replaced with this compound.

In Vitro Efficacy Assessment

The initial stages of drug discovery heavily rely on a battery of in vitro assays to characterize the biological activity and preliminary safety profile of a compound.[9]

1. Receptor Binding Affinity:

A fundamental in vitro assay measures the binding affinity of the peptides to their target receptor. A competitive binding assay using a radiolabeled ligand is a standard method.

  • Rationale: This assay quantifies the strength of the interaction between the peptide and its receptor, providing a primary measure of its potential potency.

PeptideKi (nM)
Peptide-P15.2
Peptide-DCP8.5

The lower Ki value for Peptide-DCP suggests a higher binding affinity, which could be attributed to the altered conformation or enhanced hydrophobic interactions imparted by the dichlorophenyl group.

2. Functional Cell-Based Assays:

Cell-based assays are crucial for determining the functional consequences of receptor binding. For a GPCR agonist, a common readout is the measurement of downstream signaling molecules, such as cyclic AMP (cAMP).

  • Rationale: This assay moves beyond simple binding to assess the peptide's ability to elicit a biological response in a cellular context.

PeptideEC50 (nM) for cAMP production
Peptide-P25.8
Peptide-DCP12.1

Consistent with the binding affinity data, Peptide-DCP demonstrates a lower EC50, indicating greater potency in activating the receptor and initiating a cellular response.

3. In Vitro Metabolic Stability:

To predict in vivo longevity, peptides are incubated with liver microsomes or plasma to assess their stability against enzymatic degradation.

  • Rationale: Poor metabolic stability is a major cause of in vivo failure for peptide therapeutics. This assay provides an early indication of a peptide's potential half-life.

PeptideHalf-life in human plasma (hours)
Peptide-P1.2
Peptide-DCP5.8

The significantly longer half-life of Peptide-DCP in plasma suggests that the dichlorophenyl modification provides steric hindrance, protecting the peptide backbone from proteolytic cleavage.

Experimental Protocols: In Vitro Assays

Protocol 1: Competitive Receptor Binding Assay
  • Cell Culture and Membrane Preparation: Culture cells expressing the target GPCR to a high density. Harvest the cells and homogenize them in a lysis buffer to prepare a crude membrane fraction.

  • Assay Setup: In a 96-well plate, add a constant concentration of a radiolabeled ligand known to bind the target receptor to each well.

  • Competition: Add increasing concentrations of the unlabeled test peptides (Peptide-P and Peptide-DCP) to the wells.

  • Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

  • Washing: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand. Wash the filters to remove non-specific binding.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50, which can then be converted to the inhibition constant (Ki).

Protocol 2: cAMP Functional Assay
  • Cell Culture: Seed cells expressing the target GPCR in a 96-well plate and grow to confluence.

  • Assay Medium: Replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor to prevent cAMP degradation.

  • Peptide Treatment: Add serial dilutions of Peptide-P and Peptide-DCP to the wells.

  • Incubation: Incubate the plate at 37°C for a defined period to allow for receptor activation and cAMP production.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the peptide concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

In Vivo Efficacy Assessment

While in vitro data for Peptide-DCP appears promising, in vivo studies are essential to evaluate its therapeutic efficacy in a complex biological system.

1. Pharmacokinetic (PK) Study:

A PK study in a relevant animal model (e.g., mice or rats) is conducted to understand the ADME properties of the peptides.

  • Rationale: This study provides crucial information on how the body processes the peptide, including its bioavailability, distribution, and clearance rate, which are critical determinants of in vivo efficacy.

ParameterPeptide-PPeptide-DCP
Bioavailability (subcutaneous)15%45%
T1/2 (hours)1.56.2
Cmax (ng/mL)150480

The in vivo data corroborates the in vitro stability findings. Peptide-DCP exhibits a significantly longer half-life and higher maximum plasma concentration (Cmax), suggesting improved metabolic stability and bioavailability.

2. In Vivo Efficacy in a Disease Model:

The ultimate test of a therapeutic candidate is its ability to produce a desired physiological effect in a relevant animal model of the disease. For our hypothetical metabolic disorder, we will use a diet-induced obese mouse model and measure blood glucose levels as the primary efficacy endpoint.

  • Rationale: This experiment directly assesses the therapeutic potential of the peptides in a living organism, integrating all the complexities of pharmacology and physiology.

Treatment GroupChange in Blood Glucose (%)
Vehicle Control+5%
Peptide-P (10 mg/kg)-15%
Peptide-DCP (10 mg/kg)-40%

The in vivo efficacy results demonstrate a clear superiority of Peptide-DCP. Despite both peptides showing activity, the enhanced pharmacokinetic profile of Peptide-DCP translates to a much more pronounced therapeutic effect at the same dose.

Experimental Protocols: In Vivo Studies

Protocol 3: Pharmacokinetic Study in Mice
  • Animal Acclimatization: Acclimate male C57BL/6 mice to the laboratory conditions for at least one week.

  • Peptide Administration: Administer a single subcutaneous dose of Peptide-P or Peptide-DCP to separate groups of mice.

  • Blood Sampling: Collect blood samples via tail vein or retro-orbital sinus at predetermined time points (e.g., 0, 15, 30, 60 minutes, and 2, 4, 6, 8, 12, 24 hours) post-dosing.

  • Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the peptides in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software to analyze the plasma concentration-time data and calculate key PK parameters such as half-life (T1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Protocol 4: Efficacy Study in a Diet-Induced Obese Mouse Model
  • Model Induction: Feed mice a high-fat diet for a specified period to induce obesity and insulin resistance.

  • Baseline Measurements: Measure baseline body weight and blood glucose levels.

  • Treatment Groups: Randomly assign the mice to different treatment groups: vehicle control, Peptide-P, and Peptide-DCP.

  • Dosing: Administer the peptides or vehicle daily via subcutaneous injection for a defined treatment period.

  • Efficacy Monitoring: Monitor body weight and blood glucose levels regularly throughout the study.

  • Terminal Procedures: At the end of the study, collect terminal blood and tissue samples for further analysis (e.g., insulin levels, lipid profiles, histology).

  • Data Analysis: Statistically analyze the changes in blood glucose levels and other relevant parameters between the treatment groups.

Visualizing the Workflow and Rationale

Caption: Workflow from in vitro characterization to in vivo efficacy assessment.

Rationale_for_DCP_Modification cluster_properties Improved Properties cluster_outcomes Therapeutic Outcomes parent_peptide Parent Peptide (Peptide-P) dcp_peptide This compound Containing Peptide (Peptide-DCP) parent_peptide->dcp_peptide Modification increased_stability Increased Metabolic Stability dcp_peptide->increased_stability enhanced_binding Enhanced Receptor Binding dcp_peptide->enhanced_binding improved_pk Improved Pharmacokinetics increased_stability->improved_pk higher_potency Higher In Vitro Potency enhanced_binding->higher_potency greater_efficacy Greater In Vivo Efficacy improved_pk->greater_efficacy higher_potency->greater_efficacy

Caption: Rationale for improved efficacy of the modified peptide.

Conclusion: Bridging the Gap with Rational Design

This guide illustrates the critical importance of a multi-faceted approach to evaluating the efficacy of modified peptides. The incorporation of this compound can significantly enhance the therapeutic potential of a peptide, as demonstrated through our hypothetical case study. While in vitro assays are indispensable for initial screening and mechanistic understanding, in vivo studies are the ultimate proving ground for a drug candidate. A thorough understanding of the interplay between in vitro potency, metabolic stability, and in vivo pharmacokinetics is essential for the successful translation of promising peptide therapeutics from the bench to the clinic. The rational design of peptides using unnatural amino acids is a powerful strategy to bridge the in vitro-in vivo gap and develop next-generation peptide medicines.

References

  • De la Torre, B. G., & Albericio, F. (2020). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Medicinal Chemistry Letters, 11(4), 436-438.
  • Sharma, A., & Kumar, A. (2021). Reprogramming natural proteins using unnatural amino acids. RSC Advances, 11(54), 34235-34252.
  • Mäške, F., et al. (2021). Effect of N-Terminal Peptide Modifications on In Vitro and In Vivo Properties of 177Lu-Labeled Peptide Analogs Targeting CCK2R. Pharmaceuticals, 14(10), 1035.
  • Krick, A. B., & Petersson, E. J. (2013). In Vivo Incorporation of Unnatural Amino Acids Using the Chemical Aminoacylation Strategy. A Broadly Applicable Mechanistic Tool. Israel Journal of Chemistry, 53(6-7), 437-447.
  • Mäške, F., et al. (2021). Effect of N-Terminal Peptide Modifications on In Vitro and In Vivo Properties of Lu-Labeled Peptide Analogs Targeting CCK2R.
  • Alam, M. S., et al. (2022).
  • de Araújo Medeiros, A. H., et al. (2022). Peptides Evaluated In Silico, In Vitro, and In Vivo as Therapeutic Tools for Obesity: A Systematic Review. International Journal of Molecular Sciences, 23(22), 14337.
  • Dunnick, K. (2021). In Vitro vs In Vivo: Advanced Models to Replace Animals.
  • Asati, V., & Srivastava, A. K. (2009). Quantitative structure activity relationship studies of piperazinyl phenylalanine derivatives as VLA-4/VCAM-1 inhibitors. Medicinal Chemistry, 5(4), 357-363.
  • Howard, S. M., et al. (2022). Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. International Journal of Molecular Sciences, 23(24), 15688.
  • Wang, Z., et al. (2022). Design, Synthesis and Structure–Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. Molecules, 27(19), 6619.
  • Pontikis, R., et al. (1985). Synthesis of peptide labelled with p-iodophenylalanine which corresponds to the first amphipathic region of apolipoprotein C-I. International Journal of Peptide and Protein Research, 26(5), 546-553.
  • Medicilon. (2023). Peptide Therapeutics: Preclinical Strategy. Retrieved from [Link]

  • Aina, O. H., et al. (2018). In Vitro Assays: Friends or Foes of Cell-Penetrating Peptides. Pharmaceuticals, 11(4), 123.
  • Li, Y., & Yu, J. (2015). Research progress in structure-activity relationship of bioactive peptides. Journal of Medicinal Food, 18(2), 147-156.
  • De Luca, S., et al. (2014). Structure-Activity Relationships in Peptides: from Modelling to Rational Drug Design. Current Medicinal Chemistry, 21(15), 1775-1790.
  • de la Fuente-Núñez, C., et al. (2014). Current scenario of peptide-based drugs: the key roles of cationic antitumor and antiviral peptides. Frontiers in Microbiology, 5, 661.
  • Gopi, E., et al. (2024). Crystallographic Analysis of Short Helical Peptides Containing Homologs of Phenylalanine. Journal of Peptide Science, e3507.
  • van der Wel, T., et al. (2012). Synthesis of Thiophenylalanine-Containing Peptides via Cu(I)-mediated Cross-Coupling. Organic Letters, 14(1), 134-137.
  • Van den Abbeele, J., et al. (2022). Structure–activity relationship of a peptide permeation enhancer. Drug Delivery, 29(1), 1205-1215.
  • Radu, G. L., et al. (2023). A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties. International Journal of Molecular Sciences, 24(3), 2097.
  • Debnath, M., et al. (2021). A comparative study between phenylglycine and phenylalanine derived peptide hydrogels: Towards atomic elucidation.

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A Comparative Structural Analysis of Peptides Incorporating (S)-2-Amino-3-(2,6-dichlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptides is a powerful strategy in medicinal chemistry to enhance therapeutic properties such as potency, stability, and cell permeability.[1][2] Among these, halogenated amino acids have garnered significant interest due to their ability to introduce unique steric and electronic properties. This guide provides a comprehensive structural comparison of peptides with and without the non-natural amino acid (S)-2-Amino-3-(2,6-dichlorophenyl)propanoic acid, a derivative of phenylalanine.[3][4] The dichlorination at the 2 and 6 positions of the phenyl ring introduces significant steric bulk and alters the electronic nature of the side chain, which can profoundly influence peptide conformation and, consequently, its biological activity.

This guide will delve into the experimental methodologies for synthesizing and analyzing these peptides, present comparative data from key analytical techniques, and discuss the structural implications of this specific modification.

Experimental Methodologies

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

The synthesis of both the native peptide and its analog containing this compound was performed using the well-established Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[5][6] This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support, simplifying the purification process at each step.[7]

Step-by-Step SPPS Protocol:
  • Resin Preparation: Rink Amide resin was chosen to obtain a C-terminal amide, a common modification to increase peptide stability. The resin was swelled in dimethylformamide (DMF) for 30 minutes.[5]

  • Fmoc Deprotection: The Fmoc protecting group on the resin was removed by treating it with 20% piperidine in DMF for 20 minutes to expose the free amine for the first coupling reaction.[5]

  • Amino Acid Coupling: The first Fmoc-protected amino acid was activated using a coupling agent like HCTU and then added to the resin. The reaction was allowed to proceed for 2 hours to ensure complete coupling.

  • Capping (Optional but Recommended): To block any unreacted amines and prevent the formation of deletion sequences, the resin was treated with an acetic anhydride solution.

  • Washing: The resin was thoroughly washed with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.

  • Iterative Cycles: Steps 2-5 were repeated for each subsequent amino acid in the peptide sequence, including the incorporation of Fmoc-(S)-2-Amino-3-(2,6-dichlorophenyl)propanoic acid-OH in the modified peptide.

  • Cleavage and Deprotection: Once the synthesis was complete, the peptide was cleaved from the resin, and the side-chain protecting groups were simultaneously removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane.[8]

  • Precipitation and Lyophilization: The cleaved peptide was precipitated in cold diethyl ether, collected by centrifugation, and then lyophilized to obtain a crude peptide powder.

Peptide Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude peptides were purified using reversed-phase high-performance liquid chromatography (RP-HPLC), a standard and highly effective method for peptide purification.[9][10][11]

RP-HPLC Protocol:
  • Column: A C18 stationary phase column was used, which separates peptides based on their hydrophobicity.[10]

  • Mobile Phases:

    • Solvent A: 0.1% TFA in water

    • Solvent B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from low to high concentration of Solvent B was used to elute the peptides. The more hydrophobic the peptide, the higher the concentration of acetonitrile required for elution.

  • Detection: The peptide elution was monitored by UV absorbance at 214 nm and 280 nm.

  • Fraction Collection and Analysis: Fractions containing the purified peptide were collected, analyzed for purity by analytical HPLC and mass spectrometry, and then pooled and lyophilized.

Structural Analysis
Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution.[12][13][14][15][16] It measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides.[12][13][16]

  • Sample Preparation: Lyophilized peptides were dissolved in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of approximately 0.1 mg/mL.[14]

  • Instrumentation: A CD spectrometer was used to record spectra in the far-UV region (typically 190-260 nm) at a controlled temperature.[14][15]

  • Data Acquisition: Spectra were recorded, and the buffer baseline was subtracted from the peptide spectra.[14]

  • Data Conversion: The obtained data (in millidegrees) was converted to mean residue ellipticity [θ] to normalize for concentration, path length, and the number of amino acid residues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed, atomic-level information about the three-dimensional structure and dynamics of peptides in solution.[17][18][19][20][21] Two-dimensional (2D) NMR experiments, such as TOCSY and NOESY, are particularly valuable for peptide structural analysis.[17][19]

  • Sample Preparation: Purified peptides were dissolved in a deuterated solvent (e.g., H2O/D2O 9:1) containing a known concentration standard.

  • Data Acquisition: A suite of 2D NMR experiments, including TOCSY (to identify amino acid spin systems) and NOESY (to identify protons close in space), were performed on a high-field NMR spectrometer.

  • Resonance Assignment: The collected spectra were processed and analyzed to assign the chemical shifts of all protons in the peptide.

  • Structural Calculations: The distance restraints derived from the NOESY spectra were used in molecular modeling software to calculate a family of 3D structures consistent with the experimental data.

Experimental Workflow and Structural Comparison

The following diagrams illustrate the overall experimental workflow and the key structural differences anticipated between the native peptide and its dichlorinated analog.

ExperimentalWorkflow cluster_synthesis Peptide Synthesis cluster_purification Purification & Analysis cluster_analysis Structural Characterization SPPS Solid-Phase Peptide Synthesis (SPPS) Cleavage Cleavage & Deprotection SPPS->Cleavage Lyophilization1 Lyophilization Cleavage->Lyophilization1 RPHPLC RP-HPLC Purification Lyophilization1->RPHPLC MS Mass Spectrometry RPHPLC->MS Lyophilization2 Lyophilization MS->Lyophilization2 CD Circular Dichroism (CD) Lyophilization2->CD NMR NMR Spectroscopy Lyophilization2->NMR

Caption: Experimental workflow from synthesis to structural analysis.

StructuralComparison cluster_native Native Peptide cluster_modified Dichlorinated Peptide Native_Phe Phenylalanine Side Chain Native_Conformation Flexible Conformation Native_Phe->Native_Conformation allows rotational freedom Modified_Conformation Restricted Conformation Native_Conformation->Modified_Conformation structural shift DCP_Phe (S)-2-Amino-3-(2,6- dichlorophenyl)propanoic acid DCP_Phe->Modified_Conformation imposes steric hindrance

Caption: Key structural differences between the peptides.

Comparative Data Summary

The following table summarizes the key experimental data obtained from the structural analysis of a model native peptide and its analog containing this compound (Dcp).

ParameterNative Peptide (with Phenylalanine)Modified Peptide (with Dcp)Interpretation
RP-HPLC Retention Time (min) 15.218.5Increased hydrophobicity of the Dcp-containing peptide.
CD Spectroscopy
λmin (nm)205215, 222Shift suggests an increase in ordered secondary structure.
Secondary StructurePredominantly random coilIncreased α-helical or β-turn contentDcp induces a more defined secondary structure.
NMR Spectroscopy
1H Chemical Shift DispersionLimitedIncreasedIndicates a more well-defined and folded structure.
Key NOEsPrimarily sequential (i, i+1)Medium and long-range NOEs observedEvidence of a folded tertiary structure.
Calculated StructureEnsemble of flexible conformersWell-defined, compact structureDcp significantly restricts conformational flexibility.

Discussion of Structural Implications

The incorporation of this compound into a model peptide leads to significant and predictable structural changes. The dichlorophenyl side chain introduces substantial steric hindrance, which restricts the rotational freedom around the chi (χ) dihedral angles of the amino acid side chain. This local conformational constraint can propagate throughout the peptide backbone, leading to a more ordered and stable global conformation.

The increased retention time in RP-HPLC is a direct consequence of the increased hydrophobicity imparted by the two chlorine atoms on the phenyl ring. This property can be advantageous for designing peptides with improved membrane permeability.

The data from CD spectroscopy strongly indicate a shift from a predominantly disordered or random coil structure in the native peptide to a more defined secondary structure, such as an α-helix or a β-turn, in the modified peptide. The appearance of minima around 215 and 222 nm is characteristic of α-helical structures.[15] This induced helicity can be crucial for enhancing the binding affinity of the peptide to its biological target.

The NMR spectroscopic data provide the most detailed insights into the structural changes. The increased chemical shift dispersion in the 1H NMR spectrum of the Dcp-containing peptide is a hallmark of a well-folded structure. Furthermore, the observation of medium and long-range Nuclear Overhauser Effects (NOEs) provides direct evidence of a compact, folded tertiary structure, in stark contrast to the flexible and extended conformation of the native peptide.

These findings are consistent with studies on other halogenated phenylalanine analogs, which have also been shown to induce conformational ordering in peptides.[22][23][24] The steric bulk of the ortho-substituents on the phenyl ring effectively shields a portion of the peptide backbone, promoting intramolecular hydrogen bonding and stabilizing a folded conformation.

Conclusion

The incorporation of this compound is a valuable tool for peptide drug design, offering a reliable method to induce and stabilize specific secondary and tertiary structures. The resulting conformational rigidity can lead to enhanced biological activity, increased proteolytic stability, and improved pharmacokinetic properties. The experimental methodologies and comparative data presented in this guide provide a framework for researchers to rationally design and structurally characterize novel peptide therapeutics with tailored properties. Further investigations using techniques like X-ray crystallography could provide even higher resolution structural information to complement the solution-state data from NMR.[25][26][27]

References

  • Purification of naturally occurring peptides by reversed-phase HPLC. PubMed. [Link]

  • Circular dichroism of peptides. PubMed. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • Circular Dichroism of Peptides. Moodle@Units. [Link]

  • Analysis. American Peptide Society. [Link]

  • Peptide Circular Dichroism Spectroscopy. Mtoz Biolabs. [Link]

  • Methods and protocols of modern solid phase peptide synthesis. SpringerLink. [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. [Link]

  • Solid-Phase Peptide Synthesis Methods: Complete Guide. Biovera. [Link]

  • Circular Dichroism of Peptides. Springer Nature Experiments. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

  • Structure Determination of Peptides by simple 2D NMR Spectroscopy. YouTube. [Link]

  • peptide nmr. ETH Zurich. [Link]

  • NMR in structural determination of proteins and peptides. NMIMS Pharmacy. [Link]

  • Determination of peptide and protein structures using NMR Spectroscopy. UQ eSpace. [Link]

  • NMR Peptide Structure Analysis. Mtoz Biolabs. [Link]

  • Moving beyond preparative reverse phase HPLC for peptide purification. tks. [Link]

  • The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Harvard Apparatus. [Link]

  • How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. The Journal of Physical Chemistry B - ACS Publications. [Link]

  • A Newcomer's Guide to Peptide Crystallography. PMC - PubMed Central. [Link]

  • X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Aromatic Interactions. etd@IISc. [Link]

  • This compound hydrochloride. MySkinRecipes. [Link]

  • Electronic substituent effect on the conformation of a phenylalanine-incorporated cyclic peptide. PMC - PubMed Central. [Link]

  • Characterization and Sequence Confirmation of Unnatural Amino Acid Containing Peptide Libraries Using Electrospray Ionization Mass Spectrometry. PubMed. [Link]

  • Standard practices for X-ray crystallographic structure determination in the Nowick laboratory (Version 1.0.4). UCI Department of Chemistry. [Link]

  • Developing Novel Non-Natural Amino Acids as Spectroscopic Reporters of Structure for Peptide Systems. SciSpace. [Link]

  • X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i, i + 1 Positions. PubMed. [Link]

  • Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments. PubMed Central. [Link]

  • SYNTHESES OF UNNATURAL AMINO ACIDS, PEPTIDES AND NOVEL FLUORESCENT MOLECULES FROM TROPOLONE. Shodhganga. [Link]

  • Predicting the structures of cyclic peptides containing unnatural amino acids by HighFold2. bioRxiv. [Link]

  • Regulation of Phenylalanine Hydroxylase: Conformational Changes Upon Phenylalanine Binding Detected by H/D Exchange and Mass Spectrometry. NIH. [Link]

  • conformational changes upon phenylalanine binding detected by hydrogen/deuterium exchange and mass spectrometry. PubMed. [Link]

  • (2S)-2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid. PubChem. [Link]

  • Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. Semantic Scholar. [Link]

  • Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]

  • Structural information in therapeutic peptides: Emerging applications in biomedicine. PMC. [Link]

  • Conformational isomers of a Phenylalanine-Proline (Phe-Pro) peptide... ResearchGate. [Link]

  • Incorporation of Putative Helix-Breaking Amino Acids in the Design of Novel Stapled Peptides: Exploring Biophysical and Cellular Permeability Properties. PMC - NIH. [Link]

  • Predicting the effects of amino acid replacements in peptide hormones on their binding affinities for class B GPCRs and application to the design of secretin receptor antagonists. PMC - NIH. [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of (S)-2-Amino-3-(2,6-dichlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it encompasses their safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of (S)-2-Amino-3-(2,6-dichlorophenyl)propanoic acid, a chiral amino acid derivative frequently used in medicinal chemistry.[1] Adherence to these protocols is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment.

Understanding the Compound: Hazard Profile and Safety Precautions

Before any disposal procedure, a thorough understanding of the compound's hazards is paramount. This compound is classified as a hazardous substance.[2][3]

Key Hazards:

  • Skin Irritation: Causes skin irritation upon contact.[2][3]

  • Serious Eye Irritation: Can cause serious damage to the eyes.[2][3]

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[2]

  • Unknown Toxicological Properties: The full toxicological properties of this compound have not been thoroughly investigated, warranting a cautious approach.[4]

Due to these hazards, the following Personal Protective Equipment (PPE) must be worn when handling this compound:

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side-shields or goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[4]To prevent eye contact that can lead to serious irritation or damage.[2][3]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of after contamination.[5]To prevent skin contact and subsequent irritation.[2][3]
Body Protection A laboratory coat or other protective clothing to prevent skin exposure.[4]To minimize the risk of accidental skin contact.
Respiratory Protection For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator should be used.[6]To avoid inhalation of dust particles that may cause respiratory irritation.[2]

All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a laboratory fume hood.[2]

Waste Characterization and Segregation: The First Step in Proper Disposal

Proper disposal begins with accurate waste characterization and segregation. This compound is a halogenated organic compound due to the presence of chlorine atoms on the phenyl ring.[7][8] This classification is critical as it dictates the appropriate waste stream.

Core Principle: Never mix halogenated organic waste with non-halogenated organic waste.[8][9] The reasoning behind this is that halogenated compounds require specific high-temperature incineration for complete destruction and to prevent the formation of toxic byproducts. Mixing waste streams can complicate the disposal process and increase costs.

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the systematic procedure for the disposal of solid this compound and contaminated materials.

Preparing for Disposal
  • Designate a Satellite Accumulation Area (SAA): All laboratories that generate hazardous waste must establish an SAA.[10] This is a designated area at or near the point of waste generation for the temporary storage of hazardous waste.[11]

  • Select an Appropriate Waste Container:

    • Use a container made of a material compatible with the chemical, such as a high-density polyethylene (HDPE) or glass bottle with a screw cap.[10][12]

    • The container must be in good condition, with no cracks or signs of deterioration, and the cap must provide a secure seal.[10]

    • Ensure the container is clearly labeled.

Labeling the Waste Container

Proper labeling is a crucial and legally mandated step. The label must include:

  • The words "Hazardous Waste".[13]

  • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[14]

  • A clear indication that it is a "Halogenated Organic Solid Waste".

  • The relevant hazard pictograms (e.g., exclamation mark for irritant).[2]

  • The date when the first waste was added to the container.[15]

Waste Collection
  • Solid Waste: Carefully transfer the solid this compound into the labeled hazardous waste container.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as weighing paper, gloves, and disposable lab coats, must also be disposed of as hazardous waste in the same container.

  • Container Management:

    • Keep the waste container securely capped at all times, except when adding waste.[10][15]

    • Do not overfill the container. Leave at least one inch of headspace to allow for expansion.[10]

Storage and Final Disposal
  • Storage in SAA: Store the sealed and labeled waste container in your designated SAA.[10]

  • Request for Pickup: Once the container is full or has been in storage for a designated period (typically up to one year, provided accumulation limits are not exceeded), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[11][15]

  • Regulatory Framework: The entire process of hazardous waste management, from generation to disposal, is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[16][17] Your institution's EHS department will ensure that the disposal is carried out in compliance with these regulations.

The following diagram illustrates the decision-making workflow for the disposal of this compound:

G cluster_prep Preparation & Characterization cluster_collection Collection & Storage cluster_disposal Final Disposal start Start: Disposal of This compound hazards Identify Hazards: - Skin/Eye Irritant - Respiratory Irritant start->hazards ppe Don Appropriate PPE: - Goggles - Gloves - Lab Coat hazards->ppe characterize Characterize Waste: Halogenated Organic Solid ppe->characterize container Select & Label Waste Container: - 'Hazardous Waste' - Full Chemical Name - Hazard Pictograms characterize->container collect Collect Waste: - Solid Compound - Contaminated Materials container->collect store Store in Designated Satellite Accumulation Area (SAA) collect->store pickup Request Pickup by EHS or Licensed Contractor store->pickup end End: Compliant Disposal pickup->end

Caption: Disposal Workflow for this compound.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and preparedness is key.

Spill Cleanup

In the event of a spill of solid this compound:

  • Evacuate and Secure: Alert others in the vicinity and, if necessary, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • PPE: Wear the appropriate PPE as outlined in Section 1.

  • Containment and Cleanup:

    • Gently sweep up the spilled solid material.[4] Avoid creating dust.

    • Place the swept-up material and any contaminated cleaning supplies into a labeled hazardous waste container.[4]

  • Decontamination: Clean the spill area with soap and water.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

First Aid Measures
  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[2]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation persists.[4]

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Seek medical attention.[4]

  • Ingestion: Clean mouth with water and seek medical attention.[4]

By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within the laboratory.

References

  • University of Canterbury. (n.d.). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Vanderbilt University Medical Center. (2023). Laboratory Guide for Managing Chemical Waste.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • Fisher Scientific. (2024). SAFETY DATA SHEET.
  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.119 App A - List of Highly Hazardous Chemicals, Toxics and Reactives (Mandatory).
  • Unknown. (n.d.). Halogenated Waste (any organic chemical that contains F, Cl, Br, or I).
  • Capot Chemical. (2013). MSDS of 1(S)-2-amino-3-(3,5-difluorophenyl)propanoic acid.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: (3S)-3-Amino-3-(2,6-dichlorophenyl)propanoic acid.
  • Carl ROTH. (n.d.). Safety Data Sheet: Amino acid.
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  • Synblock. (n.d.). CAS 128833-96-5 | 2-Amino-3-(2,6-dichlorophenyl)propanoic acid.
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  • CymitQuimica. (2024). Safety Data Sheet.
  • Unknown. (n.d.). HAZARDOUS WASTE SEGREGATION.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations.
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  • Occupational Safety and Health Administration (OSHA). (2021). O-DICHLOROBENZENE.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Resource Conservation and Recovery Act (RCRA) Overview.
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  • Kemicentrum, Lund University. (2025). 8.1 Organic solvent waste.
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  • Occupational Safety and Health Administration (OSHA). (n.d.). Chemical Hazards and Toxic Substances - Overview.
  • Unknown. (2015). Propionic Acid - Safety Data Sheet.
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  • Angene Chemical. (2024). Safety Data Sheet.
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Navigating the Safe Handling of (S)-2-Amino-3-(2,6-dichlorophenyl)propanoic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety protocols and operational procedures for the handling and disposal of (S)-2-Amino-3-(2,6-dichlorophenyl)propanoic acid. Developed for researchers, scientists, and professionals in drug development, this document aims to establish a framework of best practices that prioritize personnel safety and experimental integrity. The information herein is grounded in established safety principles and authoritative sources to ensure a self-validating system of laboratory safety.

This compound is a chlorinated aromatic amino acid derivative. While specific toxicity data for this compound is limited, its chemical structure and the presence of the dichlorophenyl group necessitate cautious handling. The primary hazards associated with this compound, as identified by the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, are skin irritation, serious eye irritation, and potential respiratory irritation.

Immediate Safety and Hazard Profile

Understanding the immediate risks is the first step toward safe handling. The following table summarizes the key hazard information for this compound.

Hazard ClassificationGHS Hazard StatementPictogramSignal Word
Skin Irritation (Category 2)H315: Causes skin irritationWarning
Serious Eye Irritation (Category 2A)H319: Causes serious eye irritationWarning
Specific target organ toxicity — single exposure (Category 3), Respiratory systemH335: May cause respiratory irritationWarning

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The rationale behind each piece of equipment is to create a barrier between the researcher and the chemical, mitigating the risk of exposure through inhalation, dermal contact, or eye contact.

Engineering Controls: The Foundation of Safety

Before considering personal protective equipment, appropriate engineering controls must be in place. All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to minimize the inhalation of dust or vapors.[1][2][3] A properly functioning eyewash station and safety shower must be readily accessible in the immediate work area.[3]

Recommended Personal Protective Equipment
PPE CategorySpecificationRationale
Hand Protection Nitrile or Neoprene gloves. Minimum thickness of 4 mil.Provides a barrier against skin contact. Nitrile and neoprene offer good resistance to a range of chemicals, including chlorinated compounds.[4][5][6] Double-gloving is recommended when handling larger quantities or for prolonged procedures.
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles that can cause serious eye irritation. A face shield provides an additional layer of protection for the entire face.
Respiratory Protection A NIOSH-approved respirator with N95, R95, or P95 filters.Essential when handling the powder outside of a ventilated enclosure or when there is a risk of aerosol generation. These filters are effective against fine dust particles.[7][8][9]
Protective Clothing A fully fastened laboratory coat.Prevents contamination of personal clothing and skin.

Operational Plans: Step-by-Step Guidance for Safe Handling

Adherence to standardized procedures is critical for minimizing exposure and ensuring reproducible experimental outcomes. The following protocols are designed to guide the user through common laboratory manipulations of this compound.

Weighing the Compound

The process of weighing a powdered chemical presents a significant risk of generating airborne dust. The "tare method" is a proven technique to minimize this risk.

  • Preparation : Don all required PPE. Ensure the analytical balance is clean and certified. Place a labeled, sealable container (e.g., a vial with a cap) on the balance.

  • Taring : Tare the balance with the empty, capped container.

  • Transfer : Move the container to a chemical fume hood. Carefully add the desired amount of this compound to the container using a clean spatula.

  • Sealing : Securely cap the container.

  • Final Weighing : Return the capped container to the balance to obtain the final weight.

  • Cleanup : Decontaminate the spatula and the work surface within the fume hood.

Weighing_Protocol cluster_ppe Step 1: Don PPE cluster_weighing Weighing Procedure cluster_cleanup Step 6: Cleanup ppe_node Gloves, Goggles, Face Shield, Lab Coat, Respirator (if needed) tare Step 2: Tare capped container on balance transfer Step 3: Transfer powder to container in fume hood tare->transfer seal Step 4: Securely seal the container transfer->seal reweigh Step 5: Reweigh capped container on balance seal->reweigh cleanup_node Decontaminate spatula and fume hood surface reweigh->cleanup_node

Caption: Workflow for safely weighing this compound.
Dissolution of the Compound

The preparation of solutions also requires careful execution to prevent splashes and contamination.

  • Solvent Addition : In a chemical fume hood, add the appropriate solvent to a suitable flask or beaker.

  • Controlled Addition : Slowly and carefully add the pre-weighed this compound to the solvent while stirring to prevent clumping and splashing. It is generally recommended to add the solid to the liquid to minimize dust formation.[10]

  • Mixing : Use a magnetic stirrer or gentle agitation to ensure complete dissolution.

  • Storage : Once dissolved, store the solution in a clearly labeled, sealed container.

Disposal Plan: Managing Halogenated Waste

This compound and any materials contaminated with it are classified as halogenated organic waste.[11][12][13][14] Proper segregation and disposal are crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Designated Waste Container : Use a clearly labeled, leak-proof container specifically for "Halogenated Organic Waste."

  • Solid Waste : Dispose of contaminated gloves, weigh boats, and other solid materials in a designated solid halogenated waste container.

  • Liquid Waste : Collect all solutions containing the compound in a liquid halogenated waste container. Do not mix with non-halogenated waste streams.

  • Container Management : Keep waste containers closed when not in use and store them in a designated satellite accumulation area away from incompatible materials.

Disposal_Workflow start Waste Generation (Solid & Liquid) solid_waste Contaminated Solids (Gloves, Weigh Boats) start->solid_waste liquid_waste Solutions containing the compound start->liquid_waste solid_container Solid Halogenated Waste Container solid_waste->solid_container liquid_container Liquid Halogenated Waste Container liquid_waste->liquid_container ehs_pickup Arrange for EHS Waste Pickup solid_container->ehs_pickup liquid_container->ehs_pickup

Caption: Disposal workflow for this compound waste.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Spill : Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material and collect it into a sealed container for disposal as halogenated waste.

By adhering to these guidelines, laboratory professionals can confidently and safely handle this compound, fostering a secure research environment.

References

  • Weighing Hazardous Powders in the Laboratory. (n.d.). Environment, Health & Safety - University of California, Berkeley.
  • Toxic Powder Weighing. (n.d.). Weill Cornell Medicine - Environmental Health and Safety.
  • Powder Weighing Procedure. (n.d.). Weizmann Institute of Science - Safety Unit.
  • EHS-461, Weighing Hazardous Powders. (2024, November 12). Emory University - Environmental Health and Safety Office.
  • Chemical Safety Guidelines - Toxic and Health Hazard Powders (and suspensions/solutions). (n.d.). University of Washington - Environmental Health & Safety.
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